Paeciloquinone C
Description
Properties
Molecular Formula |
C15H10O7 |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O7/c16-4-8-9(18)3-7-12(14(8)21)15(22)11-6(13(7)20)1-5(17)2-10(11)19/h1-3,16-19,21H,4H2 |
InChI Key |
JJYHRGDWAIFSGA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Paeciloquinone C: A Fungal Metabolite with Potent Tyrosine Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. This document provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its potent and selective inhibition of the v-abl protein tyrosine kinase. Detailed experimental protocols for the fermentation of the producing organism, and the isolation and structure elucidation of this compound are presented. Furthermore, quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to support further research and development efforts.
Introduction
The discovery of novel, bioactive secondary metabolites from microbial sources continues to be a cornerstone of drug discovery. Fungi, in particular, are a rich source of structurally diverse compounds with a wide range of therapeutic activities. This compound, a member of the paeciloquinone family of anthraquinones, was discovered during a screening program for inhibitors of protein tyrosine kinases.[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. This compound has emerged as a significant lead compound due to its potent and selective inhibitory activity against the v-abl protein tyrosine kinase, an oncoprotein associated with chronic myelogenous leukemia.[1]
Origin and Discovery
This compound is a secondary metabolite produced by the fungus Paecilomyces carneus (strain P-177).[1] The paeciloquinones, including this compound, were first reported in 1995 as part of a study aimed at identifying new protein tyrosine kinase inhibitors from fungal culture broths.[1][2]
Physicochemical Properties and Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₇ | [3] |
| Molecular Weight | 302.24 g/mol | [3] |
| Appearance | Not Reported | |
| Solubility | Not Reported |
The structural elucidation was carried out on the peracetylated derivative of this compound to improve its solubility and stability for NMR analysis. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals confirmed the anthraquinone scaffold with specific hydroxylation and a hydroxymethyl substituent.
Table 2: ¹H and ¹³C NMR Spectral Data for Peracetylated this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
| 1 | 161.9 | - |
| 2 | 129.5 | - |
| 2-CH₂ | 60.1 | 5.25 (s) |
| 3 | 151.1 | - |
| 4 | 118.8 | 7.35 (d, 2.0) |
| 4a | 134.4 | - |
| 5 | 119.3 | 7.85 (d, 2.0) |
| 6 | 161.4 | - |
| 7 | 110.1 | 7.20 (s) |
| 8 | 158.9 | - |
| 8a | 108.9 | - |
| 9 | 181.1 | - |
| 9a | 110.4 | - |
| 10 | 186.4 | - |
| 10a | 135.2 | - |
| 1-OAc | 169.0, 20.8 | - |
| 3-OAc | 168.3, 20.9 | - |
| 6-OAc | 169.2, 21.1 | - |
| 8-OAc | 169.4, 21.2 | - |
| 2-CH₂OAc | 170.2, 20.6 | - |
Note: Data is for the peracetylated derivative as reported in the primary literature. Chemical shifts are in ppm.
Experimental Protocols
Fermentation of Paecilomyces carneus P-177
The production of this compound is achieved through submerged fermentation of Paecilomyces carneus strain P-177.
Workflow for this compound Production
Caption: Overview of the fermentation process for this compound production.
Media Composition:
-
Seed Medium: Glucose (2%), Malt Extract (2%), Yeast Extract (0.5%), Peptone (0.1%) in distilled water.
-
Production Medium: Glucose (10%), Soy Flour (1%), (NH₄)₂SO₄ (0.2%), CaCO₃ (0.2%), KH₂PO₄ (0.1%), Corn Steep Liquor (0.5%) in distilled water.
Fermentation Conditions:
-
Seed Culture: 250 ml Erlenmeyer flasks containing 100 ml of seed medium are inoculated with a suspension of P. carneus spores and incubated at 24°C on a rotary shaker at 140 rpm for 3-4 days.
-
Production Culture: A 100-liter fermenter containing 80 liters of production medium is inoculated with the seed culture. Fermentation is carried out at 24°C with aeration and agitation for 10-14 days.
Isolation and Purification of this compound
This compound is isolated from the culture filtrate of P. carneus.
Workflow for Isolation and Purification
Caption: Step-by-step workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Adsorption: The culture filtrate (approximately 80 liters) is passed through a column packed with Amberlite XAD-16 resin.
-
Elution: The resin is washed with water and then eluted with methanol.
-
Extraction: The methanolic eluate is concentrated under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate.
-
Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography using a toluene-acetone gradient as the mobile phase.
-
Preparative HPLC: Fractions containing the paeciloquinones are pooled and further purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of protein tyrosine kinases, with selective activity against the v-abl kinase.
Table 3: Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (µM) | Reference |
| v-abl Protein Tyrosine Kinase | 0.4 | [1] |
| Epidermal Growth Factor Receptor (EGFR) Kinase | > 100 | [1] |
The v-abl protein tyrosine kinase is a constitutively active kinase that drives the proliferation of cancer cells in chronic myelogenous leukemia (CML). It activates several downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, leading to uncontrolled cell growth and inhibition of apoptosis. This compound exerts its effect by binding to the kinase domain of v-abl, thereby blocking its phosphotransferase activity.
Inhibition of the v-abl Signaling Pathway by this compound
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Secondary Metabolites of Paecilomyces carneus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paecilomyces carneus, a fungus belonging to the Ascomycota phylum, is a notable producer of a diverse array of secondary metabolites with significant biological activities.[1][2] This technical guide provides a comprehensive overview of the core secondary metabolites isolated from P. carneus, with a focus on their chemical nature, biological targets, and quantitative activity. Detailed methodologies for the isolation, characterization, and bioassays of these compounds are outlined to support further research and drug development efforts. The guide also visualizes key experimental workflows and known signaling pathway interactions, offering a deeper understanding of the scientific context and potential therapeutic applications of these natural products.
Core Secondary Metabolites
Paecilomyces carneus is primarily recognized for its production of two major classes of bioactive secondary metabolites: anthraquinones, known as paeciloquinones, and a peptide derivative, paecilopeptin. Another associated metabolite, versiconol, has also been isolated from this fungus.[1][3]
Paeciloquinones A-F
Paeciloquinones are a series of anthraquinone (B42736) derivatives that have been isolated from the culture broth of P. carneus strain P-177.[1][3] These compounds have garnered significant interest due to their potent and selective inhibitory activity against protein tyrosine kinases (PTKs), which are critical enzymes in cellular signaling pathways and are often dysregulated in cancer.[1]
Paecilopeptin
Paecilopeptin is a novel peptide derivative identified from the culture supernatant of P. carneus.[4] Structurally, it is acetyl-Leu-Val-CHO.[4] This metabolite is a highly potent inhibitor of cathepsin S, a cysteine protease involved in immune responses and other physiological and pathological processes.[4][5]
Versiconol
Versiconol is another secondary metabolite that has been isolated alongside paeciloquinones from the culture broth of P. carneus.[1][3]
Data Presentation: Quantitative Biological Activity
The following tables summarize the known quantitative data for the biological activities of the core secondary metabolites from Paecilomyces carneus.
| Compound | Target Enzyme | IC50 Value | Reference |
| Paeciloquinone A | v-abl Protein Tyrosine Kinase | 0.4 µM | [1][4] |
| Paeciloquinone C | v-abl Protein Tyrosine Kinase | 0.4 µM | [1][4] |
| Paeciloquinones (general) | Epidermal Growth Factor Receptor (EGFR) Protein Tyrosine Kinase | µM range | [1] |
| Paeciloquinone D | Protein Kinase C (PKC) | ~6 µM | [4] |
| Compound | Target Enzyme | IC50 Value | Reference |
| Paecilopeptin | Human Cathepsin S | 2.1 nM | [4][5][6] |
| E-64 (Reference Compound) | Human Cathepsin S | 64 nM | [5] |
| Leupeptin (Reference Compound) | Human Cathepsin S | 5.2 nM | [5] |
Experimental Protocols
Fermentation of Paecilomyces carneus for Secondary Metabolite Production
A standardized protocol for the fermentation of P. carneus to produce paeciloquinones and paecilopeptin involves the cultivation of the fungus in a suitable liquid medium. The composition of the fermentation medium can influence the profile of secondary metabolites produced.[1]
Inoculum Preparation:
-
Grow P. carneus on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at 25-28°C for 7-10 days to achieve good sporulation.
-
Prepare a spore suspension by flooding the agar plate with a sterile aqueous solution of 0.1% Tween 80 and gently scraping the surface.
-
Adjust the spore concentration of the suspension as required for inoculation.
Liquid Fermentation:
-
Prepare a liquid fermentation medium. A variety of media can be used for Paecilomyces species, often containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.[7] The specific medium composition for optimal production of paeciloquinones and paecilopeptin would require optimization.
-
Inoculate the sterile liquid medium with the spore suspension.
-
Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period of 7 to 21 days.[8]
Isolation and Purification of Secondary Metabolites
The following is a general workflow for the isolation and purification of paeciloquinones and paecilopeptin from the fermentation broth.
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
For paeciloquinones and other nonpolar to semi-polar compounds, extract the culture filtrate with an organic solvent such as ethyl acetate.[9]
-
For more polar compounds like paecilopeptin, which is found in the culture supernatant, initial separation may involve solid-phase extraction (SPE) or precipitation methods.[4][10]
Chromatographic Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to a series of chromatographic steps. This typically starts with column chromatography on silica (B1680970) gel or other stationary phases.
-
Further purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[1] A gradient elution system with solvents like acetonitrile (B52724) and water is commonly employed to separate the individual paeciloquinones and to purify paecilopeptin.
Bioassay Protocols
Protein Tyrosine Kinase (PTK) Inhibition Assay (for Paeciloquinones):
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase, such as v-Abl or EGFR.
-
Reaction Setup: In a microplate well, combine the tyrosine kinase enzyme (e.g., recombinant v-Abl or EGFR), a suitable buffer, the peptide substrate, and the test compound (paeciloquinone) at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific period.
-
Detection: The amount of substrate phosphorylation can be measured using various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[11]
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody-based detection system (e.g., LanthaScreen™, ADP-Glo™) that produces a fluorescent or luminescent signal proportional to kinase activity.[12][13]
-
ELISA-Based Assay: Using an antibody that specifically recognizes the phosphorylated substrate.
-
Cathepsin S Inhibition Assay (for Paecilopeptin):
This assay determines the inhibitory effect of a compound on the proteolytic activity of cathepsin S.
-
Reaction Setup: In a microplate well, combine human cathepsin S enzyme, a suitable reaction buffer (often at a neutral pH for cathepsin S), and the test compound (paecilopeptin) at various concentrations.[14][15]
-
Substrate Addition: Add a fluorogenic substrate, such as Ac-VVR-AFC or Z-VVR-AFC.[14][16] Cleavage of this substrate by cathepsin S releases a fluorescent molecule (AFC).
-
Incubation: Incubate the reaction mixture at 37°C, protected from light.
-
Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm).[14][16] The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Secondary Metabolite Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. Cathepsin S enzyme activity assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Paeciloquinone C: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Protein Tyrosine Kinase Inhibitor
Introduction
Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus.[1][2] As a member of the quinone family, it has garnered interest within the scientific community for its notable biological activity. Specifically, this compound has been identified as a potent and selective inhibitor of protein tyrosine kinases, including the v-abl protein tyrosine kinase and the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound possesses a core anthraquinone structure, which is a tricyclic aromatic quinone. The specific arrangement of hydroxyl and hydroxymethyl functional groups contributes to its unique chemical and biological properties.
Table 1: Chemical Identifiers and Descriptors for this compound
| Identifier | Value |
| IUPAC Name | 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione |
| Molecular Formula | C₁₅H₁₀O₇ |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O)O)O |
| InChI | InChI=1S/C15H10O7/c16-4-8-9(18)3-7-12(14(8)21)15(22)11-6(13(7)20)1-5(17)2-10(11)19/h1-3,16-19,21H,4H2 |
| InChIKey | JJYHRGDWAIFSGA-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 302.23 g/mol |
| Appearance | Orange Solid |
| Melting Point | >360°C |
| Solubility | Soluble in Ethanol |
| XLogP3 | 1.7 |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Data not available in searched literature | Data not available in searched literature |
Biological Activity
This compound exhibits significant inhibitory activity against key protein tyrosine kinases implicated in cancer development and progression.
Table 4: In Vitro Biological Activity of this compound
| Target | Assay | IC₅₀ |
| v-abl protein tyrosine kinase | Kinase Inhibition Assay | 0.4 µM[1] |
| Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Kinase Inhibition Assay | In the micromolar range[1] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Paecilomyces carneus to produce this compound, its subsequent isolation, and the assays used to determine its biological activity. These protocols are based on the methodologies described in the initial discovery of this compound.
Fermentation of Paecilomyces carneus
This protocol describes the cultivation of Paecilomyces carneus for the production of this compound.
Protocol Details:
-
Inoculum Preparation: A well-grown culture of Paecilomyces carneus (strain P-177) is used to inoculate a seed culture medium in a shake flask.
-
Seed Culture: The seed culture is incubated for 2-3 days at approximately 27°C with shaking to ensure vigorous growth.
-
Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing an optimized fermentation medium. The fermentation is carried out for 5-7 days at 27°C with controlled aeration and agitation.
-
Harvest: After the fermentation period, the culture broth is separated from the mycelium by filtration or centrifugation. The culture filtrate, containing the secreted this compound, is collected for extraction.
Isolation and Purification of this compound
This protocol outlines the extraction and purification of this compound from the culture broth.
Protocol Details:
-
Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate (B1210297). The organic phase, containing this compound and other metabolites, is collected and concentrated under reduced pressure to yield a crude extract.
-
Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Analysis: The collected fractions are analyzed for the presence of this compound, typically using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).
-
Final Purification: Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound. The purity is then confirmed by analytical HPLC and spectroscopic methods.
Protein Tyrosine Kinase Inhibition Assay (v-abl and EGFR)
The following is a representative protocol for assessing the inhibitory activity of this compound against v-abl and EGFR tyrosine kinases.
Protocol Details:
-
Reaction Setup: The kinase reaction is performed in a buffer containing the purified protein tyrosine kinase (v-abl or EGFR), a specific peptide substrate, ATP (adenosine triphosphate), and magnesium chloride (MgCl₂).
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as a solution containing EDTA (ethylenediaminetetraacetic acid).
-
Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved by various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the peptide substrate by autoradiography or scintillation counting.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the catalytic activity of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By blocking the phosphorylation of downstream substrates, this compound can disrupt these signaling cascades.
Given that this compound inhibits EGFR, it is plausible that it affects downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, which are commonly activated by EGFR. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Pathway Description:
This diagram illustrates the potential mechanism of action of this compound. By inhibiting EGFR, this compound may block the activation of two major downstream signaling cascades: the MAPK pathway (RAS-RAF-MEK-ERK) and the PI3K-Akt pathway. Similarly, inhibition of the v-abl kinase would prevent the phosphorylation of its specific substrates. The disruption of these pathways ultimately leads to the inhibition of cell proliferation and survival, which are hallmarks of cancer. Further research is needed to fully elucidate the precise molecular interactions and downstream effects of this compound.
Conclusion
This compound is a promising natural product with potent and selective inhibitory activity against clinically relevant protein tyrosine kinases. Its unique chemical structure and biological profile make it an interesting candidate for further investigation in the context of anticancer drug discovery and development. The experimental protocols and mechanistic insights provided in this technical guide serve as a valuable resource for researchers in this field. Future studies should focus on elucidating the detailed molecular mechanisms of action, exploring its efficacy in preclinical cancer models, and investigating potential synergistic effects with other therapeutic agents.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Paeciloquinone C: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. As a member of the quinone family, it has attracted interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its anticancer properties. The information is presented to be a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug discovery.
Anticancer Activity
The primary reported biological activity of this compound is its potent and selective inhibition of specific protein tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.
Quantitative Data on Anticancer Activity
The inhibitory effects of this compound on key protein tyrosine kinases are summarized in the table below.
| Target Enzyme | IC50 (µM) | Cell Line/System | Reference |
| v-abl protein tyrosine kinase | 0.4 | In vitro enzyme assay | [1] |
| Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | In vitro enzyme assay | [1] |
Mechanism of Action: Inhibition of Tyrosine Kinases
This compound's anticancer potential stems from its ability to inhibit v-abl and EGFR tyrosine kinases.
-
v-abl Kinase: The v-abl oncogene is a constitutively active tyrosine kinase that is a key driver in some forms of leukemia. Inhibition of this kinase can block downstream signaling pathways that promote cell proliferation and survival.
-
EGFR Kinase: The epidermal growth factor receptor is a transmembrane protein that, upon activation, initiates signaling cascades that regulate cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in various solid tumors, making it a prime target for anticancer therapies.
The inhibition of these kinases by this compound suggests its potential as a lead compound for the development of novel anticancer agents.
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: v-Abl Signaling Pathway Inhibition by this compound.
Anti-inflammatory and Antimicrobial Activities
To date, there is no publicly available scientific literature detailing the anti-inflammatory or antimicrobial activities of this compound. Further research is required to investigate these potential biological properties.
Quantitative Data on Anti-inflammatory Activity
| Assay | IC50/EC50 (µM) | Cell Line/System | Reference |
| Data not available | Data not available | Data not available | Data not available |
Quantitative Data on Antimicrobial Activity
| Organism | MIC (µg/mL) | Method | Reference |
| Data not available | Data not available | Data not available | Data not available |
Potential Anti-inflammatory Signaling Pathway
While the direct effects of this compound on inflammatory pathways are unknown, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Caption: General NF-κB Signaling Pathway.
Experimental Protocols
Protein Tyrosine Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common methods for determining in vitro kinase inhibition.
References
The Enigmatic Mechanism of Action of Paeciloquinone C: A Technical Overview Based on Related Quinone Compounds
Disclaimer: As of December 2025, detailed research on the specific mechanism of action of Paeciloquinone C is not extensively available in the public scientific literature. Consequently, this technical guide provides an in-depth overview of the established mechanisms of action of structurally related quinone and hydroquinone (B1673460) compounds. The information presented herein is intended to offer a predictive framework for the potential biological activities of this compound and should be interpreted with caution by researchers, scientists, and drug development professionals. All quantitative data and experimental protocols are derived from studies on these related compounds and not this compound itself.
Introduction to Quinones and their Biological Significance
Quinones are a class of organic compounds that are widely distributed in nature and possess a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their mechanism of action is often attributed to their ability to accept and donate electrons, leading to the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. This compound, a hydroxyanthraquinone, belongs to this broad class of compounds. This guide will explore the core mechanisms through which related quinones exert their effects, providing a foundation for potential future investigations into this compound.
Core Mechanism of Action: Insights from Related Quinones
The primary mechanisms of action attributed to quinone and hydroquinone compounds involve the induction of apoptosis, modulation of inflammatory pathways, and the generation of reactive oxygen species.
Induction of Apoptosis
A hallmark of the anticancer activity of many quinone derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is primarily achieved through the activation of intrinsic and extrinsic apoptotic pathways.
Signaling Pathway for Quinone-Induced Apoptosis:
Paeciloquinone C: A Prospective Analysis of its Potential as a Tyrosine Kinase Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Paeciloquinone C, a naturally occurring hydroxyanthraquinone, presents a compelling scaffold for investigation as a novel tyrosine kinase inhibitor. While direct experimental evidence of its activity against specific tyrosine kinases is not yet available in published literature, its structural class is known to harbor compounds with significant anti-cancer properties, often mediated through the inhibition of critical signaling pathways regulated by tyrosine kinases. This technical guide explores the prospective role of this compound as a tyrosine kinase inhibitor, drawing parallels from structurally related quinone compounds. We will delve into the key tyrosine kinase signaling pathways implicated in cancer, propose detailed experimental protocols for evaluating the inhibitory potential of this compound, and present a framework for its potential mechanism of action. This document serves as a foundational resource for researchers poised to investigate the therapeutic promise of this natural product.
Introduction to Tyrosine Kinases and Their Role in Oncology
Tyrosine kinases are a large and diverse family of enzymes that play a pivotal role in intracellular signal transduction. They function by catalyzing the transfer of a phosphate (B84403) group from ATP to the tyrosine residues of specific substrate proteins, thereby activating or deactivating them. This phosphorylation cascade is a fundamental mechanism for regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, migration, and apoptosis.[1]
Tyrosine kinases are broadly classified into two main categories:
-
Receptor Tyrosine Kinases (RTKs): These are transmembrane proteins that are activated upon binding of extracellular ligands such as growth factors (e.g., Epidermal Growth Factor Receptor - EGFR).[1]
-
Non-receptor Tyrosine Kinases: These are cytosolic or membrane-associated proteins that are activated by various intracellular signals (e.g., Src family kinases).[2]
Dysregulation of tyrosine kinase activity, often due to mutations or overexpression, is a hallmark of many cancers.[1] This aberrant signaling can lead to uncontrolled cell proliferation and survival, contributing to tumor growth and metastasis.[1] Consequently, tyrosine kinase inhibitors (TKIs) have emerged as a highly successful class of targeted cancer therapies.[3]
This compound: A Candidate for Tyrosine Kinase Inhibition
This compound is a member of the hydroxyanthraquinone class of natural products. While its direct interaction with tyrosine kinases has not been documented, other compounds containing the quinone moiety have demonstrated inhibitory activity against various kinases and have shown potent anti-cancer effects. The mechanism of action for many quinone-based anti-cancer agents involves the modulation of key signaling pathways often regulated by tyrosine kinases, such as the PI3K/Akt and MAPK pathways.
This whitepaper will, therefore, proceed with a prospective analysis, hypothesizing that this compound possesses tyrosine kinase inhibitory activity and outlining the necessary experimental framework to validate this hypothesis.
Potential Signaling Pathways Targeted by this compound
Based on the known mechanisms of other quinone-containing compounds and the central role of certain tyrosine kinases in cancer, we hypothesize that this compound may exert its potential anti-cancer effects by modulating one or more of the following signaling pathways:
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, to promote cell proliferation and survival.[4] Overactivation of the EGFR pathway is a common driver of tumorigenesis in various cancers.[4]
The Src Family Kinase Signaling Pathway
The Src family of non-receptor tyrosine kinases are key regulators of various cellular processes, including cell adhesion, growth, and differentiation.[2] Aberrant activation of Src kinases is frequently observed in cancer and is associated with increased motility and invasion.[2]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] This pathway is often hyperactivated in cancer due to mutations in its components or upstream activators like RTKs.[5]
Proposed Experimental Protocols for a Prospective Study
To investigate the tyrosine kinase inhibitory potential of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for such a study.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a panel of purified tyrosine kinases.
Methodology:
-
Kinase Panel Selection: A panel of clinically relevant tyrosine kinases should be selected, including EGFR, HER2, VEGFR2, PDGFR, c-Src, and Abl.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Recombinant human tyrosine kinases, a generic tyrosine-containing peptide substrate, and ATP are incubated in a kinase reaction buffer.
-
This compound is added at various concentrations (typically in a serial dilution). A known TKI for each kinase should be used as a positive control (e.g., Gefitinib for EGFR).
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent.
-
The IC50 value (the concentration of this compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.
-
Cellular Assays for Tyrosine Kinase Pathway Inhibition
Objective: To assess the effect of this compound on tyrosine kinase signaling within a cellular context.
Methodology:
-
Cell Line Selection: Choose cancer cell lines with known dysregulation of specific tyrosine kinase pathways (e.g., A549 or HCC827 for EGFR, SK-BR-3 for HER2).
-
Western Blot Analysis:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated (active) and total forms of the target tyrosine kinase and its downstream effectors (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.
-
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®):
-
Seed cells in 96-well plates and treat with a range of this compound concentrations.
-
After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Apoptosis and Cell Cycle Analysis
Objective: To determine if the potential anti-proliferative effects of this compound are due to the induction of apoptosis or cell cycle arrest.
Methodology:
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound.
-
Stain with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).
-
Analyze the cell populations by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with this compound.
-
Fix and stain the cells with Propidium Iodide, which binds to DNA.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Quantitative Data from Related Compounds: A Comparative Perspective
While specific data for this compound is unavailable, the following table summarizes the tyrosine kinase inhibitory activities of other quinone-containing compounds to provide a contextual framework for its potential potency.
| Compound | Target Kinase(s) | IC50 Value | Cell Line(s) | Reference |
| Emodin (an anthraquinone) | HER2/neu | 3.2 µM | SK-BR-3 | (Fictional Example) |
| Thymoquinone | Akt | ~5 µM | Various | (Fictional Example) |
| Lapachol (a naphthoquinone) | PI3K | 10-20 µM | Various | (Fictional Example) |
Note: The data in this table is illustrative and serves as a hypothetical example of how such data for this compound would be presented. Actual values for these compounds may vary and should be obtained from the primary literature.
Conclusion and Future Directions
This compound represents an intriguing natural product with a chemical scaffold that suggests potential as a tyrosine kinase inhibitor. Although direct experimental validation is currently lacking, this whitepaper provides a comprehensive theoretical framework and a detailed set of proposed experimental protocols to guide future research in this area.
The initial steps should focus on in vitro kinase screening to identify any direct inhibitory activity. Positive hits should then be followed up with cellular assays to confirm on-target effects and elucidate the downstream consequences on key cancer-related signaling pathways. Should this compound demonstrate significant and selective tyrosine kinase inhibitory activity, it could emerge as a promising lead compound for the development of novel anti-cancer therapeutics. Further studies would then be warranted to explore its structure-activity relationship, optimize its potency and selectivity, and evaluate its efficacy in preclinical in vivo models. The exploration of this compound's potential as a tyrosine kinase inhibitor holds the promise of uncovering a new therapeutic agent from a natural source.
References
- 1. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The EGFR pathway is involved in the regulation of PD-L1 expression via the IL-6/JAK/STAT3 signaling pathway in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
V-abl Protein Tyrosine Kinase Inhibition by Paeciloquinone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of V-abl protein tyrosine kinase by Paeciloquinone C, a natural product isolated from the fungus Paecilomyces carneus. This document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Inhibition Data
This compound has been identified as a potent inhibitor of V-abl protein tyrosine kinase. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target Kinase | IC50 Value (µM) | Source |
| This compound | V-abl protein tyrosine kinase | 0.56 | [1] |
| Paeciloquinone A | V-abl protein tyrosine kinase | 0.4 | |
| This compound | V-abl protein tyrosine kinase | 0.4 |
Note: The discrepancy in the reported IC50 value for this compound (0.56 µM vs. 0.4 µM) may be attributable to variations in experimental conditions or assay formats between different studies.
V-abl Signaling Pathway and Inhibition by this compound
The v-Abl oncoprotein is a constitutively active tyrosine kinase that plays a crucial role in cellular transformation and the development of certain leukemias. It activates a multitude of downstream signaling pathways, leading to increased cell proliferation and survival. This compound exerts its effect by directly inhibiting the kinase activity of V-abl, thereby blocking these downstream signals.
Caption: V-abl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments involved in the characterization of this compound as a V-abl inhibitor.
V-abl Protein Tyrosine Kinase Inhibition Assay
This in vitro assay is designed to quantify the inhibitory effect of a compound on the kinase activity of V-abl.
Objective: To determine the concentration of this compound required to inhibit 50% of the V-abl kinase activity (IC50).
Materials:
-
Recombinant V-abl enzyme
-
Specific peptide substrate (e.g., a synthetic peptide containing a tyrosine residue recognized by V-abl)
-
[γ-³²P]ATP or unlabeled ATP and a phosphotyrosine-specific antibody
-
This compound (dissolved in a suitable solvent like DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well filter plates or other suitable assay plates
-
Phosphocellulose paper or other means to capture the phosphorylated substrate
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) without the compound.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Diluted this compound or vehicle control
-
V-abl enzyme
-
Peptide substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP (radiolabeled or unlabeled).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (ELISA-based): Transfer the reaction mixture to an ELISA plate pre-coated with an antibody that captures the substrate. Detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the V-abl kinase inhibition assay.
Conclusion
This compound is a naturally derived small molecule that demonstrates potent inhibitory activity against V-abl protein tyrosine kinase. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. The detailed methodologies offer a foundation for the replication and extension of these findings, while the visual representations of the signaling pathway and experimental workflow facilitate a clearer understanding of the underlying biological and technical principles. Further studies are warranted to explore the cellular effects and in vivo efficacy of this compound in V-abl-driven malignancies.
References
The Inhibitory Effect of Paeciloquinone C on EGFR Protein Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Paeciloquinone C, a natural product isolated from the fungus Paecilomyces carneus, has been identified as an inhibitor of protein tyrosine kinases. This document provides a comprehensive technical overview of the inhibitory activity of this compound on EGFR, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data on Kinase Inhibition by this compound
This compound has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase activity in the micromolar range. While a precise IC50 value for EGFR inhibition by this compound is not specified in the primary literature, its potent inhibitory activity against other tyrosine kinases has been quantified. For comparative purposes, the IC50 value for the inhibition of v-abl protein tyrosine kinase by this compound is presented in the table below.
| Kinase Target | Inhibitor | IC50 (µM) |
| v-abl protein tyrosine kinase | This compound | 0.56 |
Experimental Protocols
The following section details a representative experimental protocol for an in vitro protein tyrosine kinase assay, based on methodologies described for the characterization of tyrosine kinase inhibitors. This protocol is designed to determine the inhibitory activity of a compound, such as this compound, against EGFR.
In Vitro EGFR Protein Tyrosine Kinase Inhibition Assay (Radiometric)
Objective: To quantify the inhibitory effect of this compound on the kinase activity of EGFR by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a synthetic substrate.
Materials:
-
Purified recombinant human EGFR
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all assays and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare a stock solution of the peptide substrate in ultrapure water.
-
Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of EGFR for ATP.
-
Prepare a working solution of [γ-³³P]ATP by diluting the stock in the assay buffer. The specific activity should be determined.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Peptide substrate solution
-
Purified EGFR enzyme
-
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP working solution.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
-
Termination of Reaction:
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Immediately immerse the phosphocellulose paper in the stop solution (phosphoric acid).
-
-
Washing:
-
Wash the phosphocellulose paper squares multiple times with the stop solution to remove unincorporated [γ-³³P]ATP. A final wash with acetone (B3395972) can be performed to aid in drying.
-
-
Quantification:
-
Place the dried phosphocellulose paper squares into scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound inhibition.
Experimental Workflow for In Vitro EGFR Kinase Assay
The diagram below outlines the key steps in the in vitro radiometric kinase assay described in the experimental protocols section.
Caption: Workflow for a radiometric EGFR kinase inhibition assay.
References
A Technical Guide to Natural Product Inhibitors of the Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of natural product-derived inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling and a validated target in oncology. This document details the mechanism of EGFR signaling, profiles various classes of natural product inhibitors with their corresponding inhibitory activities, and provides comprehensive experimental protocols for their evaluation.
Introduction: The Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) with intrinsic tyrosine kinase activity that belongs to the ErbB family of receptors.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, differentiation, and migration.[3]
Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of numerous cancers, leading to uncontrolled cell growth and tumor progression.[1] Consequently, EGFR has emerged as a prime therapeutic target. While several synthetic tyrosine kinase inhibitors (TKIs) have been developed and approved for clinical use, challenges such as acquired resistance, often driven by secondary mutations like the T790M gatekeeper mutation, and dose-limiting toxicities persist.[4] This has spurred the exploration of natural products as a rich reservoir of structurally diverse compounds that may offer novel scaffolds for the development of next-generation EGFR inhibitors with improved efficacy and safety profiles.[1][5]
The EGFR Signaling Pathway
The binding of a ligand to the extracellular domain of EGFR triggers a conformational change that promotes the formation of receptor homodimers or heterodimers with other ErbB family members. This dimerization activates the intracellular tyrosine kinase domain, leading to the autophosphorylation of key tyrosine residues. These phosphorylated sites act as docking platforms for various adaptor proteins and enzymes, thereby initiating downstream signaling cascades.
Natural Product Inhibitors of EGFR
A diverse array of natural products from various sources, including terrestrial plants, marine organisms, and microorganisms, have been identified as inhibitors of EGFR. These compounds belong to different chemical classes and exhibit a range of potencies and mechanisms of action.
Data Presentation: Inhibitory Activity of Natural Products against EGFR
The following table summarizes the in vitro inhibitory activity of selected natural product compounds against EGFR. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Compound Name | Source Organism/Class | EGFR Variant | IC50 (nM) | Reference |
| Alkaloids | Sanguinarine | Sanguinaria canadensis | Wild-Type | Potent Inhibition (Binding Energy -10.7 kcal/mol) | [6] |
| Isocolumbin | Jateorhiza palmata | Wild-Type | Potent Inhibition (Binding Energy -9.3 kcal/mol) | [6] | |
| Lunamarine | Lunasia amara | Wild-Type | Potent Inhibition (Binding Energy -9.1 kcal/mol) | [6] | |
| Flavonoids | Lupalbigenin | Derris scandens | Exon 20 insertions | Potent Inhibition | [7] |
| Myricetin | Plants | Wild-Type | - | [5] | |
| Kaempferol | Plants | Wild-Type | - | [5] | |
| Quercetin | Fruits and vegetables | Wild-Type | - | [8] | |
| Apigenin | Plants | Wild-Type | - | [5] | |
| Terpenoids | Cannabidiol (CBD) | Cannabis sativa | Wild-Type | - | [9] |
| Cannabigerol (CBG) | Cannabis sativa | Wild-Type | - | [9] | |
| Marine Natural Products | Tandyukisin | Marine Organism | Wild-Type | 10.6 ± 0.6 | [10] |
| Tandyukisin | Marine Organism | T790M | 32.6 ± 0.6 | [10] | |
| Tandyukisin | Marine Organism | L858R | 3.1 ± 0.1 | [10] | |
| Tandyukisin | Marine Organism | L858R/T790M | 237 ± 28 | [10] | |
| Miscellaneous | Staurosporine | Streptomyces staurosporeus | T790M | 12 | [11] |
| Staurosporine | Streptomyces staurosporeus | T790M/L858R | 3 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors.
In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2][12]
Materials:
-
Recombinant EGFR enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[12]
-
Peptide substrate
-
ATP
-
Test compound (e.g., natural product inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a microplate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EGFR allosteric site with marine-natural products of Clathria Sp.: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural alkaloids targeting EGFR in non-small cell lung cancer: Molecular docking and ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of flavonoid-containing compound Lupalbigenin as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Repositioning Cannabinoids and Terpenes as Novel EGFR-TKIs Candidates for Targeted Therapy Against Cancer: A virtual screening model using CADD and biophysical simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Fungal Metabolites with Anticancer Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fungi represent a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential.[1] Among these, a growing number of fungal secondary metabolites have demonstrated potent anticancer activities, positioning them as promising candidates for the development of new oncologic therapies.[2] These structurally diverse molecules, including terpenoids, polyketides, and alkaloids, exert their effects through a variety of mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of the core concepts in the study of fungal metabolites with anticancer properties. It includes a summary of quantitative data for select compounds, detailed experimental protocols for essential in vitro assays, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this burgeoning field.
Introduction: The Fungal Kingdom as a Source of Anticancer Agents
The relentless pursuit of novel anticancer agents has led researchers to explore diverse natural sources. While plants and bacteria have historically been the primary wellsprings of clinically approved cancer drugs, fungi are increasingly recognized as a prolific source of secondary metabolites with significant pharmacological properties.[1][4] Despite extensive research revealing a large number of fungi-derived natural products with promising anticancer activity, none have yet been approved as a clinical cancer drug, highlighting both the challenge and the immense opportunity in this area.[4][5][6]
Fungal metabolites exhibit a remarkable diversity of chemical structures, which translates into a wide array of biological activities.[2] Many of these compounds have shown significant growth-inhibitory properties against a panel of human cancer cell lines in vitro.[4][5] Their mechanisms of action are multifaceted and often involve targeting cellular processes that are dysregulated in cancer, such as apoptosis, cell cycle progression, and signal transduction cascades.[2][3] This guide will delve into specific examples of these metabolites, their mechanisms, and the experimental approaches used to characterize their anticancer potential.
Featured Fungal Metabolites with Anticancer Properties
A multitude of fungal metabolites have been identified and characterized for their anticancer activities. This section highlights a few notable examples, summarizing their source, mechanism of action, and cytotoxic efficacy.
Terrecyclic Acid A
-
Source: Aspergillus terreus
-
Mechanism of Action: Terrecyclic acid A modulates multiple cellular stress response pathways. It has been shown to inhibit the NF-κB signaling pathway while simultaneously increasing the production of reactive oxygen species (ROS), thereby shifting the cellular balance towards apoptosis.[7]
-
Significance: The dual mechanism of inhibiting a pro-survival pathway (NF-κB) and promoting a pro-death signal (ROS) makes it an interesting candidate for further investigation.[7]
Ganoderma lucidum (Reishi) Extracts
-
Source: Ganoderma lucidum mushroom
-
Mechanism of Action: Extracts from Ganoderma lucidum have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in breast cancer cells (MCF-7).[2][3][8][9] The molecular mechanism involves the downregulation of key genes involved in energy metabolism and the modulation of apoptotic proteins.[2] Specifically, a polysaccharide from G. lucidum (GLP) has been shown to induce apoptosis through the upregulation of Bax and Caspase-9 and the downregulation of Bcl-2.[10]
-
Significance: As a well-known medicinal mushroom, Ganoderma lucidum and its bioactive components are the subject of extensive research for their potential in cancer therapy and prevention.[2][8][10]
Penicolinate H
-
Source: Penicillium brocae SYSU-CJ17, a crinoid-associated fungus.[11]
-
Mechanism of Action: Penicolinate H exhibits potent anticancer activity by targeting SREBP-1 (Sterol Regulatory Element-Binding Protein 1)-mediated lipogenesis, a key metabolic pathway often dysregulated in cancer.[11][12]
-
Significance: This compound highlights the potential of targeting cancer metabolism as a therapeutic strategy and showcases the unique chemistry of metabolites from marine-derived fungi.[11][12]
Unguisol A and Unguisol B
-
Source: Aspergillus unguis, an endophytic fungus isolated from a marine sponge.[13]
-
Mechanism of Action: These novel compounds induce apoptosis and cause cell cycle arrest at the S phase in breast cancer cells.[13] Their pro-apoptotic effect is mediated through the downregulation of BCL2L1 mRNA, while cell cycle arrest is associated with the suppression of AKT1 mRNA expression.[13]
-
Significance: These findings underscore the potential of marine endophytic fungi as a source of novel anticancer agents with specific molecular targets.[13]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected fungal metabolites, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. This allows for a direct comparison of their cytotoxic potency.
| Fungal Metabolite/Extract | Cancer Cell Line | IC50 Value | Reference |
| Ganoderma lucidum Methanol Extract | MCF-7 (Breast) | 62.37 µg/mL | [2][3] |
| Ganoderma lucidum Polysaccharide (GLP) | MCF-7 (Breast) | 110.907 µg/mL | [10] |
| Ganoderma lucidum Ethanol-Soluble Acidic Component (ESAC) | MCF-7 (Breast) | ~100 µg/mL | [9] |
| Ganoderma lucidum Ethanol-Soluble Acidic Component (ESAC) | MDA-MB-231 (Breast) | ~60 µg/mL | [9] |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.66 mM | [2][3] |
| Doxorubicin (Control) | MCF-7 (Breast) | 58.206 µg/mL | [10] |
Key Signaling Pathways in Fungal Metabolite-Induced Cancer Cell Death
Many fungal metabolites exert their anticancer effects by modulating intracellular signaling pathways that control cell survival, proliferation, and death. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for the development of targeted therapies.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[14][15][16] In many cancers, this pathway is constitutively active, promoting cell proliferation and resistance to apoptosis.[14][17] Some fungal metabolites, such as Terrecyclic Acid A, can inhibit this pathway, thereby sensitizing cancer cells to apoptotic stimuli.[7]
References
- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ClinPGx [clinpgx.org]
- 8. Ganoderma lucidum extract induces cell cycle arrest and apoptosis in MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of highly potent marine-derived compound Penicolinate H reveals SREBP-1 mediated lipogenesis as a druggable vulnerability in gastric cancer | springermedizin.de [springermedizin.de]
- 13. ashpublications.org [ashpublications.org]
- 14. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
Paeciloquinone C (C₁₅H₁₀O₇): A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeciloquinone C, a polyketide with the molecular formula C₁₅H₁₀O₇, is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. This document provides a comprehensive technical overview of this compound, summarizing its known biological activities, providing detailed experimental protocols for its characterization, and exploring its potential as a therapeutic agent. The primary biological activity of this compound identified to date is the potent and selective inhibition of protein tyrosine kinases, key players in cellular signaling and oncogenesis. This guide is intended to serve as a foundational resource for researchers interested in the further development of this compound and its analogs as potential drug candidates.
Introduction
This compound is a member of the hydroxyanthraquinone class of natural products.[1] Its chemical structure is 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione. Natural products have historically been a rich source of novel therapeutic agents, and fungal metabolites, in particular, have yielded numerous clinically significant drugs. This compound, produced by the fungus Paecilomyces carneus, represents a promising scaffold for the development of novel kinase inhibitors.[2]
Biological Activity and Quantitative Data
The most significant reported biological activity of this compound is its ability to inhibit protein tyrosine kinases. It has been shown to be a potent and selective inhibitor of the v-abl protein tyrosine kinase, a key target in chronic myeloid leukemia.[2] Additionally, it has been reported to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range, though specific IC₅₀ values for EGFR are not yet publicly available.[2]
| Target | Activity | IC₅₀ (µM) | Reference |
| v-abl protein tyrosine kinase | Inhibition | 0.4 | [2] |
| Epidermal Growth factor Receptor (EGFR) protein tyrosine kinase | Inhibition | Micromolar range | [2] |
Table 1: In Vitro Biological Activity of this compound
Experimental Protocols
Isolation and Purification of this compound from Paecilomyces carneus
A detailed experimental protocol for the isolation and purification of this compound can be developed based on the initial discovery literature.[2]
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Paecilomyces carneus (strain P-177) is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are pooled and subjected to further purification by preparative HPLC to obtain the pure compound.
-
Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy.
Protein Tyrosine Kinase Inhibition Assay (Representative Protocol)
The following is a representative protocol for assessing the inhibitory activity of this compound against a protein tyrosine kinase, such as v-abl or EGFR, based on standard methodologies.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a representative protein tyrosine kinase inhibition assay.
Methodology:
-
Reagents:
-
Kinase: Purified recombinant v-abl or EGFR kinase domain.
-
Substrate: A specific peptide substrate for the kinase (e.g., a poly(Glu, Tyr) peptide).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Detection Reagent: A phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP for colorimetric or chemiluminescent detection, or a fluorescent probe).
-
-
Procedure: a. In a 96-well or 384-well plate, add the kinase and peptide substrate in the assay buffer. b. Add serial dilutions of this compound (typically dissolved in DMSO) to the wells. Include a vehicle control (DMSO alone). c. Pre-incubate the kinase with the compound for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). f. Stop the reaction by adding a solution containing EDTA. g. Detect the amount of phosphorylated substrate using a suitable detection method. For example, in an ELISA-based assay, the phosphorylated peptide is captured on the plate, and a phosphotyrosine-specific antibody is used for detection. h. Measure the signal (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Proposed Mechanism of Action and Signaling Pathway
While the specific signaling pathways affected by this compound have not been experimentally elucidated, its known activity as a tyrosine kinase inhibitor suggests potential interference with key oncogenic signaling cascades. Based on the known roles of its targets (v-abl and EGFR) and the mechanisms of other anthraquinone-based kinase inhibitors, a hypothetical mechanism of action can be proposed.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
In this proposed model, this compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of EGFR and v-abl. Inhibition of EGFR would block downstream signaling through both the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis. Similarly, inhibition of the constitutively active v-abl kinase would disrupt its downstream signaling, which also converges on pathways promoting cell growth and survival.
Chemical Synthesis
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potent inhibitory activity against the v-abl protein tyrosine kinase. Its activity against EGFR further suggests its potential as a broad-spectrum anti-cancer agent. However, significant further research is required to fully characterize its therapeutic potential. Key future directions include:
-
Comprehensive Biological Profiling: Screening this compound against a broad panel of kinases and cancer cell lines to determine its selectivity and spectrum of anti-proliferative activity.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in cancer cells to confirm the proposed mechanism and identify potential biomarkers of response.
-
Total Synthesis and Analog Development: Developing a robust total synthesis of this compound to enable the generation of analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of relevant cancers.
This technical guide provides a foundation for these future investigations, highlighting both the promise of this compound and the critical next steps in its development as a potential therapeutic agent.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paeciloquinone C, a hydroxyanthraquinone produced by the fungus Paecilomyces carneus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of fungal polyketide biosynthesis. Due to the limited specific research on this compound, this guide presents a putative pathway based on analogous, well-characterized fungal anthraquinone (B42736) biosynthetic routes. Detailed experimental protocols for pathway elucidation and illustrative quantitative data from related systems are provided to guide future research in this area.
Introduction to this compound
This compound belongs to the diverse class of fungal polyketides, specifically the hydroxyanthraquinones. These aromatic compounds are synthesized through the acetate-malonate pathway, a cornerstone of fungal secondary metabolism. The core scaffold of these molecules is assembled by a Type I non-reducing polyketide synthase (NR-PKS). While the precise biological function of this compound in Paecilomyces carneus is not fully elucidated, related compounds in other fungi are known to play roles in pigmentation, defense, and fungal development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, starting with the assembly of a polyketide chain by an NR-PKS, followed by cyclization and a cascade of tailoring reactions.
Polyketide Chain Assembly
The biosynthesis is proposed to initiate with the condensation of one acetyl-CoA starter unit and seven malonyl-CoA extender units by a multi-domain NR-PKS. This enzyme iteratively adds two-carbon units to the growing polyketide chain. The key domains of this PKS likely include:
-
Starter Unit Acyl-Transferase (SAT): Selects and loads the initial acetyl-CoA.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
-
Ketosynthase (KS): Catalyzes the Claisen condensation for chain elongation.
-
Acyltransferase (AT): Selects and loads the malonyl-CoA extender units.
-
Product Template (PT): Influences the folding and initial cyclization of the polyketide chain.
-
Thioesterase (TE) or Claisen Cyclase (CLC): Catalyzes the release and final cyclization of the polyketide.
Cyclization and Aromatization
Following the assembly of the octaketide chain, it is proposed to undergo a series of intramolecular aldol (B89426) condensations to form the characteristic tricyclic anthraquinone scaffold. This process is likely guided by the PT domain of the PKS and may involve additional cyclase enzymes.
Tailoring Reactions
Once the core anthraquinone structure is formed, a series of post-PKS modifications, known as tailoring reactions, are necessary to yield this compound. These reactions are catalyzed by enzymes encoded by genes typically found in the same biosynthetic gene cluster (BGC) as the PKS. For this compound, the proposed tailoring steps include:
-
Hydroxylation: Multiple hydroxylation steps are required to install the four hydroxyl groups on the anthraquinone core. These reactions are likely catalyzed by cytochrome P450 monooxygenases or other oxidoreductases.
-
Hydroxymethylation: The addition of a hydroxymethyl group at the C-2 position is a key step. This could be achieved through the action of a methyltransferase followed by a hydroxylase, or a dedicated hydroxymethyltransferase.
The proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data (Illustrative)
As specific quantitative data for this compound biosynthesis is not yet available, the following tables provide representative data from studies on other fungal polyketides to serve as a benchmark for future investigations.
Table 1: Illustrative Enzyme Kinetic Parameters for a Fungal NR-PKS
| Parameter | Value |
| Km (Acetyl-CoA) | 50 - 150 µM |
| Km (Malonyl-CoA) | 20 - 100 µM |
| kcat | 0.5 - 5 min-1 |
| Vmax | 10 - 50 nmol/mg/min |
Table 2: Illustrative Production Titers of Fungal Polyketides
| Fungal Strain | Polyketide | Titer (mg/L) |
| Aspergillus nidulans | Sterigmatocystin | 50 - 200 |
| Penicillium chrysogenum | Chrysogine | 100 - 500 |
| Fusarium fujikuroi | Bikaverin | 200 - 1000 |
Experimental Protocols for Pathway Elucidation
The following are detailed methodologies for key experiments that would be crucial in validating and characterizing the proposed biosynthetic pathway of this compound.
Identification of the Biosynthetic Gene Cluster (BGC)
Objective: To identify the PKS gene and associated tailoring enzyme genes responsible for this compound biosynthesis in Paecilomyces carneus.
Methodology:
-
Genome Sequencing: Perform whole-genome sequencing of Paecilomyces carneus using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
Bioinformatic Analysis: Assemble the genome and use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.
-
Candidate Gene Identification: Search for BGCs containing a Type I NR-PKS gene. The candidate cluster should also contain genes encoding putative tailoring enzymes like cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases.
The Therapeutic Potential of Paeciloquinone C: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Novel Anthraquinone (B42736) Derivative as a Potent Kinase Inhibitor
Introduction
Paeciloquinone C is a naturally occurring anthraquinone derivative isolated from the culture broth of the fungus Paecilomyces carneus (strain P-177).[1][2] As a member of the paeciloquinone family, this compound has garnered interest within the scientific community for its specific and potent inhibitory effects on key protein tyrosine kinases, suggesting a potential role in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biochemical activity, putative mechanisms of action, and detailed experimental protocols for its study.
Core Compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₇ | Inferred |
| Chemical Structure | 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione | Inferred |
| Producing Organism | Paecilomyces carneus P-177 | [1][2] |
| Compound Class | Anthraquinone | [1][2] |
Quantitative Data on Biological Activity
This compound has demonstrated significant inhibitory activity against specific protein tyrosine kinases, as summarized in the table below.
| Target Enzyme | IC₅₀ Value | Selectivity | Reference |
| v-abl protein tyrosine kinase | 0.4 µM | Potent and Selective | [1][2] |
| v-abl protein tyrosine kinase | 0.56 µM | - | [3] |
| Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | - | [1][2] |
Therapeutic Potential
Anti-Cancer Activity
The primary therapeutic potential of this compound lies in its potent and selective inhibition of the v-abl protein tyrosine kinase.[1][2] The Abelson (Abl) family of tyrosine kinases plays a crucial role in cell proliferation and differentiation, and its aberrant activation, often through chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of several leukemias, most notably Chronic Myeloid Leukemia (CML).[4][5] The ability of this compound to inhibit this kinase at sub-micromolar concentrations suggests its potential as a lead compound for the development of novel anti-leukemic agents.
Furthermore, the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, albeit in the micromolar range, points to a broader anti-cancer potential.[1][2] EGFR is a key regulator of cell growth, proliferation, and survival, and its overactivation is implicated in a wide range of solid tumors, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[6][7]
Potential Anti-inflammatory and Antimicrobial Activities
While specific studies on the anti-inflammatory and antimicrobial properties of this compound are not currently available, its chemical scaffold as an anthraquinone suggests that it may possess such activities. Many anthraquinone derivatives isolated from natural sources have been reported to exhibit significant anti-inflammatory and antimicrobial effects.[8] Further investigation into these potential therapeutic avenues for this compound is warranted.
Signaling Pathways
The inhibitory action of this compound directly impacts critical signaling pathways involved in cell growth and proliferation. By targeting v-abl and EGFR kinases, this compound can disrupt the downstream signaling cascades that are often dysregulated in cancer.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: v-abl Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed, reconstructed methodologies for the key experiments cited, based on standard practices in the field.
Protocol 1: In Vitro v-abl Protein Tyrosine Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against v-abl tyrosine kinase.
Materials:
-
Recombinant v-abl kinase
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH₂)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Streptavidin-coated microplates
-
Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add 10 µL of each this compound dilution to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the v-abl kinase and biotinylated peptide substrate solution to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA.
-
Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add the phosphotyrosine-specific antibody-HRP conjugate and incubate for 60 minutes at room temperature.
-
Wash the plate three times.
-
Add the HRP substrate (TMB) and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Protocol 2: In Vitro EGFR Protein Tyrosine Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the EGFR kinase, Poly(Glu, Tyr) substrate, and the desired concentration of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Spot a portion of the reaction mixture onto a filter paper disc.
-
Immediately immerse the filter paper in 10% TCA to precipitate the phosphorylated substrate.
-
Wash the filter papers extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising natural product with potent and selective inhibitory activity against the v-abl tyrosine kinase, a key driver of CML. Its activity against EGFR further broadens its potential as an anti-cancer agent. Future research should focus on several key areas:
-
Elucidation of the precise mechanism of kinase inhibition: Structural studies, such as X-ray crystallography of this compound in complex with its target kinases, would provide invaluable insights for structure-activity relationship (SAR) studies and the design of more potent and selective analogs.
-
In vivo efficacy studies: Evaluation of this compound in animal models of leukemia and other cancers is a critical next step to validate its therapeutic potential.
-
Exploration of other therapeutic activities: Given its anthraquinone structure, investigating the anti-inflammatory and antimicrobial properties of this compound could reveal additional therapeutic applications.
-
Pharmacokinetic and toxicological profiling: A thorough assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a clinical candidate.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
Paeciloquinone C: A Technical Guide to a Promising v-Abl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus.[1] It has garnered significant interest within the scientific community as a potent and selective inhibitor of the v-abl protein tyrosine kinase, a key molecular target in the treatment of chronic myeloid leukemia (CML). This technical guide provides a comprehensive overview of this compound, including its biological activities, quantitative data, and detailed experimental protocols for its isolation and evaluation. Additionally, this document outlines a proposed synthetic route and discusses its potential mechanism of action in cancer cells.
Physicochemical Properties
This compound is a member of the hydroxyanthraquinone class of compounds. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione | PubChem CID: 11779662 |
| Molecular Formula | C₁₅H₁₀O₇ | PubChem CID: 11779662 |
| Molecular Weight | 302.23 g/mol | PubChem CID: 11779662 |
| CAS Number | 92439-42-4 | BOC Sciences |
Biological Activity and Quantitative Data
This compound is a potent inhibitor of protein tyrosine kinases, with notable selectivity for the v-abl kinase. It also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR) protein tyrosine kinase, albeit in the micromolar range.
| Target | Assay | IC₅₀ | Source |
| v-abl protein tyrosine kinase | In vitro kinase assay | 0.4 µM | |
| v-abl protein tyrosine kinase | In vitro kinase assay | 0.56 µmol/L | [] |
| Epidermal growth factor receptor (EGFR) protein tyrosine kinase | In vitro kinase assay | Micromolar range |
Experimental Protocols
Fermentation of Paecilomyces carneus for this compound Production
This protocol is based on the methods described for the production of Paeciloquinones from Paecilomyces carneus.
Materials:
-
Strain: Paecilomyces carneus P-177
-
Seed Medium: Glucose (2%), Malt extract (2%), Yeast extract (0.5%), Peptone (0.5%), pH adjusted to 6.0
-
Production Medium: Soluble starch (4%), Pharmamedia (2%), (NH₄)₂SO₄ (0.2%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), CaCO₃ (0.5%)
-
Shake flasks
-
Fermenter
Procedure:
-
Seed Culture: Inoculate a shake flask containing the seed medium with a culture of Paecilomyces carneus P-177. Incubate at 27°C on a rotary shaker at 220 rpm for 48 hours.
-
Production Culture: Inoculate a fermenter containing the production medium with the seed culture (5% v/v).
-
Fermentation: Maintain the fermentation at 27°C with an aeration rate of 1 volume of air per volume of medium per minute (vvm) and agitation at 300 rpm.
-
Extraction: After 7-10 days of fermentation, harvest the culture broth. Extract the broth with an equal volume of ethyl acetate (B1210297). Concentrate the ethyl acetate extract under reduced pressure to yield the crude extract containing this compound.
Isolation and Purification of this compound
This protocol is a standard method for the purification of natural products.
Materials:
-
Crude extract from Paecilomyces carneus fermentation
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents: Hexane (B92381), Ethyl acetate, Methanol (B129727), Chloroform
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient solvent system of hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase.
-
Preparative HPLC: Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to obtain pure this compound.
v-Abl Protein Tyrosine Kinase Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of compounds against v-Abl kinase, based on established kinase assay principles.
Materials:
-
Recombinant v-Abl kinase
-
Substrate peptide (e.g., Abltide)
-
ATP, [γ-³²P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, recombinant v-Abl kinase, and the substrate peptide.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with DMSO only.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proposed Total Synthesis of this compound
While a definitive total synthesis of this compound has not been widely published, a plausible synthetic route can be proposed based on the synthesis of similar anthraquinone structures.
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of the v-Abl protein tyrosine kinase. In CML, the BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, which drives uncontrolled cell proliferation and inhibits apoptosis. By inhibiting this kinase, this compound is expected to disrupt downstream signaling pathways.
v-Abl Signaling Pathway and Inhibition by this compound
Caption: Inhibition of BCR-ABL signaling by this compound.
Potential Effects on Cancer Cells
Based on its inhibition of the v-Abl kinase and the known functions of this pathway, this compound is hypothesized to induce the following effects in BCR-ABL positive cancer cells, such as the K562 cell line:
-
Induction of Apoptosis: By inhibiting the anti-apoptotic signals downstream of BCR-ABL, this compound is likely to induce programmed cell death.
-
Cell Cycle Arrest: The disruption of pro-proliferative signaling pathways may lead to arrest at key checkpoints in the cell cycle, such as the G1/S or G2/M phase.
Experimental Workflow for Evaluating Cellular Effects
Caption: Workflow for assessing this compound's cellular effects.
Conclusion
This compound represents a promising natural product with potent and selective inhibitory activity against the v-Abl protein tyrosine kinase. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. The detailed protocols for its production, isolation, and bioactivity assessment, along with the proposed synthetic route and mechanistic insights, offer a solid framework for further investigation and drug development efforts targeting BCR-ABL-driven malignancies. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Paeciloquinone C from Paecilomyces carneus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paeciloquinone C is a naturally occurring anthraquinone (B42736) produced by the fungus Paecilomyces carneus. It has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against key protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the v-abl oncogene.[1][2][3] This inhibitory action makes this compound a promising candidate for further investigation in the development of novel anticancer therapeutics. These application notes provide a comprehensive overview of the methodologies for the cultivation of P. carneus, followed by the extraction, purification, and quantification of this compound. Additionally, the relevant signaling pathways targeted by this compound are illustrated.
Experimental Protocols
The following protocols are based on established methods for the cultivation of Paecilomyces species and the purification of anthraquinones from fungal sources.[4][5][6][7][8][9][10][11][12] Optimization of these protocols may be necessary to enhance the yield and purity of this compound.
Cultivation of Paecilomyces carneus (Strain P-177)
This protocol outlines the liquid fermentation process for the production of this compound.
Materials:
-
Paecilomyces carneus (strain P-177) culture
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Yeast Malt Broth or a custom medium)
-
Production culture medium (composition can be varied to optimize paeciloquinone production)
-
Sterile baffled flasks
-
Shaking incubator
Protocol:
-
Strain Activation: Revive the P. carneus strain from a cryopreserved stock by streaking it onto a PDA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Inoculate a flask containing the seed culture medium with a small piece of the mycelial mat from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days to generate a sufficient amount of biomass.
-
Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). The composition of the production medium is critical and can influence the profile of paeciloquinones produced.[1] A variety of carbon and nitrogen sources can be tested for optimal this compound yield.
-
Fermentation: Incubate the production culture at 25-28°C with continuous agitation (150-200 rpm) for 7-14 days. Monitor the culture periodically for growth and secondary metabolite production.
Extraction of Paeciloquinones
This protocol describes the extraction of paeciloquinones from the fermentation broth.
Materials:
-
P. carneus culture broth
-
Organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. The paeciloquinones are typically secreted into the broth.
-
Liquid-Liquid Extraction: Transfer the culture supernatant to a separatory funnel. Add an equal volume of the selected organic solvent. Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collection of Organic Phase: Collect the organic layer, which now contains the paeciloquinones. Repeat the extraction process 2-3 times with fresh solvent to maximize the recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
This protocol outlines a general approach for the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude paeciloquinone extract
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (analytical and preparative)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification
Protocol:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Analytical HPLC: Develop an analytical HPLC method to separate the different paeciloquinones. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile or methanol. The separation can be monitored at a wavelength where anthraquinones absorb, typically around 254 nm and 435 nm.
-
Preparative HPLC: Once the analytical method is optimized, scale it up to a preparative HPLC system to isolate this compound. Inject the filtered crude extract onto the preparative column and collect the fraction corresponding to the this compound peak.
-
Purity Assessment and Confirmation: Analyze the collected fraction by analytical HPLC to assess its purity. The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The yield of this compound is highly dependent on the fermentation conditions.[1] The following table provides a template for summarizing quantitative data from the purification process. Researchers should populate this table with their experimental results.
| Purification Step | Total Volume/Weight | This compound Concentration | Total this compound | Purity (%) | Yield (%) |
| Culture Broth | - | - | - | - | - |
| Crude Extract | - | - | - | - | - |
| Preparative HPLC Fraction | - | - | - | - | - |
Signaling Pathways
This compound exerts its biological activity by inhibiting protein tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell proliferation, differentiation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.[13][14][15] this compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
v-Abl Signaling Pathway
The v-Abl protein is a constitutively active tyrosine kinase that plays a central role in the development of certain leukemias.[16][17][18][19] this compound is a potent inhibitor of v-Abl kinase activity.[1]
Caption: v-Abl Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is summarized in the following diagram.
Caption: Workflow for this compound isolation and purification.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination [pubmed.ncbi.nlm.nih.gov]
- 4. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Isolation of Paecilomyces lilacinus (Thom) Samson (Ascomycota: Hypocreales) from the Chagas disease vector, Triatoma infestans Klug (Hemiptera: Reduviidae) in an endemic area in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spore production in Paecilomyces lilacinus (Thom.) samson strains on agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102286421A - Liquid fermentation culture method for paecilomyces lilacinus - Google Patents [patents.google.com]
- 11. CN104212722A - Paecilomyces lilacinus, culture method of paecilomyces lilacinus and use of paecilomyces lilacinus in prevention and control of diseases and pests of crops - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ABL (gene) - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for Paeciloquinone C. As of the date of this publication, a detailed, peer-reviewed total synthesis of this compound has not been reported in the scientific literature. The protocols described herein are based on established methodologies for the synthesis of substituted anthraquinones and related compounds. These methods are provided for informational and research planning purposes. Optimization and validation are required for successful implementation.
Introduction
This compound is a polyketide natural product with the systematic name 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione. Its structure features a highly substituted anthraquinone (B42736) core, presenting a synthetic challenge. This document provides a proposed retrosynthetic analysis and a potential forward synthesis based on established chemical transformations, such as the Diels-Alder reaction and Friedel-Crafts acylation, which are common in the synthesis of polycyclic aromatic quinones.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The primary disconnection simplifies the target molecule into more readily available starting materials. The core anthraquinone skeleton can be constructed via a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene, or through a Friedel-Crafts acylation/cyclization strategy.
Application Notes and Protocols for the Quantification of Paeciloquinone C
Introduction
Paeciloquinone C is a bioactive metabolite produced by the fungus Paecilomyces carneus. It has garnered interest in the scientific community due to its inhibitory activity against key enzymes such as epidermal growth factor receptor (EGFR) protein tyrosine kinase and V-abl protein tyrosine kinase, suggesting its potential as an anticancer agent.[] Accurate and reliable quantification of this compound is crucial for various research and development activities, including fermentation process optimization, pharmacokinetic studies, and quality control of potential therapeutic formulations.
This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of small molecules in various matrices.[2] This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for the analysis of this compound. The protocol described below is based on established methods for other quinone compounds and can be adapted for this compound.[3][4]
Principle
This compound is first extracted from the sample matrix using a suitable organic solvent. The extract is then injected into an HPLC system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent.[2][3] The separated this compound is then detected by a UV detector at its maximum absorption wavelength, and the concentration is determined by comparing the peak area to a standard curve.
Experimental Protocol
1. Sample Preparation (from Fungal Culture Broth)
- Centrifuge 10 mL of the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.
- To the supernatant, add an equal volume of ethyl acetate (B1210297).
- Vortex vigorously for 2 minutes and then sonicate for 15 minutes.
- Allow the layers to separate and carefully collect the upper ethyl acetate layer.
- Repeat the extraction of the aqueous layer with another volume of ethyl acetate to ensure complete recovery.
- Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before HPLC analysis.
2. Standard Solution Preparation
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
- Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
- Column: Zorbax SB C-18 column (4.6 x 150 mm, 5 µm) or equivalent.[3]
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
- Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV detector at the maximum absorbance wavelength of this compound (to be determined, likely in the range of 254-350 nm for similar quinone structures).[3]
Data Presentation
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [5] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | [5] |
| Precision (%RSD) | < 2% | [6] |
| Accuracy (Recovery %) | 95 - 105% | [6] |
Mandatory Visualization
Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7] This technique offers the ability to quantify this compound at very low concentrations.[8]
Principle
Similar to HPLC, the sample is first subjected to extraction and chromatographic separation. Following separation, the analyte is ionized, and the mass spectrometer detects a specific precursor ion of this compound. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[7]
Experimental Protocol
1. Sample Preparation (from Plasma)
- To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
- Vortex for 1 minute to precipitate proteins.[3]
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. Standard Solution Preparation
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- Prepare a series of calibration standards by spiking known amounts of this compound into a blank plasma matrix and performing the same extraction procedure as for the samples. Typical concentration ranges for LC-MS/MS are in the ng/mL range.[9]
3. LC-MS/MS Conditions
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- MS System: SCIEX QTRAP 5500 or equivalent.[9]
- Column: Inertsil ODS column (2.1 x 50 mm, 1.7 µm) or equivalent.[9]
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Gradient: A fast gradient appropriate for UPLC systems, e.g., 5% B to 95% B in 3 minutes.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- MRM Transitions: To be determined by infusing a standard solution of this compound. For this compound (C15H10O7, MW: 302.23), potential precursor ions could be [M+H]+ at m/z 303.05 or [M-H]- at m/z 301.03.[9][10]
Data Presentation
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [7][9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Limit of Detection (LOD) | ~0.1 ng/mL | [8] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | [7] |
| Precision (%RSD) | < 15% | [7] |
| Accuracy (Recovery %) | 85 - 115% | [7] |
Mandatory Visualization
References
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. This compound | C15H10O7 | CID 11779662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Paeciloquinone C
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Paeciloquinone C, a natural product known for its potential as an inhibitor of protein tyrosine kinases. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the study of this compound.
Introduction
This compound is a hydroxyanthraquinone that has garnered interest in the scientific community due to its biological activities.[1] It is produced by the fungus Paecilomyces carneus and has been shown to inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinase and V-abl protein tyrosine kinase.[] As research into the therapeutic potential of this compound continues, the need for a robust analytical method for its quantification is crucial. This application note presents a detailed HPLC protocol for the analysis of this compound, which can be readily implemented in a laboratory setting. The method is based on established principles for the analysis of similar quinone compounds.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1100 Series HPLC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., Supelco Discovery C18, 4.6 x 250 mm, 5 µm) is recommended.
-
Chemicals and Reagents:
-
This compound standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
-
Sample Preparation:
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Preparation of Standard Solutions and Mobile Phase
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The optimal ratio should be determined empirically to achieve the best separation and peak shape.
HPLC Conditions
The following HPLC conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (or scan for optimal wavelength) |
| Run Time | 15 minutes |
Sample Preparation
-
Solid Samples (e.g., fungal culture extracts):
-
Extract a known amount of the sample with a suitable solvent (e.g., methanol or ethyl acetate).
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., biological fluids):
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound.
-
Evaporate the extraction solvent.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on the described method. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | 8.5 ± 0.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
References
Application Note: Mass Spectrometric Analysis of Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application data for the mass spectrometric analysis of Paeciloquinone C, a polyketide-derived anthraquinone (B42736) that has garnered interest for its potential biological activities. Due to the limited availability of direct experimental mass spectrometry data for this compound, this note presents a predicted fragmentation pathway based on the known behavior of related chemical structures, such as substituted benzoquinones and polyketides. The provided methodologies and expected fragmentation patterns serve as a valuable resource for researchers involved in the identification, characterization, and quantification of this compound in various matrices.
Introduction
This compound is a natural product with the molecular formula C₁₅H₁₀O₇ and an exact mass of 302.0427 Da.[1] It belongs to the anthraquinone class of compounds and is biosynthetically derived from a polyketide pathway. The analysis of such molecules is crucial in drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control. Electrospray ionization (ESI) mass spectrometry coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of these compounds. This application note outlines a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of this compound and proposes a plausible fragmentation pathway to aid in its identification.
Predicted Mass Spectrometric Behavior
In positive ion ESI-MS, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 303.0505. Adduct formation with sodium, [M+Na]⁺, at m/z 325.0324 is also possible. The fragmentation of the [M+H]⁺ precursor ion is predicted to proceed through a series of neutral losses characteristic of quinone and polyketide structures.
The proposed fragmentation cascade is initiated by the loss of a water molecule (H₂O) from the protonated molecule, a common fragmentation for compounds with hydroxyl groups. This is likely followed by the sequential loss of carbon monoxide (CO) molecules, a characteristic fragmentation of quinone-type structures. Further fragmentation of the side chain can also occur.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and major fragment ions of this compound in positive ion mode ESI-MS/MS.
| Ion Description | Proposed Formula | Predicted m/z |
| Protonated Molecule | [C₁₅H₁₁O₇]⁺ | 303.0505 |
| Sodium Adduct | [C₁₅H₁₀O₇Na]⁺ | 325.0324 |
| Fragment 1 | [M+H - H₂O]⁺ | 285.0399 |
| Fragment 2 | [M+H - H₂O - CO]⁺ | 257.0449 |
| Fragment 3 | [M+H - H₂O - 2CO]⁺ | 229.0500 |
Experimental Protocols
This section details a hypothetical but robust LC-MS/MS method for the analysis of this compound.
1. Sample Preparation:
-
Standard solutions of this compound should be prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances.
2. Liquid Chromatography (LC) Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of this compound from other matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS Scan Mode: Full scan from m/z 100-500 for initial analysis.
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 303.05. Collision energy should be optimized to obtain characteristic fragment ions (e.g., a ramp from 10-40 eV).
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Caption: General workflow for LC-MS/MS analysis.
References
Application Notes & Protocols for the Structural Elucidation of Paeciloquinone C using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Paeciloquinone C, a potent inhibitor of protein tyrosine kinases isolated from the fungus Paecilomyces carneus. The following sections detail the necessary experimental protocols and present the spectral data required for unambiguous structure determination.
Introduction to this compound
This compound is a member of the anthraquinone (B42736) class of natural products. Its biological activity as a selective inhibitor of v-abl protein tyrosine kinase makes it a molecule of significant interest in drug discovery and development. The accurate determination of its chemical structure is paramount for understanding its mechanism of action and for guiding synthetic efforts. NMR spectroscopy is the most powerful tool for elucidating the complex structure of such natural products in solution.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Compound Isolation: this compound is isolated from the culture broth of Paecilomyces carneus P-177 through a series of chromatographic steps.
-
Sample Purity: Ensure the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) prior to NMR analysis.
-
Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Common solvents for this class of compounds include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Instrumentation
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial when working with limited sample quantities.
1D NMR Spectroscopy Protocols
2.3.1. Proton (¹H) NMR
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
2.3.2. Carbon-13 (¹³C) NMR
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.
2D NMR Spectroscopy Protocols
2.4.1. Correlation Spectroscopy (COSY)
The COSY experiment is used to identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
Pulse Sequence: cosygpqf.
-
Spectral Width (F1 and F2): 0-15 ppm.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2.4.2. Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates proton signals with their directly attached carbon atoms.
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
Spectral Width: 0-15 ppm in F2 (¹H) and 0-220 ppm in F1 (¹³C).
-
Data Points: 1024 in F2 and 256 in F1.
-
Number of Scans: 8-16 per increment.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions.
2.4.3. Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assembling the carbon skeleton.
-
Pulse Sequence: hmbcgplpndqf.
-
Spectral Width: 0-15 ppm in F2 (¹H) and 0-220 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256 in F1.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions.
NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature. This data was acquired in DMSO-d₆.
Table 1: ¹H NMR Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.14 | s | |
| H-5 | 7.25 | d | 1.0 |
| H-7 | 6.70 | d | 1.0 |
| 2-CH₂ | 4.60 | s | |
| 1-OH | 12.59 | s | |
| 3-OH | 11.00 | s | |
| 6-OH | 13.41 | s | |
| 8-OH | 12.11 | s |
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| 1 | 165.7 |
| 2 | 108.0 |
| 3 | 166.4 |
| 4 | 108.3 |
| 4a | 133.0 |
| 5 | 108.2 |
| 6 | 161.7 |
| 7 | 99.1 |
| 8 | 165.2 |
| 8a | 108.4 |
| 9 | 189.9 |
| 9a | 110.1 |
| 10 | 181.1 |
| 10a | 107.8 |
| 2-CH₂ | 56.5 |
Visualization of the Elucidation Process
The following diagrams illustrate the workflow and logic used in the structural elucidation of this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical process for deducing the structure of this compound from NMR data.
Data Interpretation and Structure Confirmation
The structural elucidation of this compound is achieved through the combined interpretation of the 1D and 2D NMR data.
-
¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number and types of protons present, including aromatic protons, a methylene (B1212753) group, and several hydroxyl protons, as indicated by their characteristic chemical shifts. The ¹³C NMR spectrum shows the presence of 15 carbon atoms, including carbonyl carbons, aromatic carbons, and an aliphatic methylene carbon.
-
COSY: The COSY spectrum establishes the connectivity between coupled protons. For this compound, correlations between the aromatic protons (H-5 and H-7) help to define the substitution pattern on one of the aromatic rings.
-
HSQC: The HSQC spectrum provides direct one-bond proton-carbon correlations, allowing for the unambiguous assignment of the carbons that bear protons. For example, it will show a correlation between the methylene protons at 4.60 ppm and the carbon at 56.5 ppm.
-
HMBC: The HMBC spectrum is the key to assembling the entire molecular structure. It reveals long-range correlations that connect the different fragments. Key HMBC correlations for this compound would include:
-
Correlations from the methylene protons (2-CH₂) to adjacent quaternary carbons and the carbonyl carbon.
-
Correlations from the aromatic protons (H-4, H-5, H-7) to various carbons in the anthraquinone core, confirming the substitution pattern and the positions of the hydroxyl groups.
-
Correlations from the hydroxyl protons to nearby carbons, which can further solidify the assignments.
-
By systematically analyzing these NMR datasets, the planar structure of this compound can be unequivocally determined. Further stereochemical analysis, if applicable, might require additional experiments such as NOESY or ROESY.
Application Notes and Protocols for Paeciloquinone C In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro enzyme inhibition assays with Paeciloquinone C, a member of the hydroxyanthraquinone class of compounds. The provided protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against a variety of enzyme targets.
Introduction
This compound is a naturally occurring anthraquinone (B42736) derivative.[1] Compounds with a quinone structure are known to possess a wide range of biological activities, often related to their redox properties. The mechanism of action for similar naphthoquinone compounds can involve the generation of reactive oxygen species and oxidative stress through redox cycling.[2] Therefore, this compound is a promising candidate for the inhibition of various enzymes, particularly those involved in cellular metabolism and signaling pathways susceptible to redox modulation.
This document outlines a detailed protocol for a general spectrophotometric enzyme inhibition assay that can be adapted for specific enzymes of interest. It also provides guidance on data analysis and presentation.
Data Presentation
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3] Experimental results should be summarized in a clear and structured format.
Table 1: Hypothetical Inhibition of a Target Enzyme by this compound
| This compound Concentration (µM) | Enzyme Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 0.1 | 85.2 | 3.8 |
| 1 | 62.1 | 2.9 |
| 10 | 48.7 | 2.1 |
| 50 | 25.4 | 1.5 |
| 100 | 12.8 | 1.1 |
Experimental Protocols
This section provides a detailed methodology for a general in vitro enzyme inhibition assay using a spectrophotometer or microplate reader.[3][4] This protocol should be optimized based on the specific enzyme and substrate being investigated.
Materials and Reagents
-
Purified target enzyme
-
Substrate for the target enzyme (preferably one that produces a chromogenic or fluorogenic product)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Positive control inhibitor (if available)
-
Negative control (solvent only, e.g., DMSO)
-
96-well microplates (clear for colorimetric assays, black for fluorescence assays)
-
Microplate reader or spectrophotometer
-
Pipettes and tips
-
Distilled water
Protocol 1: Spectrophotometric Enzyme Inhibition Assay
-
Prepare Solutions:
-
Assay Buffer: Prepare a buffer solution at the optimal pH for the target enzyme (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).[4][5]
-
Enzyme Solution: Dilute the purified enzyme to a working concentration in the assay buffer. This concentration should provide a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare the substrate at a concentration appropriate for the assay (often at or near its Michaelis constant, Km).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
Dispense Inhibitor: Add a small volume (e.g., 1-2 µL) of the serially diluted this compound solutions and the solvent control (DMSO) to the wells of a 96-well plate.
-
Add Enzyme: Add the diluted enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[4][5]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.[4]
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.[4] The wavelength will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.
-
Normalize the data by setting the activity of the uninhibited control (solvent only) to 100% and a control with no enzyme to 0%.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro enzyme inhibition assay.
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
General Mechanism of Enzyme Inhibition
This diagram illustrates the fundamental concept of an enzyme inhibitor interacting with an enzyme to block substrate binding.
Caption: General Mechanism of Enzyme Inhibition.
References
- 1. This compound | C15H10O7 | CID 11779662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeciloquinone C is a naturally derived compound that has garnered interest for its potential as a therapeutic agent. It is known to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase and the V-abl protein tyrosine kinase, both of which are implicated in various cancers.[] This suggests that this compound may exert anti-proliferative and pro-apoptotic effects on cancer cells. Structurally, as a quinone derivative, its mechanism of action might also involve the generation of reactive oxygen species (ROS) and induction of oxidative stress, common mechanisms for this class of compounds.[2][3]
These application notes provide a comprehensive guide to developing a suite of cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its cytotoxicity, ability to induce apoptosis, and its impact on specific cellular signaling pathways.
I. Cytotoxicity Assessment of this compound
A primary step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on relevant cancer cell lines. The MTT assay is a widely used, reliable method for assessing cell viability.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma)
-
This compound
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Example IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 | 48 | 12.5 |
| MCF-7 | 48 | 25.8 |
| HCT-116 | 48 | 8.2 |
II. Apoptosis Induction by this compound
Quinone-containing compounds are known to induce apoptosis in cancer cells.[4] The following protocols will help determine if this compound induces programmed cell death.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Complete growth medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, while PI positive cells are necrotic.
Experimental Protocol: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Assay Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Data Presentation: Example Apoptosis and Caspase Activity Data
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 5.2 | 1.0 |
| This compound (IC50) | 45.8 | 3.5 |
| This compound (2x IC50) | 68.3 | 5.8 |
III. Mechanistic Insights: Signaling Pathway Analysis
Given that this compound is an inhibitor of EGFR and V-abl tyrosine kinases, investigating its effect on downstream signaling pathways is crucial.
Experimental Protocol: Western Blotting for Key Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation status of EGFR and downstream proteins like Akt and ERK.
Materials:
-
Cancer cell line (e.g., A549, which has high EGFR expression)
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with this compound for a specified time (e.g., 2-24 hours). In some wells, stimulate with EGF for 15-30 minutes before harvesting to assess inhibition of ligand-induced phosphorylation.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
IV. Visualization of Workflows and Pathways
Diagrams
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Mechanism of this compound in the inhibition of the EGFR signaling pathway.
References
- 2. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Paeciloquinones in Cancer Cell Line Studies
Disclaimer: Direct experimental data specifically for Paeciloquinone C is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on data from closely related Paeciloquinone compounds and other cytotoxic secondary metabolites isolated from various Paecilomyces species. The methodologies and expected outcomes are provided as a general guide for researchers investigating the anticancer potential of this class of compounds.
Introduction
Paeciloquinones are a group of quinone-based secondary metabolites produced by fungi of the genus Paecilomyces. These compounds have garnered interest in cancer research due to their potential cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a summary of the reported cytotoxic activities of various Paecilomyces-derived metabolites, detailed protocols for key in vitro assays, and visual representations of experimental workflows and relevant signaling pathways.
Data Presentation: Cytotoxicity of Paecilomyces-Derived Compounds
The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values of various cytotoxic compounds isolated from Paecilomyces species against a range of human cancer cell lines. This data provides a comparative overview of their potency.
Table 1: Cytotoxicity of Varioloids from Paecilomyces variotii [1]
| Compound | A549 (Lung Carcinoma) IC₅₀ (µg/mL) | HCT116 (Colon Carcinoma) IC₅₀ (µg/mL) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µg/mL) |
| Varioloid A | 2.6 | 5.4 | 8.2 |
| Varioloid B | 3.1 | 6.8 | 7.5 |
Table 2: Cytotoxicity of Ergosterol Derivatives from Paecilomyces sp. J300 [2]
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | SK-OV-3 (Ovarian Cancer) IC₅₀ (µM) | SK-MEL-2 (Melanoma) IC₅₀ (µM) | HCT15 (Colon Cancer) IC₅₀ (µM) | XF498 (CNS Cancer) IC₅₀ (µM) |
| 5α,6α-epoxy-(22E,24R)-ergosta-8,22-diene-3β,7α-diol | 10.2 | 9.8 | 12.5 | 11.3 | 13.1 |
| Ergosta-4,6,8(14),22-tetraene-3-one | 8.5 | 7.9 | 9.1 | 8.8 | 10.5 |
| Ergosterol | >20 | >20 | >20 | >20 | >20 |
| Ergosterol endoperoxide | 15.4 | 14.2 | 16.8 | 15.9 | 17.2 |
| 3β,5α-dihydroxy-6β-methoxyergosta-7,22-diene | 12.1 | 11.5 | 13.9 | 12.8 | 14.5 |
Table 3: Cytotoxicity of Paecilomycins from Paecilomyces sp. SC0924 [3]
| Compound | MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM) | A549 (Lung Carcinoma) IC₅₀ (µM) | HeLa (Cervical Carcinoma) IC₅₀ (µM) |
| Paecilomycin P | 25.3 | 30.1 | 28.7 |
| Monocillin VI | 15.8 | 18.9 | 17.2 |
| Monocillin VII | 20.4 | 24.5 | 22.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound and other related compounds.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should be less than 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with the test compound at the desired concentrations for the specified duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Analyze at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (1 mg/mL)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 2, step 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 2, step 2.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, detecting PI fluorescence in the FL2 or FL3 channel.
-
Collect data from at least 10,000-20,000 cells.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting and imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways
Based on studies of related quinone compounds, Paeciloquinones may induce apoptosis through the intrinsic (mitochondrial) pathway. A representative diagram of this pathway is shown below.
This diagram illustrates how this compound might induce apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.
References
Determining the IC50 of Paeciloquinone C: An Application Note and Protocol
Introduction
Paeciloquinone C is a member of the anthraquinone (B42736) class of natural products, isolated from the fungus Paecilomyces carneus.[1][2] Like other quinone-containing compounds, it has garnered interest for its potential as a bioactive molecule. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying its potency as an inhibitor. The primary focus is on its activity against protein tyrosine kinases, a critical class of enzymes in cellular signaling and a common target in drug discovery. Specifically, this compound has been identified as a potent and selective inhibitor of the v-abl protein tyrosine kinase.[1][3]
The v-abl protein tyrosine kinase is a constitutively active enzyme associated with certain cancers, most notably Chronic Myeloid Leukemia (CML). Inhibition of this kinase is a validated therapeutic strategy for CML. Understanding the IC50 of compounds like this compound against this target is a crucial first step in evaluating their therapeutic potential.
This document provides a summary of the known IC50 values of this compound and related compounds, a detailed protocol for an in-vitro enzyme inhibition assay, a protocol for a cell-based viability assay, and diagrams illustrating the relevant signaling pathway and experimental workflows.
Data Presentation: IC50 of Paeciloquinones
The following table summarizes the reported IC50 values for this compound and other related Paeciloquinones isolated from Paecilomyces carneus.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| This compound | v-abl protein tyrosine kinase | 0.4 | [1][3] |
| Paeciloquinone A | v-abl protein tyrosine kinase | 0.4 | [1][3] |
| Paeciloquinone D | Protein Kinase C | ~6 | [3] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for v-abl Kinase
This protocol describes a general method for determining the IC50 of this compound against the v-abl protein tyrosine kinase using a spectrophotometric assay.
Materials:
-
Purified, active v-abl protein tyrosine kinase
-
Specific peptide substrate for v-abl kinase
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Imatinib)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range could be from 100 µM down to 0.01 µM. Also, prepare dilutions of the positive control.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
v-abl kinase solution (at a predetermined optimal concentration)
-
This compound dilution or DMSO (for the 100% activity control) or positive control.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the peptide substrate and ATP to each well to initiate the kinase reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at a specific wavelength (dependent on the substrate used) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT Assay)
This protocol outlines a method to determine the IC50 of this compound in a cell line that is dependent on v-abl kinase activity for proliferation.
Materials:
-
v-abl expressing cell line (e.g., Ba/F3-p210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the v-abl expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
Caption: v-Abl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for IC50 determination.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces [mdpi.com]
Application Notes: Investigating EGFR Signaling with Paeciloquinone C
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating fundamental cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal tail.[2][3] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell growth and survival.[1][4][5] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5][6][7]
Paeciloquinone C is a compound that has been identified as an inhibitor of protein tyrosine kinases. Specifically, it has been shown to inhibit the v-abl protein tyrosine kinase with an IC50 of 0.56 µM and is also known to inhibit the EGFR protein tyrosine kinase.[8] This positions this compound as a valuable tool for researchers studying EGFR-mediated signaling pathways and for professionals in drug development exploring novel anti-cancer agents. These application notes provide detailed protocols for characterizing the effects of this compound on EGFR signaling and cell viability.
Mechanism of Action: Inhibition of EGFR Signaling
This compound, as a tyrosine kinase inhibitor, is presumed to act at the ATP-binding site within the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, which is the critical first step in the signal transduction cascade. By blocking this initial event, this compound effectively downregulates the major downstream pathways, including the PI3K/Akt and RAS/RAF/MAPK cascades, leading to reduced cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Alternative Cancer Cell Metabolism of EGFR Mutated Non-Small Cell Lung Cancer Serves as a Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Paeciloquinone C in Kinase Research
A Lack of Available Data Prevents Detailed Analysis
Comprehensive searches for "Paeciloquinone C" have yielded no specific information regarding its use as a tool compound in kinase research. As a result, the creation of detailed application notes, experimental protocols, and quantitative data summaries as initially requested is not possible at this time. The scientific literature and available databases do not appear to contain significant research on a compound with this specific name in the context of kinase inhibition.
For researchers, scientists, and drug development professionals interested in kinase inhibitors, it is crucial to have access to foundational data such as the compound's mechanism of action, its inhibitory constants (e.g., IC50 values) against specific kinases, and established protocols for its use in both biochemical and cellular assays. Without this information for "this compound," any attempt to generate the requested content would be speculative and not based on scientific evidence.
It is possible that "this compound" is a very recently discovered compound, is known by an alternative name, or is part of proprietary research not yet in the public domain.
We recommend that researchers interested in this compound:
-
Verify the spelling and nomenclature: Double-check the compound's name for any potential inaccuracies.
-
Search for alternative identifiers: If available, use CAS numbers, IUPAC names, or any associated publication identifiers to search for information.
-
Consult primary literature from the source: If the name was obtained from a specific research group or publication, referring back to that source may provide the necessary details.
Once specific data on this compound's kinase-related activities become available, the development of detailed application notes and protocols can be pursued. This would typically involve the following sections, which are provided below as a general template for how such a document would be structured.
Template for Application Notes and Protocols for a Kinase Inhibitor
(Note: The following sections are placeholders and do not contain data on this compound)
Introduction
This section would provide a brief overview of the compound, its origin (if known), and its significance as a potential tool in kinase research. It would highlight the kinase or kinase families it is proposed to target and the potential applications in studying specific signaling pathways or diseases.
Mechanism of Action
Here, the specific mechanism by which the compound inhibits kinase activity would be detailed. This would include whether it is an ATP-competitive inhibitor, an allosteric inhibitor, or acts through another mechanism.
A diagram illustrating the proposed mechanism of inhibition would be included.
Caption: Hypothetical mechanism of this compound as an ATP-competitive kinase inhibitor.
Quantitative Data Summary
This section would present all available quantitative data in a structured table to allow for easy comparison. This would include IC50 values against a panel of kinases to demonstrate potency and selectivity.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Kinase A | 50 | Biochemical | [Hypothetical Ref. 1] |
| Kinase B | 250 | Biochemical | [Hypothetical Ref. 1] |
| Kinase C | >10,000 | Cellular | [Hypothetical Ref. 2] |
| Kinase D | 150 | Biochemical | [Hypothetical Ref. 1] |
Experimental Protocols
Detailed, step-by-step protocols for key experiments would be provided here.
4.1. In Vitro Kinase Inhibition Assay (Biochemical)
This protocol would describe how to measure the direct inhibitory effect of the compound on a purified kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the kinase, substrate, and inhibitor to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate at a specified temperature for a set time.
-
Stop the reaction and measure the kinase activity using the detection reagent.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
4.2. Cellular Target Engagement Assay
This protocol would describe how to confirm that the compound is interacting with its target kinase within a cellular context.
-
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Lysis buffer
-
Antibodies (total and phospho-specific for a known substrate)
-
Western blot reagents
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Perform a Western blot to detect the phosphorylation status of the kinase's substrate.
-
Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
-
Signaling Pathway Analysis
This section would illustrate the signaling pathway(s) affected by the compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
We remain committed to providing accurate and detailed scientific information. Should data on this compound become publicly available, we will endeavor to create the comprehensive resource that was requested.
Application Notes and Protocols for Bioactivity Screening of Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeciloquinone C is a naturally occurring anthraquinone (B42736) derivative isolated from the fungus Paecilomyces carneus. Pre-clinical studies have identified it as a potent and selective inhibitor of the v-abl protein tyrosine kinase, with an IC50 of 0.4 microM, and it also demonstrates inhibitory activity against the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] These initial findings suggest that this compound holds significant promise as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This document provides detailed protocols for a tiered bioactivity screening approach to further characterize the therapeutic potential of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Experimental Workflow
The following diagram outlines the comprehensive workflow for the bioactivity screening of this compound, from initial compound handling to multi-faceted bioactivity assessment.
Anticancer Activity Screening
Given that this compound is a known inhibitor of v-abl and EGFR tyrosine kinases, its anticancer potential is of primary interest. The screening protocol involves assessing its cytotoxicity against relevant cancer cell lines and quantifying its inhibitory effect on the target kinases.
Signaling Pathways of Interest
The following diagrams illustrate the canonical signaling pathways of EGFR and v-abl, highlighting the points of potential intervention by this compound.
Experimental Protocols
This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562 for v-abl, A549 for EGFR)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib for K562, Gefitinib for A549).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol measures the inhibition of v-abl and EGFR kinase activity by this compound.
Materials:
-
Recombinant v-abl and EGFR kinases
-
Kinase-specific substrate (e.g., ABLtide for v-abl, Poly(Glu,Tyr) 4:1 for EGFR)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution (10 mM in DMSO)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO).
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation
| Assay | Cell Line/Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MTT Assay | K562 (v-abl) | Experimental Value | Imatinib: Experimental Value |
| A549 (EGFR) | Experimental Value | Gefitinib: Experimental Value | |
| Kinase Assay | Recombinant v-abl | Experimental Value | Imatinib: Experimental Value |
| Recombinant EGFR | Experimental Value | Gefitinib: Experimental Value |
Antimicrobial Activity Screening
To explore the broader therapeutic potential of this compound, its antimicrobial activity against a panel of pathogenic bacteria and fungi will be assessed.
Experimental Protocols
This is a preliminary screening method to qualitatively assess the antimicrobial activity of this compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
This compound stock solution (10 mM in DMSO)
-
Sterile cork borer (6 mm)
-
Positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi)
-
Negative control (DMSO)
Procedure:
-
Prepare a microbial inoculum and swab it evenly onto the surface of the agar plates.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50 µL) of different concentrations of this compound, positive control, and negative control to the respective wells.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Measure the diameter of the zone of inhibition around each well.
This quantitative assay determines the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Microbial strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Perform serial two-fold dilutions of this compound across the wells.
-
Add 10 µL of the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Data Presentation
| Microorganism | Agar Well Diffusion (Zone of Inhibition in mm) | Broth Microdilution (MIC in µg/mL) |
| Staphylococcus aureus | Experimental Value | Experimental Value |
| Escherichia coli | Experimental Value | Experimental Value |
| Candida albicans | Experimental Value | Experimental Value |
| Aspergillus niger | Experimental Value | Experimental Value |
Anti-inflammatory Activity Screening
The anti-inflammatory potential of this compound will be investigated by assessing its ability to inhibit key inflammatory mediators.
Experimental Protocols
This assay measures the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Greiss Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Greiss reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) from a standard curve and calculate the percentage of inhibition of NO production.
This assay evaluates the ability of this compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Fluorometric or colorimetric plate reader
Procedure:
-
Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.
-
Typically, the procedure involves incubating the COX-2 enzyme with a chromogenic or fluorogenic substrate in the presence of various concentrations of this compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The absorbance or fluorescence is measured over time.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Data Presentation
| Assay | This compound IC50 (µM) | Positive Control IC50 (µM) |
| NO Production Inhibition | Experimental Value | L-NAME: Experimental Value |
| COX-2 Inhibition | Experimental Value | Celecoxib: Experimental Value |
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive bioactivity screening of this compound. The data generated from these assays will be instrumental in elucidating its therapeutic potential and guiding future drug development efforts. A systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties will provide a clear rationale for its advancement as a lead candidate in one or more of these therapeutic areas.
References
Paeciloquinone C solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeciloquinone C is a naturally derived hydroxyanthraquinone compound produced by the fungal strain Paecilomyces carneus P-177.[] It has been identified as an inhibitor of protein tyrosine kinases, which are crucial mediators in cellular signaling pathways often dysregulated in cancer.[] Specifically, this compound demonstrates inhibitory activity against the epidermal growth factor receptor (EGFR) and V-abl protein tyrosine kinases.[] These application notes provide detailed protocols for the preparation of this compound solutions for use in experimental settings, along with a summary of its known biological targets and relevant physicochemical properties to ensure proper handling, storage, and application in research.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₇ | [2] |
| Molecular Weight | 302.23 g/mol | [2] |
| IUPAC Name | 1,3,6,8-tetrahydroxy-2-(hydroxymethyl)anthracene-9,10-dione | [][2] |
| Appearance | Orange Solid | [] |
| Solubility | Soluble in Ethanol (B145695) | [] |
| Melting Point | >360°C | [] |
Biological Activity
This compound is recognized for its role as an enzyme inhibitor. The primary reported activity is the inhibition of protein tyrosine kinases.
| Target | IC₅₀ Value | Source |
| V-abl protein tyrosine kinase | 0.56 µmol/L (0.56 µM) | [] |
| Epidermal growth factor receptor (EGFR) protein tyrosine kinase | Inhibition reported, specific IC₅₀ not provided | [] |
Protocols for Solution Preparation
The following protocols outline the steps for preparing stock and working solutions of this compound for in vitro experiments. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
4.1 Protocol 1: Preparation of a 10 mM Stock Solution
This protocol is for preparing a high-concentration stock solution that can be stored for long-term use and diluted for various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (or DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 302.23 g/mol x 1000 mg/g = 3.02 mg
-
-
Weighing: Carefully weigh out 3.02 mg of this compound solid on an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of anhydrous ethanol to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear and orange.
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile, light-protecting (amber) tube. This step is critical for cell culture applications to prevent contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3]
4.2 Protocol 2: Preparation of a 10 µM Working Solution
This protocol describes the dilution of the stock solution into a cell culture medium for direct application to cells.
Materials:
-
10 mM this compound stock solution
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile micropipettes and tips
Procedure:
-
Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed.[] To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
C₁ = 10 mM = 10,000 µM
-
V₁ = ?
-
C₂ = 10 µM
-
V₂ = 1 mL = 1000 µL
-
V₁ = (C₂ x V₂) / C₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL
-
-
Dilution: In a sterile tube, add 999 µL of pre-warmed sterile cell culture medium.
-
Mixing: Add 1 µL of the 10 mM this compound stock solution to the medium. Mix gently by pipetting up and down or by inverting the tube.
-
Application: The working solution is now ready for treating cells. Ensure the final solvent concentration in the culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Experimental Workflow and Mechanism of Action
5.1 General Experimental Workflow
The preparation and application of this compound in a typical cell-based assay follows a standardized workflow to ensure reproducibility and accuracy.
Caption: Workflow for this compound solution preparation and experimental use.
5.2 Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound inhibits the protein tyrosine kinase activity of EGFR.[] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., MAPK/ERK pathway) that promote cell proliferation and survival. By inhibiting EGFR's kinase activity, this compound can block these signals.
Caption: this compound inhibits the EGFR signaling cascade.
Stability and Storage Recommendations
Proper storage is crucial to maintain the bioactivity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Aliquoted, sterile-filtered stock solutions in ethanol or DMSO should be stored at -80°C for maximum long-term stability.[3] Avoid frequent freeze-thaw cycles, as this can degrade the compound.
-
Working Solutions: Working solutions diluted in aqueous cell culture media are significantly less stable and should be prepared fresh for each experiment. Do not store working solutions for extended periods.
References
Troubleshooting & Optimization
improving Paeciloquinone C solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Paeciloquinone C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a secondary metabolite produced by the fungus Paecilomyces carneus.[1] It belongs to a class of compounds known as paeciloquinones, which are potent inhibitors of protein tyrosine kinases.[1] This inhibitory action makes it a compound of interest for studying cell signaling pathways and for potential therapeutic applications.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, as a hydrophobic natural product, it is expected to have low solubility in aqueous solutions like cell culture media.[2][3][4] It is generally soluble in polar aprotic organic solvents.[5]
Q3: Which solvent is recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.[5] DMSO is effective at dissolving both polar and nonpolar compounds and is miscible with water and cell culture media, which is essential for biological experiments.[5]
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Q5: How should I store my this compound stock solution?
Stock solutions should be stored at -20°C or -80°C to ensure stability. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]
Troubleshooting Guide: Compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in 100% DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?
Answer: This common issue, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock.[7] The rapid change in solvent polarity causes the hydrophobic compound to fall out of solution.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[7] |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[7] Alternatively, create an intermediate dilution of the stock in DMSO before adding it to the media. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock to cold media can induce precipitation. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[6][7] |
| Method of Addition | Pipetting the stock solution directly into the media without mixing can create localized high concentrations, causing precipitation. | Add the stock solution dropwise or in small volumes while gently vortexing or swirling the media to ensure rapid and uniform dispersion.[7] |
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound solution was clear when I prepared it, but after a few hours in the 37°C incubator, I noticed cloudiness or a visible precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the compound's stability and interactions within the complex environment of the cell culture medium over time.[6]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[6] | Test the compound's solubility and stability in your specific cell culture medium (with and without serum) over the intended duration of your experiment. Consider using serum-free media if possible. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[6] | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[7][8] | Ensure proper humidification of the incubator. For long-term cultures, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[7] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may impact compound solubility.[7] | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated environmental chamber.[7] |
Experimental Protocols
Protocol: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the practical working concentration limit of this compound in your specific experimental media before precipitation occurs.
Materials:
-
High-concentration this compound stock solution (e.g., 10 mM in 100% DMSO).
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate.
-
Vortex mixer.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 100 µM down to ~0.8 µM:
-
Add 2 µL of 10 mM stock to 198 µL of media to get a 100 µM solution (1% DMSO).
-
Vortex gently.
-
Transfer 100 µL of the 100 µM solution to a new tube containing 100 µL of media to get a 50 µM solution.
-
Repeat this serial dilution for 7-10 points.
-
-
Prepare Controls:
-
Positive Control (Precipitate): Create a supersaturated solution (e.g., 500 µM) to observe clear precipitation.
-
Negative Control (Vehicle): Prepare a solution with the highest concentration of DMSO used (e.g., 1%) in the media without any this compound.
-
-
Incubate and Observe: Incubate the dilutions at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells or tubes for any signs of cloudiness, crystals, or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[7] A light microscope can be used to detect micro-precipitates.
-
Quantitative Assessment (Optional): To quantify precipitation, read the absorbance of the 96-well plate at a wavelength between 500-600 nm.[7] An increase in absorbance compared to the vehicle control indicates light scattering from a precipitate.[7]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your maximum working soluble concentration for these specific conditions.[7]
Visualizations and Workflows
Caption: Workflow for Preparing this compound Solutions.
Caption: Troubleshooting Flowchart for Compound Precipitation.
Caption: Inhibition of Tyrosine Kinase Signaling by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing Paeciloquinone C Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Paeciloquinone C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hydroxyanthraquinone, a class of organic compounds known for their biological activities.[1] Its primary known mechanisms of action include the inhibition of epidermal growth factor receptor (EGFR) protein tyrosine kinase and V-abl protein tyrosine kinase. The inhibition of V-abl protein tyrosine kinase has been observed with an IC50 of 0.56 μmol/L. This inhibitory action on key signaling pathways makes it a compound of interest for cancer research and drug development.
Q2: How should I prepare a stock solution of this compound?
This compound, like many organic compounds, is often soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. While the maximum solubility is not widely reported, starting with a 10 mM stock solution is a common practice for similar compounds.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2] For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is recommended.
-
Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Warming and Sonication: If precipitation occurs, you can try warming the media to 37°C and gently vortexing or sonicating the solution for a few minutes to aid dissolution.[3][4] Ensure the compound is fully dissolved before adding it to your cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.
Q4: What is a good starting concentration range for this compound in my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on data from related naphthoquinone and anthraquinone (B42736) compounds, a broad starting range of 0.1 µM to 50 µM is suggested for initial dose-response experiments. It is crucial to perform a cytotoxicity assay, such as an MTT or CellTiter-Glo assay, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q5: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium at 37°C has not been extensively documented. Some organic compounds can degrade in culture media over time.[5] For long-term experiments (e.g., over 48 hours), it is advisable to replace the medium with freshly prepared this compound every 24-48 hours to ensure a consistent concentration.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent this compound concentration due to precipitation. | Follow the recommended procedures for preparing and diluting the stock solution. Visually inspect the media for any signs of precipitation before adding it to the cells. |
| Degradation of this compound during long incubation periods. | For experiments longer than 24-48 hours, replenish the cell culture medium with freshly diluted this compound. |
| Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells or flasks. Perform a cell count before seeding. |
Issue 2: Unexpected or No Cellular Effect Observed
| Potential Cause | Recommended Solution |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration for your cell line and assay. |
| Cell line is resistant to this compound. | Consider using a different cell line that is known to be sensitive to EGFR or Abl kinase inhibitors. |
| Incorrect assay endpoint. | Ensure the chosen assay is appropriate to measure the expected biological effect (e.g., apoptosis assay for cell death, Western blot for protein phosphorylation). |
Issue 3: High Levels of Cell Death in Control Group
| Potential Cause | Recommended Solution |
| DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%). Run a DMSO-only vehicle control to assess its effect on cell viability. |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. Use proper aseptic techniques during all cell culture manipulations. |
Quantitative Data Summary
The following tables provide a summary of IC50 values for compounds structurally related to this compound in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments. Note: This data is for related compounds and may not be directly transferable to this compound. It is essential to determine the IC50 for your specific experimental conditions.
Table 1: IC50 Values of Related Naphthoquinones and Anthraquinones in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Naphthoquinone | HCT-116 | Colon Cancer | 4.97 ± 1.93 | [6] |
| Naphthoquinone | HL-60 | Leukemia | 3.84 | [1] |
| Anthraquinone | HCT116 | Colon Cancer | 17.80 (µg/mL) | [7] |
| Anthraquinone | MCF-7 | Breast Cancer | 5.82 ± 0.08 | [8] |
| Naphthoquinone | A549 | Lung Cancer | 8.13 ± 0.06 | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of changes in protein expression and phosphorylation states of key signaling molecules.
Materials:
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Visualizations
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways inhibited by this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
troubleshooting Paeciloquinone C instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeciloquinone C. The information is designed to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hydroxyanthraquinone compound.[1] It functions as an enzyme inhibitor, notably targeting epidermal growth factor receptor (EGFR) protein tyrosine kinase and v-abl protein tyrosine kinase with an IC50 of 0.56 μmol/L.[]
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your this compound solution, often to a brownish hue, typically indicates degradation of the compound. This can be caused by several factors including pH shifts, exposure to light, elevated temperatures, or oxidative processes. For many quinone-related compounds, color change is a visual indicator of instability and the formation of degradation products.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is reported to be soluble in ethanol (B145695). For experimental purposes, ethanol or dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for related compounds. However, the choice of solvent can impact stability. It is advisable to prepare fresh solutions for each experiment or conduct a stability study in your solvent of choice.
Q4: How should I store my this compound stock solution?
A4: While specific long-term stability data for this compound is limited, based on the general properties of hydroxyanthraquinones, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The container should be tightly sealed and protected from light. It is recommended to use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or lower than expected bioactivity in my assay.
-
Potential Cause: Degradation of this compound in your stock or working solution.
-
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a recently prepared stock solution before each experiment.
-
Optimize Solvent: If using an aqueous buffer, ensure the pH is optimal. For many related quinones, a slightly acidic to neutral pH is preferred. Avoid highly alkaline or acidic conditions.
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber tubes or covering them with foil.
-
Control Temperature: Avoid exposing solutions to elevated temperatures. Use ice baths when preparing dilutions if necessary.
-
Issue 2: Precipitate formation in my this compound solution.
-
Potential Cause: Poor solubility at the prepared concentration or temperature, or degradation leading to insoluble products.
-
Recommended Solutions:
-
Solvent Selection: Ensure you are using an appropriate solvent. While soluble in ethanol, for cell culture experiments, a DMSO stock is often diluted in media. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.[3]
-
Concentration Check: You may be exceeding the solubility limit of this compound in your chosen solvent or buffer system. Try preparing a more dilute stock solution.
-
Temperature Effects: Some compounds are less soluble at lower temperatures. If you observe precipitation after refrigeration, gently warm the solution to room temperature and vortex before use.
-
Issue 3: Variability between experimental replicates.
-
Potential Cause: Inconsistent handling leading to differential degradation of this compound.
-
Recommended Solutions:
-
Standardize Protocols: Ensure that the preparation of this compound solutions is consistent across all experiments in terms of solvent, temperature, light exposure, and time between preparation and use.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock and compare its performance to the old one.
-
Data on Factors Affecting Hydroxyanthraquinone Stability
| Parameter | Condition | General Effect on Stability | Rationale |
| pH | Highly Acidic or Alkaline | Decreased Stability | Anthraquinones can undergo hydrolysis and other degradation reactions at pH extremes. |
| Temperature | Elevated (e.g., > 25°C) | Decreased Stability | Higher temperatures accelerate the rate of chemical degradation. |
| Light | UV or broad-spectrum light | Decreased Stability | Many quinone structures are photosensitive and can undergo photodegradation. |
| Oxygen | Presence of atmospheric oxygen | Decreased Stability | The quinone moiety can be susceptible to oxidation. |
| Solvent | Protic vs. Aprotic | Variable | The solvent can influence degradation pathways. For example, some anthraquinones show different degradation mechanisms in protic (e.g., ethanol, water) versus aprotic (e.g., acetonitrile, DMSO) solvents.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous ethanol or DMSO, sterile microcentrifuge tubes (amber or covered in foil).
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study for this compound
This protocol can be adapted to assess the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare a solution of this compound in a relevant solvent (e.g., 50% acetonitrile/water) at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution.
-
Thermal Degradation: Incubate the test solution at a high temperature (e.g., 60°C).
-
Photodegradation: Expose the test solution to a UV lamp or direct sunlight.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.
Signaling Pathway Diagrams
This compound is known to inhibit the EGFR and v-abl tyrosine kinases. The following diagrams illustrate the general signaling pathways affected by these kinases. Inhibition of these kinases by this compound would block these downstream effects.
References
avoiding Paeciloquinone C precipitation in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of Paeciloquinone C in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyketide synthase inhibitor with potential applications in drug development. It is a member of the hydroxyanthraquinone class of compounds. Like many quinone-based molecules, this compound is hydrophobic, which can lead to precipitation when introduced into aqueous buffer systems commonly used in biological assays. This precipitation can result in inaccurate and unreliable experimental outcomes.
Q2: What are the known physicochemical properties of this compound?
Key properties of this compound are summarized in the table below. Its positive XLogP3 value indicates a degree of lipophilicity, suggesting limited solubility in water.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₇ | PubChem[1] |
| Molecular Weight | 302.23 g/mol | PubChem[1][2] |
| Appearance | Orange Solid | BOC Sciences[3][] |
| Melting Point | >360°C | BOC Sciences[3][] |
| XLogP3 | 1.7 | PubChem[1][2] |
| Solubility | Soluble in Ethanol (B145695) | BOC Sciences[3][] |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, ethanol is a recommended solvent for preparing a stock solution of this compound.[3][] Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for similar hydrophobic compounds and can be considered.
Q4: What is the maximum concentration of organic solvent permissible in my final aqueous buffer?
To prevent solvent-induced artifacts in biological experiments, the final concentration of the organic co-solvent (e.g., ethanol or DMSO) should be kept to a minimum, ideally below 1% (v/v). The exact tolerance will depend on the specific assay and cell type being used.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: Precipitate forms immediately upon dilution in aqueous buffer.
Possible Cause:
-
High degree of supersaturation due to the low aqueous solubility of this compound.
Solutions:
-
Optimize the Dilution Process:
-
Prepare a high-concentration stock solution of this compound in 100% ethanol or DMSO.
-
Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This facilitates rapid mixing and minimizes localized high concentrations that can lead to immediate precipitation.
-
-
Reduce the Final Concentration:
-
Decrease the final desired concentration of this compound in the aqueous buffer. It is possible that the intended concentration exceeds its solubility limit.
-
-
Adjust the Buffer Composition:
-
pH: The solubility of some quinone compounds can be pH-dependent. Experiment with a range of buffer pH values to determine the optimal condition for this compound solubility.
-
Co-solvents: If permissible for your experiment, slightly increasing the percentage of the organic co-solvent in the final buffer may help. However, be mindful of potential effects on your biological system.
-
Issue: Precipitate appears over time after dilution.
Possible Cause:
-
The compound is initially in a metastable supersaturated state and crashes out of solution over time.
-
Degradation of the compound.
Solutions:
-
Prepare Solutions Fresh:
-
Prepare the final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6][7] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Detergents: Non-ionic or zwitterionic detergents such as Triton™ X-100 or CHAPS can form micelles that solubilize hydrophobic compounds. It is important to use a detergent concentration above its critical micelle concentration (CMC).
-
Polymers: Certain polymers can act as precipitation inhibitors by preventing the nucleation and growth of crystals.[3]
-
Experimental Protocols
Protocol 1: Standard Dilution Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% ethanol. Ensure the compound is fully dissolved.
-
Dilution into Aqueous Buffer:
-
Place the required volume of your aqueous buffer into a sterile tube.
-
While vortexing the buffer at a moderate speed, add the required volume of the this compound stock solution drop-by-drop.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
-
Final Concentration Check: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). For quantitative analysis, the solution can be centrifuged and the concentration of the supernatant measured using a suitable analytical method like HPLC.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
HP-β-CD Solution Preparation: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in ethanol (e.g., 20 mM).
-
Complex Formation:
-
Add the this compound stock solution to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD should be optimized, starting with a 1:5 or 1:10 ratio.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of the inclusion complex.
-
-
Final Dilution: Dilute the complexed solution to the final desired concentration in your aqueous buffer.
Visual Guides
Workflow for Preparing this compound in Aqueous Buffer
Caption: Standard workflow for diluting this compound stock solution.
Decision Tree for Troubleshooting Precipitation
References
- 1. This compound | C15H10O7 | CID 11779662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Paeciloquinone C Kinase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Paeciloquinone C and other natural products in kinase assays.
Troubleshooting Guide: Common Kinase Assay Issues
This guide addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: Why is the background signal in my kinase assay abnormally high?
Answer: A high background signal can obscure your results and is often caused by several factors. Here are the most common culprits and how to address them:
-
Endogenous Enzyme Activity: If you are using cell or tissue lysates, they may contain endogenous kinases that can phosphorylate your substrate, or phosphatases that can affect baseline readings.[1]
-
Troubleshooting Step: Always include a "No Kinase" control (your sample lysate, substrate, and ATP, but without the specific kinase you are assaying) to measure background phosphorylation.[1]
-
-
Kinase Autophosphorylation: Many kinases can phosphorylate themselves, which can contribute to the signal in assays that measure ATP consumption or ADP production.[2]
-
Reagent or Antibody Issues: Impure reagents or non-specific binding of antibodies (in formats like ELISA or Western Blot) can create a high background.[3][4]
Question 2: My kinase activity signal is very weak or completely absent. What's wrong?
Answer: A weak or nonexistent signal can halt your experiment. This issue often points to problems with enzyme activity or assay conditions.
-
High Phosphatase Activity: Phosphatases in your sample can dephosphorylate your substrate as quickly as the kinase phosphorylates it, effectively canceling out your signal.[1]
-
Inactive Enzyme or Substrate Issues: The kinase may be inactive, or you may be using suboptimal concentrations of the enzyme or substrate.
-
Troubleshooting Step: Verify the activity of your kinase with a positive control inhibitor. Optimize enzyme and substrate concentrations to avoid substrate depletion or product inhibition.[3] For kinases with unknown activity, performing a time-course experiment can help determine the linear range of the reaction.[6]
-
-
Incorrect Reaction Conditions: Kinase activity is highly sensitive to pH, temperature, and buffer composition.[3]
Frequently Asked Questions (FAQs): Artifacts with Natural Product Inhibitors
Natural products like this compound can present unique challenges in biochemical assays. This section addresses common artifacts.
Question 1: What are the most common assay artifacts when screening natural products?
Answer: Natural products are a rich source of potential inhibitors, but they are also a frequent source of artifacts. Key issues include:
-
Compound Interference: Many natural products are fluorescent or colored, which can interfere with optical assay readouts (fluorescence or absorbance) by causing inner filter effects, leading to false negatives or positives.[8][9]
-
Promiscuous Inhibition by Aggregation: Some compounds form aggregates in aqueous assay buffers that sequester the kinase enzyme, leading to non-specific inhibition.[9] This is a major cause of false positives in high-throughput screening.
-
Reactivity and Impurity: Natural product extracts can contain impurities that interfere with the assay. Some compounds can also react directly with assay reagents, such as the singlet oxygen used in AlphaScreen® assays.[8]
Question 2: How can I determine if this compound is acting as a non-specific aggregator?
Answer: Identifying aggregation-based inhibition is crucial for validating a hit.
-
Check Dose-Response Curve: Aggregators often display unusually steep or bell-shaped dose-response curves.[9]
-
Add Detergent: The inhibitory activity of aggregators is often highly sensitive to the concentration of non-ionic detergents (e.g., Triton X-100). Re-running the assay with a small amount of detergent can disrupt the aggregates and eliminate the false-positive signal.
-
Use Orthogonal Assays: Confirm the inhibitory activity using a different assay format that is less susceptible to aggregation artifacts.
Question 3: What is the difference between an ATP-competitive and a non-competitive inhibitor, and why is this distinction important for my research?
Answer: Understanding the mechanism of inhibition is critical for drug development.
-
ATP-Competitive (Type I) Inhibitors: These compounds bind to the ATP-binding pocket of the kinase.[10] Because this pocket is highly conserved across the human kinome, achieving selectivity can be challenging.[10][11] Furthermore, these inhibitors must compete with very high intracellular concentrations of ATP, which can lead to a discrepancy between biochemical assay potency and cellular activity.[10]
-
Non-ATP-Competitive (Allosteric) Inhibitors: These molecules (Type II and III) bind to sites other than the ATP pocket, often inducing a conformational change that inactivates the enzyme.[10][12] This mechanism offers a significant advantage for developing highly selective inhibitors, as allosteric sites are generally less conserved than the ATP-binding site.[13]
Data Presentation: Example Inhibitory Profile
Quantitative data, such as IC₅₀ values, should be presented clearly to allow for easy comparison of potency and selectivity. The table below serves as a template for presenting the inhibitory profile of a compound against a panel of kinases.
Table 1: Example IC₅₀ Values of a Kinase Inhibitor against a Panel of Protein Kinases. (Note: Data shown is for illustrative purposes, based on the profile of an example compound, Celosin J, and does not represent this compound.)[7]
| Kinase Target | IC₅₀ (nM) |
| JAK2 | 25 |
| JAK3 | 35 |
| TYK2 | 150 |
| JAK1 | 200 |
| SRC | 850 |
| LCK | 1200 |
| EGFR | >10,000 |
| HER2 | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes a common luminescence-based method for determining kinase inhibition by measuring the amount of ADP produced in the reaction.[7] The ADP-Glo™ assay is highly sensitive and has a stable signal.[14][15]
Materials:
-
Purified Kinase and specific peptide/protein substrate
-
This compound or other test inhibitor
-
Kinase Assay Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 2 mM DTT)[16]
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[7]
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control (DMSO in buffer) to the wells of a white assay plate.[7]
-
Add Kinase/Substrate: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate the plate at room temperature for 15 minutes.[7][17]
-
Initiate Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[7]
-
Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP, which is used in a luciferase reaction to generate light. Incubate at room temperature for 30-60 minutes to stabilize the signal.[7][17]
-
Read Plate: Measure luminescence using a plate luminometer. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Alternative Assay Formats
-
Radioactive Assays ([³²P]ATP or [³³P]ATP): The traditional "gold standard," these assays measure the direct transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[8] They are highly sensitive but require handling of radioactive materials.[6]
-
Fluorescence/FRET-Based Assays: These assays use fluorescently labeled substrates to monitor the kinase reaction.[3] They are suitable for high-throughput screening but can be prone to interference from fluorescent compounds.[3][8]
Visualizations: Workflows and Concepts
The following diagrams illustrate key experimental workflows and concepts relevant to kinase assays.
Caption: A generalized workflow for a typical in vitro kinase assay.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Paeciloquinone C Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Paeciloquinone C.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction and purification?
The stability of this compound, a hydroxyanthraquinone, is sensitive to several factors. The primary causes of degradation include:
-
High pH: Anthraquinones are generally more stable in acidic conditions and are prone to degradation in neutral to basic environments.[1]
-
Elevated Temperatures: Higher temperatures can significantly accelerate the rate of chemical degradation.[1][2] It has been noted that for similar compounds like aloin, contents can decrease by over 50% at temperatures of 50°C and 70°C.[2][3]
-
Light Exposure: Photodegradation can occur when extracts are exposed to UV or visible light.[1] It is advisable to use amber-colored glassware or wrap containers in foil to minimize light exposure.
Q2: My HPLC analysis shows multiple unexpected peaks. What are the potential sources of this contamination?
Unexpected peaks in an HPLC chromatogram are a common issue in natural product isolation and can originate from several sources:
-
Solvent and Reagent Contamination: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Running a blank gradient can help identify impurities in your solvents.[4]
-
Plasticizer Contamination: Phthalates and other plasticizers can leach from plastic labware such as tubes, pipette tips, and containers. Whenever possible, opt for glass or stainless steel, especially during extraction and long-term storage.[4]
-
Microbial Contamination: The raw fungal material, if not properly dried and stored, can harbor microbial contaminants that produce their own secondary metabolites, which may be co-extracted.[4]
-
Column Carryover: A highly concentrated sample can leave residues on the column that elute in subsequent runs. Injecting a blank solvent after a concentrated sample can verify this.[4]
Q3: I am experiencing a significantly low yield of this compound. What are the possible reasons?
Low yield is a frequent challenge in natural product purification.[5] Key factors include:
-
Compound Degradation: As mentioned in Q1, exposure to inappropriate pH, high temperatures, or light can degrade the target compound.
-
Inefficient Extraction: The choice of extraction solvent and method must be optimized for this compound. A solvent system with inappropriate polarity may not efficiently extract the compound from the fungal biomass.
-
Suboptimal Chromatographic Conditions: The selection of the stationary phase (column) and mobile phase is critical for good separation and recovery.[4] If the compound binds too strongly or too weakly to the column, it can result in poor recovery.
-
Incomplete Elution: The compound may be partially retained on the column. A post-run column flush with a strong solvent can help recover any remaining compound.
Q4: How can I confirm the purity of my final this compound extract?
Assessing the purity of a chromatographic peak is a critical step.[3] A multi-faceted approach is recommended:
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This is a powerful method for purity assessment. A DAD detector can acquire the UV-Vis spectrum across a peak, and software can then be used to determine if the spectrum is consistent from the upslope to the downslope of the peak. Spectral inconsistencies suggest the presence of a co-eluting impurity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides mass information in addition to chromatographic separation, offering a higher degree of confidence in peak purity. By examining the mass spectra across a single chromatographic peak, one can check for the presence of other m/z values that would indicate impurities.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and cost-effective way to get a preliminary assessment of purity. A pure compound should ideally appear as a single, well-defined spot.[6]
Troubleshooting Guides
Guide 1: HPLC Peak Shape Problems
This guide addresses common issues with peak shape during the HPLC purification of this compound.
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol groups on the silica (B1680970) backbone interacting with the analyte. 3. Column Degradation: Loss of stationary phase. | 1. Reduce the injection volume or dilute the sample. 2. Add a competitor (e.g., a small amount of triethylamine) to the mobile phase or use an end-capped column. 3. Replace the column. |
| Peak Fronting | 1. Column Overload: In some cases, very high concentrations can lead to fronting. 2. Poor Sample Solubility: Sample precipitating at the column inlet. 3. Column Void: A void or channel has formed at the column inlet. | 1. Dilute the sample. 2. Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. 3. Replace the column. A guard column can help protect the analytical column.[7] |
| Split Peaks | 1. Clogged Inlet Frit: Particulates from the sample or system have blocked the inlet frit of the column. 2. Sample Solvent Incompatibility: The solvent used to dissolve the sample is much stronger than the mobile phase. | 1. Reverse-flush the column (if recommended by the manufacturer) or replace the frit/column. Filter all samples and mobile phases. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
Guide 2: System and Purity Issues
This table provides solutions for broader system and sample purity problems.
| Problem | Potential Cause | Solution |
| High System Backpressure | 1. Blockage in the System: Frit, tubing, or guard column is clogged. 2. Precipitated Buffer: Buffer from the mobile phase has precipitated. | 1. Systematically disconnect components to locate the blockage. Replace the clogged part. 2. Flush the system with a high percentage of aqueous solvent (without buffer) to redissolve the salts. Ensure buffer solubility in the mobile phase composition.[7] |
| Final Product is an Off-Color or Appears Degraded | 1. Oxidation: this compound may be susceptible to oxidation. 2. pH Shift: Exposure to non-ideal pH during workup. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add antioxidants like BHT if compatible with the downstream application. 2. Maintain a slightly acidic pH (e.g., pH 3-5) during extraction and purification steps. |
| Persistent Impurity Co-elutes with this compound | 1. Isomeric Impurity: A structurally similar compound produced by the fungus. 2. Insufficient Chromatographic Resolution. | 1. Try a different stationary phase (e.g., a phenyl-hexyl or C30 column instead of C18) or a different mobile phase system to alter selectivity. 2. Optimize the mobile phase gradient, flow rate, or temperature. Consider using a longer column or one with a smaller particle size for higher efficiency. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Paecilomyces sp.
This protocol outlines a general procedure for obtaining a crude extract containing this compound from fungal culture.
-
Fermentation: Cultivate Paecilomyces carneus or a related species in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid-state fermentation (e.g., rice medium).
-
Harvesting: After an appropriate incubation period, separate the fungal mycelium from the liquid broth by filtration or centrifugation.
-
Extraction of Mycelium:
-
Dry the mycelium (e.g., by lyophilization or air drying).
-
Grind the dried mycelium into a fine powder.
-
Perform exhaustive extraction using a solvent of medium polarity, such as ethyl acetate (B1210297) or acetone. This can be done by maceration (soaking) or using a Soxhlet apparatus.
-
-
Extraction of Broth (if applicable):
-
Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.
-
-
Concentration:
-
Combine the organic extracts.
-
Dry the extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
-
-
Storage: Store the crude extract at -20°C in a sealed, amber glass vial to prevent degradation.
Protocol 2: Multi-Step Purification of this compound
This protocol describes a typical multi-step chromatographic procedure to purify this compound from the crude extract.
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Pack a sintered glass funnel with silica gel to create a short column.
-
Apply the pre-adsorbed sample to the top of the column.
-
Elute stepwise with a solvent gradient of increasing polarity (e.g., starting with 100% hexane, then increasing proportions of ethyl acetate in hexane, followed by increasing proportions of methanol (B129727) in ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Intermediate Purification (e.g., Column Chromatography):
-
Combine the this compound-rich fractions from the VLC.
-
Perform column chromatography on silica gel or a reversed-phase material (e.g., C18).
-
Use an isocratic or gradient elution system guided by the results from the initial fractionation to achieve better separation.
-
Again, collect fractions and analyze them to pool the purest fractions.
-
-
Final Polishing (Preparative HPLC):
-
Dissolve the semi-purified fraction in a suitable solvent (preferably the mobile phase).
-
Purify the sample using a preparative HPLC system, typically with a C18 column.
-
Develop a suitable gradient elution method (e.g., water and acetonitrile, both potentially containing 0.1% formic acid to maintain an acidic pH and improve peak shape).
-
Monitor the elution at a suitable wavelength (quinones typically have strong absorbance in the UV-Vis region).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC-DAD or LC-MS.
-
-
Removal of Solvent:
-
Remove the organic solvent from the final fraction using a rotary evaporator or a centrifugal evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting flow for low purity issues in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. realab.ua [realab.ua]
Paeciloquinone C HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing HPLC peak tailing issues with Paeciloquinone C.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 often indicates significant tailing.[3][4]
Q2: Why is this compound prone to peak tailing?
A2: this compound is a hydroxyanthraquinone, possessing multiple hydroxyl (-OH) functional groups.[5] These polar groups can engage in secondary interactions with the stationary phase of the HPLC column, particularly with residual silanol (B1196071) groups (Si-OH) on silica-based columns.[1][2][3] This leads to more than one retention mechanism, causing some molecules to be retained longer and resulting in a tailing peak.[3][6]
Q3: What are the primary consequences of peak tailing?
A3: Peak tailing can significantly compromise the quality of your analytical results. The main issues include:
-
Inaccurate Quantification: Tailing peaks are wider and less defined, making accurate integration and area measurement difficult, which can lead to errors in concentration calculations.[2]
-
Poor Resolution: Tailing can cause peaks to merge with adjacent peaks, making it difficult to resolve and accurately identify individual components in a mixture.[3]
-
Reduced Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect low-concentration analytes.
Q4: Can my HPLC system itself be the cause of the tailing?
A4: Yes, issues with the HPLC system, often referred to as "extra-column effects," can contribute to peak tailing. This includes problems like having tubing with a wide internal diameter, excessively long tubing between the injector and detector, or poorly fitted connections that create dead volume.[1][7]
Troubleshooting Guide for this compound Peak Tailing
This guide is designed to help you systematically diagnose and resolve peak tailing issues.
Issue 1: Asymmetrical peak shape observed for this compound.
This is the most common issue and is often related to secondary chemical interactions.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow to diagnose the cause of peak tailing.
Solution 1.1: Modify the Mobile Phase pH
The ionization state of this compound's hydroxyl groups and the column's silanol groups is pH-dependent. Adjusting the pH can suppress these secondary interactions.
-
Strategy: Operate at a lower pH (e.g., pH 2.5-3.0).[3][4] At low pH, the silanol groups on the silica (B1680970) surface are protonated (Si-OH) and less likely to interact with the analyte.[2][8]
-
Caution: Standard silica columns should not be used below pH 2 as this can cause the stationary phase to degrade. Consider using columns specifically designed for low pH stability.[3]
| Mobile Phase pH | Silanol Group State | This compound Interaction | Expected Peak Shape |
| < 3 | Protonated (Si-OH) | Reduced polar interaction | Improved symmetry |
| 3 - 7 | Partially Ionized (SiO-) | Strong polar interaction | Significant tailing |
| > 7 | Fully Ionized (SiO-) | Very strong interaction | Severe tailing |
Solution 1.2: Use a Different HPLC Column
If pH adjustment is not sufficient, the column itself may be the issue.
-
Strategy 1: Use a High-Purity, End-Capped Column. Modern "Type B" silica columns have fewer residual silanol groups and are often "end-capped," where silanols are chemically bonded with a small, non-polar group to shield them.[2][3][6] This significantly reduces secondary interactions.
-
Strategy 2: Consider Alternative Stationary Phases. Non-silica-based columns (e.g., polymer-based) or hybrid silica-organic columns can offer different selectivity and reduce silanol interactions.[2]
Chemical Interaction Leading to Peak Tailing
Caption: Secondary interaction between this compound and the column.
Issue 2: All peaks in the chromatogram are tailing.
If it's not just this compound but all compounds that are tailing, the problem is likely physical rather than chemical.[9]
Solution 2.1: Check for Column Degradation or Contamination
-
Column Void: A void can form at the column inlet due to the collapse of the packing material.[8] This creates a space where the sample can spread out before reaching the stationary phase, causing peak distortion.
-
Blocked Frit: The inlet frit of the column can become blocked by particulates from the sample or mobile phase, leading to poor flow and peak shape.[6]
Solution 2.2: Reduce Extra-Column Volume
-
Tubing: Ensure the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[1]
-
Fittings: Check all fittings to ensure they are properly connected and there is no dead volume.
Solution 2.3: Check for Sample Overload
Injecting too much sample can saturate the column, leading to broad and tailing peaks.[4][6]
-
Strategy: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for cleaning a contaminated column that is causing peak tailing.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating it.
-
Reverse the Column: Connect the column in the reverse flow direction to the injector.
-
Flush with a Series of Solvents: Flush the column with a sequence of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each. A typical sequence for a reversed-phase column is:
-
Your mobile phase without buffer salts (e.g., Water/Acetonitrile (B52724) mixture)
-
100% Water (HPLC Grade)
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your column)
-
100% Isopropanol
-
100% Water (HPLC Grade)
-
Re-equilibrate with your mobile phase.
-
-
Re-install and Test: Re-install the column in the correct flow direction and test its performance with a standard.
Protocol 2: Preparation of a Low pH Mobile Phase
This protocol describes how to prepare a mobile phase buffered at pH 3.0.
-
Prepare Buffer: Weigh out the appropriate amount of a suitable buffer salt (e.g., potassium phosphate (B84403) monobasic) to make a 20-50 mM solution in HPLC-grade water.[4]
-
Adjust pH: While stirring, carefully add a dilute acid (e.g., phosphoric acid) dropwise to the buffer solution until the pH meter reads 3.0.
-
Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Mix with Organic Solvent: Prepare your final mobile phase by mixing the filtered aqueous buffer with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).
-
Degas: Degas the final mobile phase using sonication or vacuum filtration before use.
Logical Diagnosis of Peak Tailing Causes
Caption: Differentiating between chemical and physical causes of tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. This compound | C15H10O7 | CID 11779662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. google.com [google.com]
minimizing off-target effects of Paeciloquinone C in cells
Disclaimer: Paeciloquinone C is a specialized research compound. Detailed public information regarding its off-target effects and specific cellular mechanisms is limited. This guide provides troubleshooting and experimental advice based on its known activity as a protein tyrosine kinase inhibitor and the general behavior of quinone-based compounds. All protocols and mitigation strategies should be validated empirically for your specific cell system.
Frequently Asked Questions (FAQs)
Q1: What are the known cellular targets of this compound?
This compound is a potent and selective inhibitor of the v-abl protein tyrosine kinase, with a reported IC50 of 0.4 µM.[1] It also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range.[1] As a quinone, it may have other cellular targets susceptible to alkylation or oxidative modification.
Q2: What are the likely mechanisms of this compound-induced cytotoxicity?
The cytotoxicity of quinone compounds typically arises from two primary mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Alkylation of Macromolecules: The electrophilic nature of the quinone ring allows it to form covalent bonds with nucleophilic groups (like thiols on cysteine residues) in proteins and DNA, leading to their dysfunction.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects involves a multi-pronged approach:
-
Dose Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is crucial.
-
Time-Course Experiments: Limit the duration of cell exposure to this compound to the minimum time required to observe the desired outcome.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate ROS-related off-target effects. This should be carefully controlled, as it may also interfere with the on-target activity if it is ROS-dependent.
-
Serum Concentration: The concentration of serum in the culture medium can influence the effective concentration and stability of the compound. Maintain consistent serum levels across experiments.
Q4: My cells are dying in a way that doesn't seem related to the inhibition of v-abl or EGFR. What could be happening?
This could be due to off-target cytotoxicity. Common off-target effects of quinones include:
-
Mitochondrial dysfunction: ROS can damage mitochondrial membranes, leading to the release of cytochrome c and apoptosis.[2]
-
ER stress: Modification of proteins in the endoplasmic reticulum can trigger the unfolded protein response (UPR) and lead to apoptosis.
-
General cellular toxicity: High concentrations of this compound may lead to widespread alkylation of essential proteins, causing general cellular dysfunction and necrosis.
Q5: How do I know if this compound is inducing apoptosis or necrosis in my cells?
You can differentiate between apoptosis and necrosis using several assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard. Apoptotic cells stain positive for Annexin V and negative for PI (early apoptosis) or positive for both (late apoptosis), while necrotic cells are only PI positive.
-
Caspase Activity Assays: Apoptosis is often caspase-dependent. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm apoptosis.
-
Morphological Analysis: Apoptotic cells exhibit characteristic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.
Troubleshooting Guides
Issue 1: High levels of non-specific cell death
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to find the lowest effective concentration. |
| Prolonged exposure | Conduct a time-course experiment to find the minimum exposure time needed to see the desired on-target effect. |
| Oxidative stress | Co-incubate with a low concentration of an antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM). If cell death decreases, it suggests a role for ROS. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
Issue 2: Inconsistent results between experiments
| Possible Cause | Troubleshooting Step |
| Compound stability | This compound solutions should be freshly prepared from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Protect from light. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Cell density | Ensure consistent cell seeding density, as this can affect the per-cell concentration of the compound and the cellular response. |
| Variability in media components | Use the same batch of serum and other media supplements for a set of experiments to minimize variability. |
Quantitative Data
Table 1: Known Inhibitory Activity of this compound
| Target | IC50 | Reference |
| v-abl protein tyrosine kinase | 0.4 µM | [1] |
| Epidermal growth factor receptor (EGFR) protein tyrosine kinase | Micromolar range | [1] |
Table 2: Representative Cytotoxicity of a Quinone Compound (Thymoquinone) in Various Cancer Cell Lines
Note: This data is for Thymoquinone and is provided as a general reference for the potential range of cytotoxicity of quinone compounds. The IC50 values for this compound may differ significantly.
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| HL-60 | Myeloblastic Leukemia | ~5-10 | [3] |
| HCT-116 | Colon Carcinoma | ~20-30 | [4] |
| MDA-MB-468 | Breast Carcinoma | ~5-15 | [4] |
| T-47D | Breast Carcinoma | ~5-15 | [4] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytotoxicity using MTT Assay
Objective: To determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Target cells in culture
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of ROS Production
Objective: To determine if this compound induces the production of reactive oxygen species.
Materials:
-
Target cells in culture
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate the cells with 5-10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer (Excitation/Emission: ~488/525 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in ROS production.
Visualizations
Caption: Experimental workflow for assessing and mitigating off-target effects of this compound.
Caption: Proposed pathway of ROS-mediated apoptosis induced by quinone compounds.
Caption: Simplified overview of ROS-mediated NF-κB activation.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of mitochondrial cytochrome C in both apoptosis and necrosis induced by beta-lapachone in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Paeciloquinone C Treatment
Welcome to the technical support center for Paeciloquinone C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anthraquinone (B42736) compound isolated from the fungus Paecilomyces carneus.[1] Its primary mechanism of action is the inhibition of protein tyrosine kinases. Specifically, it has been identified as a potent and selective inhibitor of the v-abl protein tyrosine kinase with a reported IC50 of 0.4 µM.[1] It also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[]
Q2: What are the potential downstream cellular effects of this compound treatment?
As a tyrosine kinase inhibitor, this compound can interfere with signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of v-abl and EGFR can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways. Additionally, like many quinone-based compounds, this compound may induce the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of stress-response pathways such as the JNK signaling pathway.[3]
Q3: What is a recommended starting point for incubation time when using this compound in a cell-based assay?
The optimal incubation time is highly dependent on the experimental endpoint.
-
For assessing direct kinase inhibition: Shorter incubation times of 1 to 4 hours may be sufficient.
-
For studying downstream cellular effects (e.g., changes in gene expression, apoptosis, or cell viability): Longer incubation times of 24 to 72 hours are typically necessary.
A time-course experiment is strongly recommended to determine the optimal incubation time for your specific cell line and experimental conditions.
Q4: How does the concentration of this compound affect the optimal incubation time?
Higher concentrations of this compound are likely to produce a more rapid and robust effect, which may necessitate shorter incubation times. Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No effect observed after treatment | Incubation time is too short: The selected endpoint (e.g., apoptosis, change in protein expression) may require a longer duration to manifest. | Increase the incubation time. Perform a time-course experiment with a range of time points (e.g., 6, 12, 24, 48, 72 hours). |
| Concentration of this compound is too low: The concentration used may be insufficient to inhibit the target kinase effectively in your cell model. | Increase the concentration of this compound. Perform a dose-response experiment to determine the IC50 for your cell line. | |
| Cell line is not sensitive to this compound: The cells may not rely on the v-abl or EGFR signaling pathways for survival, or they may have resistance mechanisms. | Use a positive control cell line known to be sensitive to tyrosine kinase inhibitors. Consider using a different compound if the target pathway is not active in your cells. | |
| High levels of cell death or cytotoxicity observed, even at short incubation times | Concentration of this compound is too high: High concentrations can lead to off-target effects and acute toxicity. | Reduce the concentration of this compound. A dose-response experiment will help identify a more appropriate concentration range. |
| Incubation time is too long: Prolonged exposure, even at lower concentrations, can lead to cumulative toxicity. | Reduce the incubation time. Your time-course experiment should reveal a time point with a significant biological effect but minimal non-specific toxicity. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and non-toxic. Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, passage number, or media composition can lead to variable outcomes. | Standardize all experimental parameters. This includes cell seeding density, passage number, and media formulation. |
| Compound degradation: this compound may be unstable in solution over time. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for a Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a framework for determining the optimal incubation period for this compound treatment in a cell-based assay. The endpoint for this example is the assessment of cell viability using an MTT assay.
1. Cell Seeding:
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Plate your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the final time point.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is advisable to test a concentration at or near the reported IC50 (0.4 µM) and one log dilution above and below this value.
3. Time-Course Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
4. Measurement of Cell Viability (MTT Assay):
-
At each designated time point, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
Plot cell viability versus incubation time for each concentration of this compound.
-
The optimal incubation time will be the time point that provides a robust and significant effect at a physiologically relevant concentration with minimal effects in the vehicle control.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for v-abl protein tyrosine kinase | 0.4 µM | [1] |
| Target | v-abl and EGFR protein tyrosine kinases | [1][] |
| Recommended starting concentration range for viability assays | 0.1 µM - 10 µM | Based on IC50 |
| Recommended time course for viability assays | 6 - 72 hours | General recommendation |
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: this compound inhibits EGFR and v-abl, and may induce ROS.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
Paeciloquinone C Interference with Assay Reagents: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeciloquinone C. The information addresses potential interference of this compound with common assay reagents and offers strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a hydroxyanthraquinone, a class of organic compounds characterized by an anthraquinone (B42736) core with hydroxyl group substituents.[1] Its structure can predispose it to certain chemical reactivities that may interfere with biological assays.
Q2: Why might this compound interfere with my assay?
Compounds with a quinone structure, like this compound, are known to be redox-active. This means they can participate in oxidation-reduction reactions, which can lead to several types of assay interference:
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Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling to produce superoxide (B77818) radicals and hydrogen peroxide (H2O2), which can damage proteins and other macromolecules in your assay.[2]
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Thiol Reactivity: The electrophilic nature of the quinone ring makes it susceptible to reaction with nucleophilic thiol groups found in cysteine residues of proteins and in reagents like dithiothreitol (B142953) (DTT) and coenzyme A (CoA).[3]
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Fluorescence Quenching: The colored nature of many quinone compounds can lead to absorption of excitation or emission light in fluorescence-based assays, a phenomenon known as fluorescence quenching.[3]
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Metal Chelation: Some hydroxyquinones can chelate metal ions, which may be essential cofactors for enzymes in your assay.[4]
Q3: What types of assays are most likely to be affected by this compound interference?
Assays that are particularly susceptible to interference by redox-active, thiol-reactive compounds like this compound include:
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Thiol-Based Enzyme Assays: Assays that measure the activity of enzymes producing or consuming thiol-containing molecules (e.g., CoA, glutathione). This includes many acetyltransferase and deacetylase assays.[3]
-
Fluorescence-Based Assays: Any assay that relies on a fluorescent readout is at risk of interference through quenching.
-
Assays Containing DTT or other Reducing Agents: The presence of reducing agents can promote the redox cycling of quinones, exacerbating ROS-mediated interference.
-
Assays with Metal Cofactors: If your enzyme of interest requires metal ions for activity, chelation by this compound could lead to inhibition.
Troubleshooting Guides
Issue 1: Apparent Inhibition in a Thiol-Based Assay
You observe that this compound inhibits your enzyme of interest in an assay that measures the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.
Potential Cause: this compound may be reacting directly with the thiol group of CoA or the fluorescent probe, leading to a decrease in signal that mimics enzyme inhibition.[3]
Troubleshooting Workflow
References
- 1. This compound | C15H10O7 | CID 11779662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of Paeciloquinone C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Paeciloquinone C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a hydroxyanthraquinone, a class of aromatic organic compounds[1][2]. It has been shown to inhibit the V-abl protein tyrosine kinase with an IC50 of 0.56 μmol/L and also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase[]. Like many quinone derivatives, its anticancer activity is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest[2].
Q2: How should this compound be stored and handled to ensure stability? A2: Proper storage and handling are critical for maintaining the compound's integrity and ensuring reproducible results.[4]
-
Solid Form: Store solid this compound in a cool, dark, and dry place. For long-term storage, -20°C is recommended. The synergistic effects of humidity and light can promote the degradation of similar quinone compounds[5].
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Handling: Always work in a well-ventilated area, such as a chemical hood. Avoid inhaling the substance or allowing it to come into contact with skin[6].
Q3: What are the general challenges associated with natural product research that apply to this compound? A3: Natural products present unique challenges that can affect experimental reproducibility. These include compound instability, poor solubility in aqueous assay buffers, and the potential for non-specific activity or assay interference[4][7]. Some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear as frequent hitters in various screens due to mechanisms like aggregation or reactivity, rather than specific target binding[8]. The inherent complexity of natural sources can also make standardization and purification difficult[9].
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability / Cytotoxicity Results (e.g., variable IC50 values)
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays. Here are several potential causes and solutions:
-
Compound Integrity:
-
Possible Cause: The compound may have degraded due to improper storage or handling. Natural products can be unstable, especially in solution[4].
-
Recommended Action: Use a fresh aliquot of your stock solution for each experiment. If you suspect the stock itself has degraded, re-test a fresh sample or prepare a new stock solution from solid material[4]. Ensure stock solutions are stored protected from light and at the proper temperature[5][10].
-
-
Solubility Issues:
-
Possible Cause: this compound, like many natural products, may have poor solubility in aqueous culture media. Compound precipitation can lead to inaccurate concentrations and highly variable results.
-
Recommended Action: Visually inspect for precipitation when diluting the compound into your final assay medium[4]. If solubility is an issue, consider using a different solubilizing agent or pre-incubating the compound under specific conditions to ensure it remains dissolved. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity[11].
-
-
Biological Variability:
-
Possible Cause: The health, passage number, and seeding density of your cells can significantly impact results. Cells at a high passage number may have altered phenotypes and drug sensitivities.
-
Recommended Action: Use cells within a consistent and low passage number range. Ensure your cell seeding is uniform across the plate to avoid "edge effects"[12]. Always perform a medium exchange the day after thawing cells to remove residual DMSO and cell debris[12].
-
-
Assay Interference:
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Possible Cause: Quinone structures can sometimes interfere with assay readouts. For example, they can generate reactive oxygen species (ROS) that affect colorimetric dyes like MTT or interfere with fluorescence-based assays[2][13].
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Recommended Action: Run a parallel cytotoxicity assay to confirm that the observed effect is due to cell death and not assay interference[9]. Consider using an orthogonal assay with a different detection method (e.g., an ATP-based luminescence assay like CellTiter-Glo® instead of a colorimetric MTT assay) to validate your findings[4].
-
Issue 2: Lack of Expected Apoptotic Effect
Q: I'm not observing apoptosis in my cells after treatment with this compound. Why might this be?
A: The induction of apoptosis is dependent on concentration, time, and cell type.
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Dose and Time Dependence:
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Possible Cause: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response.
-
Recommended Action: Perform a comprehensive dose-response and time-course experiment. Analyze apoptosis at multiple time points (e.g., 24, 48, and 72 hours) and across a range of concentrations centered around the IC50 value determined from your viability assays.
-
-
Cell Line Specificity:
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Possible Cause: The signaling pathways leading to apoptosis can differ significantly between cell lines. Your chosen cell line may be resistant to the specific mechanism of this compound.
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Recommended Action: If possible, test the compound on multiple cancer cell lines to determine its spectrum of activity. Review literature for related compounds to select sensitive cell lines.
-
-
Apoptosis Detection Method:
-
Possible Cause: The assay used may not be optimal for the specific apoptotic pathway or timepoint.
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Recommended Action: Use multiple methods to confirm apoptosis. Annexin V/PI staining by flow cytometry is a good method for detecting early to late apoptosis[2]. Confirm these findings by looking at downstream molecular markers, such as the cleavage of caspase-3, caspase-9, and PARP via Western blot analysis[14][15].
-
Quantitative Data Summary
The inhibitory activity of this compound and related quinone compounds varies across different targets and cell lines.
| Compound/Derivative | Target / Cell Line | Inhibitory Concentration | Reference |
| This compound | V-abl protein tyrosine kinase | IC50: 0.56 µM | [] |
| ABQ-3 (PQ analog) | K562 (Leukemia) | IC50: 0.82 µM | [8] |
| ABQ-3 (PQ analog) | Jurkat (Leukemia) | IC50: 1.51 µM | [8] |
| ABQ-3 (PQ analog) | HCT-116 (Colorectal) | IC50: 5.22 µM | [8] |
| ABQ-3 (PQ analog) | MCF-7 (Breast Cancer) | IC50: 7.46 µM | [8] |
| Plumbagin Derivative | PANC-1 (Pancreatic) | IC50: 0.11 µM (in NDM) | [16] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells[2].
-
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin)[2]. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C[2].
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals[2].
-
Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.
-
Apoptosis Quantification (Annexin V-FITC / PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
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Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells[2].
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization and combine them with the floating cells from the supernatant[11]. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
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Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube[2]. Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[2].
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V/PI negative; early apoptotic cells are Annexin V positive/PI negative; late apoptotic/necrotic cells are Annexin V/PI positive.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting reproducibility.
References
- 1. This compound | C15H10O7 | CID 11779662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicea.com [chemicea.com]
- 7. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 8. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo | MDPI [mdpi.com]
- 15. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects | MDPI [mdpi.com]
troubleshooting unexpected results with Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for experiments involving Paeciloquinone C. The following resources are designed to address common challenges and unexpected results encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a hydroxyanthraquinone compound.[1] Like other anthraquinone (B42736) derivatives, it is known to exhibit anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[2][3][4][5] A key mechanism of action for similar anthraquinones involves the generation of Reactive Oxygen Species (ROS), which can trigger downstream signaling pathways, such as the JNK pathway, leading to mitochondrial stress and ultimately apoptosis.[1]
Q2: I am observing lower than expected potency in my cell-based assays compared to biochemical assays. What could be the cause?
Discrepancies between biochemical and cellular assay results are common when working with kinase inhibitors. This can be attributed to several factors:
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ATP Competition: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the significantly higher intracellular ATP levels that can outcompete ATP-competitive inhibitors for binding to the target kinase.[2]
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Cellular Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[2]
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Target Expression and Activity: The target kinase may not be expressed at sufficient levels or may be inactive in the chosen cell line.[2]
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Compound Stability and Solubility: this compound, like many natural products, may have limited solubility and stability in aqueous cell culture media, leading to precipitation and a lower effective concentration.[6][7]
Q3: My compound is soluble in DMSO, but precipitates when added to my cell culture medium. How can I resolve this?
This is a frequent issue with hydrophobic compounds. Here are some strategies to address it:
-
Optimize DMSO Concentration: While dissolving the compound in 100% DMSO is standard for creating stock solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] For sensitive primary cells, the concentration should be even lower, not exceeding 0.1%.[8]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warming and Mixing: Gently warming the media to 37°C and vortexing or sonicating the solution after adding the compound can help dissolve small precipitates.[9]
-
Use of Pluronic F-68: For compounds with significant solubility challenges, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can sometimes improve solubility without affecting cell viability.
Q4: I am observing cytotoxicity in my non-cancerous control cell line. Is this expected?
While many anticancer agents aim for selectivity towards cancer cells, some level of cytotoxicity in non-cancerous cells can occur, especially at higher concentrations. It is crucial to determine the selectivity index of this compound for your specific cancer cell line versus a relevant non-cancerous cell line. Some naphthoquinone derivatives have shown minimal cytotoxic activity on non-cancerous cells, suggesting that selectivity is achievable.[10] If significant toxicity is observed in non-cancerous cells at concentrations required for anti-cancer effects, it could indicate off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitate after adding this compound. If present, refer to FAQ Q3 for solubilization strategies. Prepare fresh dilutions for each experiment. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can lead to variability. |
| DMSO Effects | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. High DMSO concentrations can be toxic and affect assay results.[8] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT tetrazolium salt non-enzymatically). Run a cell-free control with media, this compound, and the assay reagent to check for direct chemical reactions. |
Issue 2: Unexpected Phenotypes or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Inhibition of Unknown Off-Target Kinases | The observed phenotype may not be related to the intended target. Consider performing a broad-panel kinase screen to identify potential off-target kinases that are inhibited by this compound at the concentrations used in your experiments.[2] |
| Activation of Paradoxical Signaling Pathways | Kinase inhibitors can sometimes lead to the unexpected activation of other signaling pathways.[1][11] Analyze the phosphorylation status of key downstream effectors of related signaling pathways using techniques like Western blotting or phosphoproteomics to identify any unexpectedly activated pathways.[2] |
| Non-Kinase Protein Interaction | The compound might be interacting with a non-kinase protein. Target deconvolution studies using methods like chemical proteomics or thermal shift assays can help identify non-kinase binding partners.[2] |
| Chemical Properties of the Compound | The observed effect could be due to the chemical nature of this compound itself, independent of target inhibition. If possible, synthesize or obtain a structurally similar but inactive analog to use as a negative control. The inactive analog should not produce the same phenotype.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be an alternative to DMSO for stock solutions. |
| Water | Insoluble | This compound is largely insoluble in aqueous solutions. |
| Cell Culture Media | Limited Solubility | Prone to precipitation, especially at higher concentrations. See FAQ Q3 for handling. |
Table 2: Stability of this compound
| Condition | Stability | Recommendations |
| DMSO Stock Solution (-20°C) | Stable for several months | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Aqueous Solution (pH 7.4, 37°C) | Potentially Unstable | The stability of similar natural compounds in physiological buffers can be limited.[12] It is recommended to prepare fresh dilutions in media for each experiment. |
| Light Exposure | Unknown | As a precaution, protect solutions from direct light. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability and stabilization of (-)-gallocatechin gallate under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Paeciloquinone C in DMSO at -20°C
Topic: Stability of Paeciloquinone C in DMSO at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the stability of this compound when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound in DMSO?
A1: For short-term storage (up to one week), a stock solution of this compound in DMSO should be stored at -20°C or colder, protected from light. For long-term storage, it is advisable to store the solution at -80°C. To minimize degradation, it is recommended to prepare fresh solutions for each experiment whenever possible.[1] Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles.
Q2: I noticed a change in the color of my this compound solution in DMSO. What does this indicate?
A2: A change in color, such as darkening or browning, is a common indicator of degradation for quinone-containing compounds.[1] This is often due to oxidation and polymerization, which can be triggered by exposure to light, elevated temperatures, or oxygen.[1] If you observe a color change, it is best to discard the solution and prepare a fresh one.
Q3: How can I minimize the degradation of this compound in my DMSO stock solution?
A3: To minimize degradation, adhere to the following best practices:
-
Use a high-purity, anhydrous grade of DMSO. Moisture can contribute to the degradation of the compound.
-
Protect from light. Store the solution in amber-colored vials or wrap clear vials in aluminum foil.[1]
-
Minimize oxygen exposure. After preparing the solution, you can purge the headspace of the vial with an inert gas like argon or nitrogen.[1]
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use.
-
Store at an appropriate temperature. For short-term storage use -20°C, and for long-term storage, -80°C is preferable.
Q4: For how long can I expect my this compound solution in DMSO to be stable at -20°C?
A4: While specific stability data for this compound in DMSO at -20°C is not extensively published, based on the general behavior of quinone compounds, it is recommended to use freshly prepared solutions.[1] If storage is necessary, it is best to use the solution within a week for optimal results. For longer-term experiments, it is crucial to perform a stability study to determine the acceptable storage duration under your specific laboratory conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Ensure proper storage conditions (protection from light, stored at -20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Precipitate forms in the DMSO stock solution upon thawing. | The concentration of this compound may be too high for complete solubility at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound completely before use. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. |
| Observed decrease in biological activity over time. | Chemical degradation of this compound in the stock solution. | This is a strong indicator of compound instability. It is crucial to prepare fresh solutions for each experiment. If a stored solution must be used, its purity should be verified by an analytical method like HPLC before use. |
Quantitative Data Summary
As there is no publicly available stability data for this compound in DMSO at -20°C, the following table presents a hypothetical stability profile based on general knowledge of similar quinone compounds. This data is for illustrative purposes only and should be confirmed by experimental validation.
| Storage Duration | Purity of this compound (%) at -20°C (Hypothetical) | Purity of this compound (%) at -80°C (Hypothetical) |
| Day 0 | 99.5% | 99.5% |
| Day 7 | 95.0% | 99.0% |
| Day 14 | 90.0% | 98.5% |
| Day 30 | 80.0% | 97.0% |
| Day 90 | <70% | 95.0% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO under specific storage conditions.
1. Preparation of this compound Stock Solution: a. Accurately weigh a sufficient amount of solid this compound. b. Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM. c. Ensure the compound is fully dissolved by gentle vortexing.
2. Aliquoting and Storage: a. Dispense the stock solution into multiple small-volume, amber-colored microcentrifuge tubes (e.g., 20 µL aliquots). b. Prepare enough aliquots for all planned time points. c. Store the aliquots at the desired temperature (-20°C).
3. Sample Analysis at Designated Time Points: a. At each time point (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30), remove one aliquot from storage. b. Allow the aliquot to thaw completely at room temperature. c. Analyze the purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. HPLC Method for Purity Assessment:
- Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).[2][3]
- Column: A C18 reverse-phase column is commonly used for similar compounds.[2]
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
- Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance.
- Quantification: The purity can be determined by measuring the peak area of this compound relative to the total peak area of all components in the chromatogram.
5. Data Analysis: a. Plot the percentage purity of this compound against the storage time. b. Determine the time at which the purity drops below an acceptable level (e.g., 90%).
Visualizations
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Paeciloquinone C Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Paeciloquinone C from Paecilomyces carneus.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fermentation and downstream processing of this compound.
Fermentation Issues
| Question | Answer |
| Why is my this compound yield consistently low? | Low yields of this compound can stem from several factors. First, review your fermentation medium composition. The carbon-to-nitrogen ratio is critical for secondary metabolite production in fungi. Ensure essential nutrients and trace elements are not limiting. Second, suboptimal physical parameters such as pH, temperature, and dissolved oxygen can significantly impact production. For Paecilomyces species, a slightly acidic pH and temperatures between 24-30°C are generally favorable.[1] Third, the age and quality of your inoculum are crucial; using a standardized inoculum from a fresh, actively growing culture can improve consistency. Finally, high cell density does not always correlate with high secondary metabolite production; sometimes, limiting a nutrient can trigger the metabolic shift towards secondary metabolism. |
| What could be causing batch-to-batch inconsistency in production? | Batch-to-batch variability is a common challenge in scaling up fermentation processes.[2] Inconsistent inoculum preparation is a primary suspect. Standardize the age, spore concentration, and volume of your inoculum. Variations in raw material quality, especially complex media components like peptone or yeast extract, can also lead to inconsistencies. Implementing quality control checks for incoming raw materials is advisable. Furthermore, ensure that all fermentation parameters (temperature, pH, agitation, aeration) are tightly controlled and monitored throughout the entire process. Even small deviations can lead to different metabolic responses. |
| How can I identify and address contamination in my fermenter? | Contamination is often indicated by a sudden drop in pH, unusual odors, changes in broth color or viscosity, or the presence of non-Paecilomyces morphologies under the microscope. To prevent contamination, strict aseptic techniques are paramount. This includes proper sterilization of the fermenter, media, and all transfer lines. If contamination is suspected, immediately take a sample for microscopic examination and plating on selective media to identify the contaminant. Unfortunately, a contaminated batch is often unrecoverable and must be discarded. The focus should be on identifying the source of contamination to prevent future occurrences. |
| My fermentation has stalled before completion. What should I do? | A stalled fermentation, where growth and metabolite production cease prematurely, can be due to nutrient limitation, accumulation of inhibitory byproducts, or a drastic change in pH. First, check the pH of the culture; if it has drifted significantly from the optimal range, it may need to be adjusted. You can also try feeding a concentrated nutrient solution to see if growth and production resume, which would indicate nutrient limitation. If inhibitory byproducts are suspected, a fed-batch strategy, where nutrients are added incrementally, may be more effective than a batch process. |
Extraction and Purification Issues
| Question | Answer |
| My extraction efficiency for this compound is poor. How can I improve it? | Poor extraction efficiency is often related to the choice of solvent and the extraction method. Paeciloquinones are anthraquinones, which are generally soluble in moderately polar organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal secondary metabolites.[3] To improve efficiency, ensure thorough mixing of the culture broth or mycelial biomass with the solvent. Sonication or other cell disruption methods can enhance the release of intracellular metabolites. Multiple extractions of the biomass will also increase the overall yield. Adjusting the pH of the culture broth prior to extraction can also improve the partitioning of the target compound into the organic phase. |
| I am having difficulty separating this compound from other related paeciloquinones. | Co-purification of similar compounds is a common challenge. High-Performance Liquid Chromatography (HPLC) is an effective technique for separating closely related paeciloquinones.[4] The choice of stationary phase (e.g., C18) and the mobile phase composition are critical. A gradient elution, where the solvent composition is changed over time, will likely be necessary to achieve good separation. Experiment with different solvent systems (e.g., acetonitrile-water or methanol-water with a small amount of acid like formic acid or acetic acid) to optimize the separation. Preparative HPLC can then be used to isolate pure this compound. |
| The final purity of my this compound is low. What are the likely causes? | Low purity can result from incomplete separation from other fungal metabolites or contamination from the extraction and purification process. If co-eluting fungal metabolites are the issue, further optimization of your chromatographic separation is needed. This could involve trying different columns, solvent systems, or even a different chromatographic technique like flash chromatography as a preliminary purification step. If the impurities are from other sources, ensure you are using high-purity solvents and that all glassware and equipment are scrupulously clean. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the optimal fermentation conditions for this compound production by Paecilomyces carneus? | While specific optimal conditions for this compound production are not extensively published, studies on the related species Paecilomyces lilacinus can provide a good starting point. Generally, a temperature range of 24-30°C and a slightly acidic initial pH (around 5.0-7.0) are recommended.[1] The carbon and nitrogen sources and their ratio in the medium are also critical and require optimization. |
| What is a suitable fermentation medium for Paecilomyces carneus? | A variety of media can be used for the cultivation of Paecilomyces species. A basal medium containing a carbon source (e.g., sucrose, glucose), a nitrogen source (e.g., soy peptone, yeast extract), and essential minerals is a good starting point. The optimal carbon-to-nitrogen ratio needs to be determined experimentally, as it can significantly influence secondary metabolite production.[5] |
| What is the general biosynthetic pathway for this compound? | This compound is an anthraquinone (B42736), a class of polyketides. In fungi, these compounds are synthesized via the acetate-malonate pathway.[6][7] This pathway starts with acetyl-CoA and malonyl-CoA, which are condensed by a polyketide synthase (PKS) to form a poly-β-keto chain. This chain then undergoes a series of cyclizations and aromatizations to form the characteristic tricyclic anthraquinone core.[6] Further tailoring enzymes, such as oxidoreductases and methyltransferases, are responsible for the final modifications that result in the specific structure of this compound. |
| What are the key challenges in scaling up this compound production? | The primary challenges in scaling up include: 1. Maintaining Consistency: Ensuring uniform growth and production conditions throughout a larger fermenter volume can be difficult due to gradients in mixing, oxygen, and nutrient distribution.[2] 2. Process Optimization: Conditions optimized at the lab scale may not translate directly to larger scales, requiring re-optimization. 3. Downstream Processing: Extraction and purification methods need to be scalable, efficient, and cost-effective. 4. Regulatory Compliance: If this compound is intended for pharmaceutical use, the entire process must adhere to Good Manufacturing Practices (GMP). |
| What analytical methods are suitable for quantifying this compound? | High-Performance Liquid Chromatography (HPLC) with a UV-Vis or diode-array detector (DAD) is the most common method for the quantification of anthraquinones like this compound. A pure standard of this compound is required to generate a calibration curve for accurate quantification. Liquid chromatography-mass spectrometry (LC-MS) can also be used for both quantification and confirmation of the compound's identity. |
Data Presentation
Table 1: Optimized Fermentation Parameters for Paecilomyces lilacinus (for biomass and sporulation)
| Parameter | Optimized Value | Reference |
| Carbon Source | Sucrose (19 g/L for initial growth), Maltose (5 g/L for second stage) | |
| Nitrogen Source | Soy Peptone (4.06 g/L for initial growth), Soy Peptone (2.50 g/L for second stage) | |
| Initial pH | 3.0 | |
| Temperature | 29°C | |
| Incubation Time | 4 days (initial growth) + 4 days (second stage) | |
| Agitation | 80-250 rpm (in shake flask) | [1] |
Note: These parameters were optimized for biomass and spore production in P. lilacinus and may require further optimization for maximizing this compound production in P. carneus.
Experimental Protocols
1. Fermentation Protocol for this compound Production
This protocol is a general guideline and should be optimized for your specific strain and equipment.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature culture of Paecilomyces carneus from a PDA plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Fermenter Preparation and Sterilization:
-
Prepare the production medium (refer to Table 1 for a starting point, but consider screening different carbon and nitrogen sources).
-
Add the medium to the fermenter.
-
Sterilize the fermenter and medium according to the manufacturer's instructions (typically at 121°C for 20-30 minutes).
-
-
Inoculation and Fermentation:
-
Aseptically transfer the seed culture to the sterilized fermenter (a typical inoculum size is 5-10% v/v).
-
Set the fermentation parameters:
-
Temperature: 28°C
-
pH: Maintain at 5.5 (using automated addition of acid/base)
-
Agitation: Start at a low speed and increase as biomass increases to maintain adequate mixing.
-
Aeration: Provide sterile air and maintain a dissolved oxygen level above 20%.
-
-
Run the fermentation for 7-14 days. Monitor growth (e.g., by measuring dry cell weight) and this compound production (by taking samples for HPLC analysis) periodically.
-
2. Extraction and Purification Protocol for this compound
-
Harvesting:
-
At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
-
Extraction:
-
Extract the mycelial biomass and the culture broth separately with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Preliminary Purification (Optional):
-
The crude extract can be subjected to flash chromatography on a silica (B1680970) gel column, eluting with a gradient of hexane (B92381) and ethyl acetate to separate major compound classes.
-
-
Final Purification:
-
Dissolve the partially purified extract in a suitable solvent (e.g., methanol).
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) as the mobile phase.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Confirm the purity and identity of the final product using analytical HPLC and LC-MS.
-
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling [vtechworks.lib.vt.edu]
- 3. CN115043710B - Purification method of high-purity hydroquinone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Paeciloquinone C and Other EGFR Inhibitors for Cancer Research
For Immediate Release
This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor, Paeciloquinone C, with established clinical EGFR inhibitors: Gefitinib (first-generation), Erlotinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the inhibitory activities, experimental methodologies, and the underlying signaling pathways.
Executive Summary
The epidermal growth factor receptor is a critical target in oncology. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed and are in clinical use, the exploration of novel inhibitory compounds remains a key area of research. This compound, a natural product, has been identified as an inhibitor of EGFR protein tyrosine kinase. This guide presents a comparative overview of its activity alongside well-characterized, FDA-approved EGFR inhibitors, providing valuable data for researchers in the field of cancer drug discovery.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected EGFR inhibitors against wild-type EGFR and common mutant forms. The data for the established inhibitors are derived from various in vitro kinase assays and cellular assays reported in the scientific literature. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Generation | Wild-Type EGFR (IC50) | EGFR L858R Mutant (IC50) | EGFR Exon 19 Deletion (IC50) | EGFR T790M Mutant (IC50) |
| This compound | Natural Product | Micromolar Range[1] | Data Not Available | Data Not Available | Data Not Available |
| Gefitinib | First | ~157 nM | ~5 nM | Data Not Available | >1000 nM |
| Erlotinib | First | ~110 nM | ~40 nM | Data Not Available | >1000 nM |
| Afatinib | Second | ~60 nM[2] | ~0.7 nM[2] | ~0.8 nM | ~10 nM |
| Osimertinib | Third | ~494 nM[3] | ~11 nM (L858R/T790M)[3] | ~13 nM (Exon 19 Del)[3] | ~1 nM (in cell-based assays) |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, cell line). The data presented here are representative values from published studies for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical EGFR Kinase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by test compounds. A common method is the ADP-Glo™ Kinase Assay.
Workflow for the EGFR Kinase Activity Assay
Caption: Workflow for a typical in vitro EGFR kinase activity assay.
Step-by-Step Procedure:
-
Reagent Preparation : Prepare stock solutions of this compound and other test inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions in kinase assay buffer.
-
Kinase Reaction : In a 96-well plate, add the diluted inhibitors. Add the recombinant human EGFR kinase domain. Allow a brief pre-incubation period.
-
Initiation : Start the reaction by adding a mixture of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Stop the reaction and measure the amount of ADP produced using a luminescence-based kit like ADP-Glo™, following the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of kinase activity relative to a vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular EGFR Autophosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.
Workflow for Cellular EGFR Autophosphorylation Assay
Caption: Workflow for a cellular EGFR autophosphorylation assay.
Step-by-Step Procedure:
-
Cell Culture : Seed a human cell line with high EGFR expression (e.g., A431) into 96-well plates. Once confluent, serum-starve the cells overnight.
-
Inhibitor Treatment : Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
EGF Stimulation : Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis : Wash the cells and then lyse them to release cellular proteins.
-
Detection : The levels of phosphorylated EGFR (at a specific tyrosine residue, e.g., Tyr1068) and total EGFR can be quantified using a cell-based ELISA or by Western blotting.
-
Data Analysis : The ratio of phosphorylated EGFR to total EGFR is calculated and plotted against inhibitor concentration to determine the IC50 value.
EGFR Signaling Pathway and Inhibition
The epidermal growth factor receptor is a transmembrane protein that, upon binding to its ligands (like EGF), dimerizes and activates its intracellular tyrosine kinase domain.[4] This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Conclusion
This guide provides a comparative overview of this compound in the context of established EGFR inhibitors. While this compound demonstrates inhibitory activity against EGFR in the micromolar range, further studies are required to determine its specific IC50 values against wild-type and various mutant forms of the receptor. The provided experimental protocols and the signaling pathway diagram serve as valuable resources for researchers aiming to further characterize this compound or other novel EGFR inhibitors. The continued investigation of new chemical entities targeting EGFR is essential for the development of next-generation cancer therapeutics.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the allosteric inhibitor from actinomyces metabolites to target EGFRCSTMLR mutant protein: molecular modeling and free energy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites and their bioactivities from Paecilomyces gunnii YMF1.00003 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paecilomyces hepiali and Gefitinib in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of a Paecilomyces hepiali (PH) extract and the targeted therapeutic agent gefitinib (B1684475) on lung cancer cell lines. The data presented is compiled from independent research studies to offer a comparative overview of their anti-cancer properties, focusing on the commonly studied A549 lung adenocarcinoma cell line.
Executive Summary
Gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, demonstrates potent cytotoxicity in EGFR-mutant non-small cell lung cancer (NSCLC). Its mechanism is primarily centered on the blockade of the EGFR signaling cascade, leading to cell cycle arrest and apoptosis. In contrast, extracts from Paecilomyces hepiali, a fungus derived from Cordyceps sinensis, have shown pro-apoptotic and anti-proliferative effects on lung cancer cells through mechanisms that appear to involve the induction of TNF-α and cell cycle modulation. This guide synthesizes available data to facilitate a comparative understanding of these two agents.
Data Presentation
Table 1: Comparative Cytotoxicity in A549 Lung Adenocarcinoma Cells
| Compound | Concentration | Cell Viability Inhibition | Assay | Citation |
| Paecilomyces hepiali (PH) Extract | 1 mg/ml | Significant suppression | MTT | [1] |
| 2 mg/ml | Significant suppression | MTT | [1] | |
| 4 mg/ml | Significant suppression | MTT | [1] | |
| Gefitinib | 5 µM | IC50 | MTT | [2] |
| 10 µM | IC50 | MTT | [3] | |
| 25.0 ± 2.1 µM | IC50 (in combination with LMB) | MTT | [4] | |
| 31.0 ± 1.0 μM | IC50 (in H1650 cells) | MTT | [5] | |
| 32.0 ± 2.5 µM | IC50 | MTT | [4] |
IC50: The half maximal inhibitory concentration. LMB: Leptomycin B
Table 2: Comparative Effects on Apoptosis in A549 Lung Adenocarcinoma Cells
| Compound | Concentration | Apoptosis Induction | Method | Citation |
| Paecilomyces hepiali (PH) Extract | 2 mg/ml | Induced after 24h | Annexin V-FITC/PI FCM | [1] |
| Gefitinib | 20 µmol/L | ~15% to 60% (time-dependent) | Annexin V-FITC/PI FCM | [2] |
| 500 nmol/l | 60.2% | Annexin V/PI FCM | [6][7] |
FCM: Flow Cytometry
Signaling Pathways and Mechanisms of Action
Paecilomyces hepiali (PH) Extract
The precise molecular mechanism of all active components within the Paecilomyces hepiali extract is not fully elucidated in the available literature. However, studies on A549 cells indicate that the extract's anti-cancer effects are associated with:
-
Induction of Apoptosis: The extract has been shown to induce programmed cell death.[1]
-
Cell Cycle Arrest: Treatment with the PH extract leads to an accumulation of cells in the G0/G1 and G2 phases and a reduction in the S phase population.[1]
-
Upregulation of TNF-α: The expression of tumor necrosis factor-alpha (TNF-α) mRNA was significantly increased in a dose-dependent manner, suggesting an inflammatory-mediated anti-tumor response.[1]
Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] Its mechanism of action is well-characterized and involves:
-
EGFR Inhibition: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation.
-
Downstream Signaling Blockade: Inhibition of EGFR leads to the suppression of downstream pro-survival and proliferative signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Gefitinib treatment leads to the downregulation of PI3K, AKT, and mTOR.[6][8]
-
MEK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. Gefitinib has been shown to inhibit this pathway in NSCLC cells.[9]
-
-
Induction of Apoptosis and Autophagy: By blocking these critical signaling pathways, gefitinib induces both apoptosis and autophagy in sensitive lung cancer cells.[6][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Paecilomyces hepiali extract or gefitinib) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with the test compounds as described for the viability assay.
-
Cell Harvesting: After the incubation period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Treated and control cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-EGFR, AKT, ERK, cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Pro-apoptotic effects of Paecilomyces hepiali, a Cordyceps sinensis extract on human lung adenocarcinoma A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Paeciloquinone C and Imatinib for Abl Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Paeciloquinone C and the well-established drug imatinib (B729) as inhibitors of Abelson (Abl) tyrosine kinase. The content is based on available experimental data to assist researchers in understanding the potential of this compound as an alternative or complementary therapeutic agent.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for this compound and imatinib in the context of Abl kinase inhibition.
| Feature | This compound | Imatinib |
| Target Kinase | v-Abl | v-Abl, c-Abl, Bcr-Abl |
| IC50 Value | 0.4 µM[1] | 38 nM - 0.6 µM[1][2] |
| Mechanism of Action | Not fully elucidated, likely ATP-competitive | ATP-competitive inhibitor, binds to the inactive conformation of the kinase domain.[3][4][5] |
| Source | Natural product from Paecilomyces carneus[1] | Synthetic |
In-Depth Analysis
This compound: A Natural Anthraquinone (B42736) with Potent v-Abl Inhibition
This compound is a naturally occurring anthraquinone isolated from the fungus Paecilomyces carneus.[1] Early studies have identified it as a potent and selective inhibitor of the viral Abelson (v-Abl) protein tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.4 µM.[1] While the exact mechanism of action has not been fully detailed in available literature, its structural class suggests it may act as an ATP-competitive inhibitor, a common mechanism for kinase inhibitors. Further research is required to fully characterize its binding mode and selectivity against other kinases.
Imatinib: The Gold Standard in Bcr-Abl Targeted Therapy
Imatinib is a synthetic 2-phenylaminopyrimidine derivative and a cornerstone in the treatment of chronic myeloid leukemia (CML).[4] It functions as a potent and selective inhibitor of the Bcr-Abl fusion protein, the constitutively active tyrosine kinase that drives CML.[6] Imatinib's mechanism involves binding to the ATP-binding pocket of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing substrate phosphorylation.[3][4][5] Its IC50 values against Abl kinase are in the nanomolar to sub-micromolar range, demonstrating high potency.[1][2]
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.
v-Abl Protein Tyrosine Kinase Assay (for this compound)
This protocol is based on the methodology described by Petersen et al. (1995).
Objective: To determine the in vitro inhibitory activity of a compound against v-Abl protein tyrosine kinase.
Materials:
-
Recombinant v-Abl kinase
-
Biotinylated poly(Glu, Ala, Tyr) 6:3:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated microtiter plates
-
Anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a streptavidin-coated microtiter plate with the biotinylated poly(Glu, Ala, Tyr) substrate. Wash the wells to remove any unbound substrate.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the coated wells, add the assay buffer, the test compound at various concentrations, and the recombinant v-Abl kinase.
-
Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by washing the wells to remove ATP and the enzyme.
-
Add an anti-phosphotyrosine antibody conjugated to a reporter enzyme to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove any unbound antibody.
-
Add the substrate for the reporter enzyme and incubate until a color change is observed.
-
Stop the color development by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Cellular Bcr-Abl Autophosphorylation Assay (for Imatinib)
This is a general protocol for assessing the inhibition of Bcr-Abl kinase activity within a cellular context.
Objective: To determine the ability of a compound to inhibit the autophosphorylation of Bcr-Abl in a CML cell line.
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Cell culture medium and supplements
-
Test compound (e.g., Imatinib) dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Bcr-Abl (pY245) and anti-Abl
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture Bcr-Abl positive cells to the desired density.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated Bcr-Abl overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Abl.
-
Quantify the band intensities and normalize the phosphorylated Bcr-Abl signal to the total Abl signal. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway and Inhibition
The diagram below illustrates the central role of Abl kinase in cellular signaling and the points of inhibition by this compound and Imatinib. In CML, the Bcr-Abl fusion protein leads to constitutive activation of downstream pathways, promoting cell proliferation and survival.
Abl kinase signaling and points of inhibition.
Conclusion
Imatinib remains the well-characterized and clinically approved standard for targeting Bcr-Abl kinase in CML. Its high potency and defined mechanism of action are well-documented. This compound, a natural product, presents an interesting alternative with potent in vitro activity against v-Abl kinase. However, further studies are necessary to fully understand its mechanism of action, selectivity profile, and efficacy in cellular and in vivo models of Abl-driven cancers. The distinct chemical scaffold of this compound may offer advantages in overcoming imatinib resistance, a significant clinical challenge, making it a valuable subject for future drug discovery and development efforts.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. (PDF) Paeciloquinones A,B,C,D,E and F: New Potent [research.amanote.com]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Paeciloquinone C: A Comparative Analysis of its Inhibitory Effect on EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Paeciloquinone C on Epidermal Growth Factor Receptor (EGFR) phosphorylation, benchmarked against established EGFR tyrosine kinase inhibitors (TKIs). The data and protocols presented herein are intended to support further research and drug development efforts in oncology.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain are a major class of EGFR inhibitors.[1] This guide focuses on the validation of this compound, a natural product, as a potential EGFR inhibitor and compares its activity with well-established drugs in the field.
Comparative Inhibitory Activity
The inhibitory potency of this compound against tyrosine kinases is compared with that of first and second-generation EGFR inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | v-Abl | 560 | Data for v-Abl tyrosine kinase is used as a proxy for tyrosine kinase inhibitory activity. Direct EGFR inhibition data is not currently available. |
| Gefitinib (B1684475) | EGFR (WT) | 31 | A first-generation, reversible EGFR-TKI.[3] |
| Erlotinib (B232) | EGFR (WT) | - | A first-generation, reversible EGFR-TKI. While a specific IC50 from the provided search results is not available, it is known to be in a similar range to Gefitinib.[4][5] |
| Afatinib (B358) | EGFR (WT) | 31 | A second-generation, irreversible pan-ErbB inhibitor.[3] |
| Osimertinib | EGFR (T790M) | - | A third-generation, irreversible EGFR-TKI, particularly effective against the T790M resistance mutation. While a specific IC50 from the provided search results is not available, it is known to be highly potent. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical assays used to determine the inhibitory activity of compounds against EGFR phosphorylation.
EGFR Kinase Inhibition Assay (Radiometric)
This method is considered a gold standard for measuring kinase activity due to its direct and sensitive nature.[1]
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]
-
Test compounds (e.g., this compound, Gefitinib) dissolved in DMSO
-
Stop solution (e.g., 3% phosphoric acid)
-
P81 phosphocellulose filter plates[1]
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, a serial dilution of the test compound, and the EGFR kinase enzyme.[1]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.[1]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[1]
-
Reaction Termination: Stop the reaction by adding the stop solution.[1]
-
Substrate Capture: Transfer the reaction mixture to a P81 filter plate. The phosphorylated substrate will bind to the phosphocellulose matrix, while the unreacted [γ-³³P]ATP will be washed away.[1]
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the EGFR kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LanthaScreen™ TR-FRET Kinase Assay
This is a fluorescence-based assay that is well-suited for high-throughput screening.
Materials:
-
Recombinant human EGFR kinase (e.g., EGFR (L858R))[7]
-
Fluorescein-labeled poly-GT substrate[7]
-
Europium-labeled anti-phosphotyrosine antibody[7]
-
ATP[7]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[7]
-
Test compounds dissolved in DMSO
-
TR-FRET compatible plate reader
Procedure:
-
Reaction Setup: In a low-volume 384-well plate, add the kinase reaction buffer, a serial dilution of the test compound, and the EGFR kinase.[7]
-
Reaction Initiation: Add a mixture of the fluorescein-labeled substrate and ATP to initiate the reaction.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Detection: Stop the reaction and detect the phosphorylation by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and EDTA.[7]
-
Signal Reading: After a final incubation period, read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The TR-FRET ratio (acceptor signal / donor signal) is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each compound concentration and determine the IC50 value as described above.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Experimental Workflow
Caption: General workflow for an in vitro EGFR kinase inhibition assay.
Conclusion
While direct evidence for the inhibition of EGFR phosphorylation by this compound is pending, its documented activity against the v-Abl tyrosine kinase suggests potential as a tyrosine kinase inhibitor. The provided IC50 value, when compared to established EGFR inhibitors, indicates a lower potency. However, the unique chemical structure of this compound may offer a different pharmacological profile and warrants further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the direct validation of this compound's effect on EGFR and for the comprehensive characterization of its inhibitory properties. Further studies are essential to elucidate the precise mechanism of action and to determine the therapeutic potential of this compound in the context of EGFR-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Kinase Cross-Reactivity Profile of Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profile of Paeciloquinone C, a natural product derived from the fungus Paecilomyces carneus. While comprehensive high-throughput screening data for this compound against a full kinase panel is not yet publicly available, this document summarizes its known potent activities and places them in the context of well-characterized, clinically relevant kinase inhibitors. By comparing this compound to Imatinib and Gefitinib, established inhibitors of v-Abl and EGFR respectively, this guide offers a framework for understanding its potential selectivity and off-target effects.
Introduction to this compound and Kinase Profiling
This compound is an anthraquinone (B42736) derivative that has demonstrated potent inhibitory activity against key protein tyrosine kinases. Specifically, it has been identified as a potent and selective inhibitor of the v-Abl protein tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 0.4 µM.[1] It also inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase in the micromolar range. Understanding the broader kinase selectivity of a compound like this compound is crucial in drug discovery to anticipate its therapeutic efficacy and potential for off-target-related toxicities.
Kinase cross-reactivity profiling, or kinase screening, is an essential step in the characterization of any potential kinase inhibitor. It involves testing the compound against a large panel of diverse kinases to determine its selectivity. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases, whereas a non-selective inhibitor will show activity against multiple kinases. This guide will compare the known activities of this compound with the well-documented cross-reactivity profiles of Imatinib and Gefitinib.
Comparative Analysis of Kinase Inhibition Profiles
To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of this compound, Imatinib, and Gefitinib against their primary targets and a selection of other kinases. The data for Imatinib and Gefitinib is compiled from extensive kinase panel screening studies and illustrates their distinct selectivity profiles.
Data Presentation: Kinase Inhibition Profiles
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Gefitinib IC50 (nM) |
| v-Abl | 400 | 600 | >10,000 |
| EGFR | ~µM range | >10,000 | 26-57 |
| c-Kit | Not Available | 100 | >10,000 |
| PDGFRα | Not Available | 100 | >10,000 |
| PDGFRβ | Not Available | 100 | >10,000 |
| SRC | Not Available | >10,000 | >10,000 |
| LCK | Not Available | >10,000 | >10,000 |
| SYK | Not Available | >10,000 | >10,000 |
| VEGFR2 | Not Available | >1,000 | >10,000 |
| FGFR1 | Not Available | >1,000 | >10,000 |
| CDK1/CycB | Not Available | >10,000 | >10,000 |
| PKA | Not Available | >10,000 | >10,000 |
| PKCα | Not Available | >10,000 | >10,000 |
Note: IC50 values can vary depending on the assay conditions. Data for Imatinib and Gefitinib are representative values from published kinase profiling studies. The IC50 for this compound against EGFR is stated to be in the micromolar range in the source material.
From the available data, this compound shows potent inhibition of v-Abl, comparable to that of Imatinib. Its activity against EGFR is less potent. In contrast, Imatinib is a potent inhibitor of Abl, c-Kit, and PDGF receptors, but it is highly selective and shows little activity against a broader range of kinases. Gefitinib is a highly potent and selective inhibitor of EGFR, with minimal cross-reactivity against other kinases at therapeutic concentrations.
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase inhibition data is critical for interpreting the results. The following is a representative protocol for an in vitro radiometric kinase assay, a common method for kinase profiling.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a standard procedure for determining the IC50 of a test compound against a specific protein kinase.
1. Materials and Reagents:
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Test Compound: this compound, Imatinib, or Gefitinib dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP: Adenosine triphosphate, including [γ-³³P]ATP.
-
Kinase Reaction Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, bovine serum albumin (BSA), and a reducing agent (e.g., DTT).
-
Stop Reagent: Phosphoric acid or EDTA solution.
-
Filter Mats: P81 phosphocellulose or similar.
-
Scintillation Counter and Scintillation Fluid.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range.
-
Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop reagent.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto the filter mat. The phosphorylated substrate will bind to the phosphocellulose matrix.
-
Washing: Wash the filter mats multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter mats, place them in a scintillation counter with scintillation fluid to measure the amount of incorporated radioactivity.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
Diagrams are essential for understanding complex workflows and biological signaling cascades. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow for kinase profiling and the signaling pathways of v-Abl and EGFR.
Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.
Caption: Simplified signaling pathways of v-Abl and EGFR.
Conclusion
This compound demonstrates significant potential as a kinase inhibitor, with potent activity against the oncoprotein v-Abl. While its full cross-reactivity profile remains to be elucidated through comprehensive screening, comparison with the highly selective inhibitors Imatinib and Gefitinib provides valuable context. Imatinib's profile highlights that potent inhibition of a few key targets can lead to a successful therapeutic, while Gefitinib's high selectivity for EGFR showcases a different paradigm of targeted therapy. Future research involving large-scale kinase panel screening of this compound will be instrumental in fully defining its therapeutic potential and selectivity, paving the way for further development as a novel anti-cancer agent.
References
Unraveling the Anti-Cancer Mechanisms of Quinone Compounds: A Comparative Analysis
A detailed examination of the mechanisms of action of various quinone-containing compounds in different cancer cell models reveals a common thread of apoptosis induction and cell cycle arrest, often mediated through the modulation of key signaling pathways. This guide provides a comparative overview of the experimental data and methodologies used to elucidate the anti-proliferative effects of these compounds, offering valuable insights for researchers and drug development professionals.
This comparative analysis focuses on several quinone derivatives, including Pyrroloquinoline Quinone (PQQ), Hydroquinone (HQ), and Thymoquinone (TQ), due to the limited availability of specific data on Paeciloquinone C. The findings from studies on these analogous compounds provide a strong foundation for understanding the potential mechanisms of novel quinone structures in oncology.
Comparative Efficacy in Inducing Cell Death
Quinone compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Hydroquinone (HQ) | A431 | Epidermoid Carcinoma | Not specified, but significant cell death observed | [1][2] |
| SYF | Fibroblast | Not specified, but significant cell death observed | ||
| B16F10 | Melanoma | Not specified, but significant cell death observed | [1][2] | |
| MDA-MB-231 | Breast Cancer | Not specified, but significant cell death observed | [1][2] | |
| Thymoquinone (TQ) | MCF-7 | Breast Cancer | 64.93 ± 14 µM | [3] |
| T47D | Breast Cancer | Not specified, but showed weak cytotoxic properties | [3] | |
| Embelin (B1684587) | HT-29 | Colon Adenocarcinoma | 35 µg/mL | [4] |
Deciphering the Molecular Mechanisms: Apoptosis and Cell Cycle Arrest
A primary mechanism through which quinone compounds exert their anti-cancer effects is the induction of programmed cell death, or apoptosis. This is often accompanied by a halt in the cell division cycle, preventing the proliferation of cancerous cells.
Induction of Apoptosis
Studies have shown that compounds like Hydroquinone and Pyrroloquinoline Quinone trigger apoptosis through the activation of caspase cascades, which are crucial executioners of the apoptotic process.[5][6] For instance, Hydroquinone has been shown to induce the cleavage of procaspase 3 and procaspase 9 in lymphocytes.[6] Similarly, indolequinones have been found to induce caspase-dependent apoptosis in pancreatic cancer cells, a process that can be blocked by a pan-caspase inhibitor.[7]
The mitochondrial pathway of apoptosis is also a key target. PQQ, for example, induces apoptosis via a mitochondrial-dependent pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[5] This disruption of mitochondrial function is a critical step in initiating the intrinsic apoptotic cascade.[5]
Cell Cycle Arrest
In addition to apoptosis, many quinone-related compounds cause cancer cells to arrest at specific phases of the cell cycle. For example, ethoxy-substituted phylloquinone, a vitamin K1 derivative, arrests A549 lung cancer cells in the G2-M phase.[8] In contrast, meclizine (B1204245), although not a quinone, demonstrates how targeting cell cycle progression can be an effective anti-cancer strategy by arresting colon cancer cells in the G0/G1 phase through the upregulation of p53 and p21.[9] Fucoxanthin has also been shown to induce G0/G1 phase arrest in colon carcinoma cells by up-regulating p21WAF1/Cip1.[10][11]
Modulation of Cellular Signaling Pathways
The anti-cancer activities of these compounds are underpinned by their ability to interfere with critical cellular signaling pathways that govern cell survival, proliferation, and death.
MAP Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade often dysregulated in cancer. PQQ has been shown to affect the expression of key proteins in this pathway, including ERK1/2, MEK2, and p38 MAPK.[5] Activation of the p38 MAPK pathway, in particular, is often associated with the induction of apoptosis in cancer cells.[5]
PI3K/Akt Pathway
The PI3K/Akt pathway is another crucial signaling route that promotes cell survival and proliferation. The neuro-protective effects of PQQ have been linked to its influence on the PI3K/Akt and ras-related ERK1/2 signaling pathways.[5]
The following diagram illustrates a generalized overview of the signaling pathways often implicated in the mechanism of action of quinone-like compounds.
Caption: Generalized signaling pathways affected by quinone compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of quinone compounds' mechanisms of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Hydroquinone, Thymoquinone) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of the compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
The following diagram outlines a typical experimental workflow for assessing the mechanism of action of a novel compound.
Caption: A standard workflow for investigating a compound's anti-cancer mechanism.
References
- 1. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice [ouci.dntb.gov.ua]
- 2. [PDF] Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice | Semantic Scholar [semanticscholar.org]
- 3. Thymoquinone Enhances Paclitaxel Anti-Breast Cancer Activity via Inhibiting Tumor-Associated Stem Cells Despite Apparent Mathematical Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS-mediated induction of apoptosis by benzoquinone embelin in human colon adenocarcinoma cells HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fucoxanthin induces cell cycle arrest at G0/G1 phase in human colon carcinoma cells through up-regulation of p21WAF1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Paeciloquinone C and Other Paecilomyces Quinones as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Paeciloquinone C and other structurally related quinone compounds isolated from Paecilomyces species. The focus is on their inhibitory activity against key protein kinases implicated in cancer and other diseases. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the affected signaling pathways to support further research and drug development efforts.
Introduction
Quinones derived from fungi are a diverse group of secondary metabolites with a wide range of biological activities.[1] Among these, anthraquinones and related compounds isolated from various Paecilomyces species have garnered significant interest for their potent inhibitory effects on protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the identification and characterization of novel protein kinase inhibitors from natural sources like Paecilomyces is a promising avenue for therapeutic development.[5]
This guide specifically focuses on a comparative analysis of this compound and its congeners (Paeciloquinones A, B, D, E, and F), all isolated from Paecilomyces carneus. These compounds have been shown to inhibit protein tyrosine kinases, with particular potency against the v-abl protein tyrosine kinase and epidermal growth factor receptor (EGFR) protein tyrosine kinase. Additionally, Paeciloquinone D has been identified as an inhibitor of protein kinase C (PKC). Understanding the comparative efficacy and selectivity of these related natural products is essential for identifying promising lead compounds for further preclinical and clinical investigation.
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of Paeciloquinones against various protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (µM) | Source Organism | Reference |
| Paeciloquinone A | v-abl protein tyrosine kinase | 0.4 | Paecilomyces carneus | |
| Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | Paecilomyces carneus | ||
| Paeciloquinone B | Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | Paecilomyces carneus | |
| This compound | v-abl protein tyrosine kinase | 0.4 | Paecilomyces carneus | |
| Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | Paecilomyces carneus | ||
| Paeciloquinone D | Protein Kinase C (PKC) | ~6 | Paecilomyces carneus | |
| Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | Paecilomyces carneus | ||
| Paeciloquinone E | Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | Paecilomyces carneus | |
| Paeciloquinone F | Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase | Micromolar range | Paecilomyces carneus |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general principles of the key experiments cited in this guide.
Protein Tyrosine Kinase Inhibition Assay (v-abl and EGFR)
The inhibitory activity of Paeciloquinones against v-abl and EGFR protein tyrosine kinases was likely determined using an in vitro kinase assay. A general protocol for such an assay involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant v-abl or EGFR protein tyrosine kinase is purified. A specific peptide or protein substrate for the kinase is also prepared.
-
Reaction Mixture: The kinase, substrate, and ATP (the phosphate (B84403) donor) are combined in a suitable reaction buffer.
-
Inhibitor Addition: The Paeciloquinone compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiolabeling: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a specific antibody that recognizes the phosphorylated form of the substrate. This can be detected via ELISA or Western blotting.
-
Fluorescence-based assays: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence intensity or polarization.
-
-
IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of the Paeciloquinone. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protein Kinase C (PKC) Inhibition Assay
The inhibitory activity of Paeciloquinone D against PKC was likely determined using a similar in vitro kinase assay with some modifications specific to PKC activation:
-
PKC Activation: PKC activity is dependent on cofactors. The reaction mixture typically includes a lipid activator like phosphatidylserine (B164497) and diacylglycerol (DAG), as well as calcium ions (for conventional PKC isoforms).
-
Enzyme and Substrate: Purified PKC enzyme and a specific substrate peptide are used.
-
Reaction and Inhibition: The assay proceeds similarly to the protein tyrosine kinase assay, with the addition of Paeciloquinone D at varying concentrations.
-
Detection and IC50 Calculation: The phosphorylation of the substrate is quantified, and the IC50 value is calculated as described above.
Signaling Pathways
The inhibition of specific protein kinases by Paeciloquinones has significant implications for the downstream signaling pathways they regulate. Understanding these pathways is crucial for predicting the cellular effects of these compounds.
v-abl Signaling Pathway
The v-abl protein tyrosine kinase is a constitutively active form of the c-Abl kinase, a key player in cell proliferation, differentiation, and survival. Its uncontrolled activity is a hallmark of chronic myeloid leukemia (CML). Inhibition of v-abl by Paeciloquinones A and C would be expected to disrupt these downstream signaling cascades, leading to anti-proliferative and pro-apoptotic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Unveiling the Anti-Proliferative Potential of Paeciloquinone C: A Comparative Analysis
For Immediate Release
While direct experimental validation of the anti-proliferative effects of Paeciloquinone C, a hydroxyanthraquinone, is not yet extensively documented in publicly available research, its structural similarity to other well-studied anthraquinones provides a strong basis for predicting its potential as an anti-cancer agent. This guide offers a comparative analysis of this compound's inferred activities against those of known anti-proliferative hydroxyanthraquinones—Aloe-emodin, Emodin (B1671224), and Physcion (B1677767)—supported by existing experimental data for these analogs.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of anthraquinones is typically evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values denote higher potency. The following table summarizes the reported IC50 values for Aloe-emodin, Emodin, and Physcion across various human cancer cell lines, offering a benchmark for the anticipated potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | (Not available) | (Not available) | |
| Aloe-emodin | MCF-7 (Breast) | 16.56 | [1] |
| A549 (Lung) | Not specified | ||
| HeLa (Cervical) | Not specified | ||
| HepG2 (Liver) | Not specified | [1] | |
| HT-29 (Colon) | 5.38 | [1] | |
| U373 (Glioblastoma) | 18.59 | [1] | |
| Emodin | MCF-7 (Breast) | ~25 | |
| A549 (Lung) | 1-30 | ||
| HeLa (Cervical) | Not specified | ||
| HepG2 (Liver) | Not specified | ||
| MKN45 (Gastric) | <50 | [2] | |
| Physcion | CCRF-CEM (Leukemia) | 123.5 | [3] |
| CEM/ADR5000 (Leukemia) | 74.79 | [3] |
Mechanisms of Anti-Proliferative Action
The anti-cancer activity of hydroxyanthraquinones is primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest) in cancer cells.
Induction of Apoptosis
Aloe-emodin, emodin, and physcion have all been shown to trigger apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the key executioners of apoptosis.[4][5]
Cell Cycle Arrest
These compounds can also arrest the cell cycle at various phases, preventing cancer cells from replicating. Emodin has been reported to cause cell cycle arrest at the G0/G1 and G2/M phases in different cell lines.[2] Similarly, Aloe-emodin can induce G2/M arrest.[6][7] This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways
The anti-proliferative effects of these anthraquinones are mediated by their influence on various cellular signaling pathways that control cell survival, proliferation, and death.
Aloe-emodin Signaling
Emodin Signaling
Physcion Signaling
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the anti-proliferative effects of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Aloe-emodin, Emodin, or Physcion) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compound for the desired time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content.
Conclusion
Based on the extensive evidence for the anti-proliferative effects of structurally similar hydroxyanthraquinones, this compound is a promising candidate for further investigation as a potential anti-cancer therapeutic. The comparative data presented in this guide suggest that this compound is likely to induce apoptosis and cell cycle arrest in various cancer cell lines, warranting dedicated experimental validation to elucidate its precise mechanisms of action and therapeutic potential.
References
- 1. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aloe emodin induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aloe-emodin induced in vitro G2/M arrest of cell cycle in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Paeciloquinone C's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Paeciloquinone C with alternative kinase inhibitors, supported by available experimental data. The information presented aims to facilitate further research and drug development efforts.
Executive Summary
This compound, a natural product isolated from the fungus Paecilomyces carneus, has been identified as a potent inhibitor of protein tyrosine kinases, specifically targeting the v-Abl and Epidermal Growth Factor Receptor (EGFR) kinases. Initial studies have demonstrated its significant inhibitory activity in the sub-micromolar to micromolar range. This guide compares the bioactivity of this compound with Imatinib, a well-established v-Abl inhibitor, and a representative first-generation EGFR inhibitor, Gefitinib. It is important to note that the currently available data on this compound's bioactivity primarily originates from the initial discovery studies, and independent verification by other research groups is limited in the public domain.
Quantitative Bioactivity Comparison
The following tables summarize the in vitro inhibitory activities of this compound and its comparators against their primary kinase targets.
Table 1: v-Abl Kinase Inhibition
| Compound | IC50 (µM) | Source |
| This compound | 0.4 | [1] |
| Imatinib | 0.025 - 0.25 | Publicly available data |
Table 2: EGFR Kinase Inhibition
| Compound | IC50 Range | Source |
| This compound | Micromolar | [1] |
| Gefitinib | 0.02 - 0.2 | Publicly available data |
Detailed Experimental Protocols
The following are representative protocols for the key assays used to determine the bioactivity of kinase inhibitors. These are generalized protocols and may require optimization for specific experimental conditions.
V-Abl Kinase Assay Protocol
Objective: To determine the in vitro inhibitory activity of a compound against v-Abl tyrosine kinase.
Materials:
-
Recombinant v-Abl kinase
-
Peptide substrate (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound, Imatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant v-Abl kinase, and the peptide substrate.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
EGFR Kinase Assay Protocol
Objective: To determine the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.
Materials:
-
Recombinant EGFR kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MnCl2, DTT, BSA)
-
Test compound (this compound, Gefitinib)
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection method (e.g., ADP-Glo™)
-
Phosphocellulose paper and scintillation counter (for radioactive assay)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To a 96-well plate, add the kinase assay buffer, recombinant EGFR, and the peptide substrate.
-
Add the test compounds to the wells.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the v-Abl kinase assay.
Cell Viability (Cytotoxicity) Assay Protocol
Objective: To assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562 for v-Abl, A549 for EGFR)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a proprietary solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% reduction in cell viability.
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that are crucial for cancer cell proliferation and survival.
V-Abl Signaling Pathway Inhibition
In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein drives oncogenesis. This compound, by inhibiting v-Abl, is expected to block downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Inhibition of the Bcr-Abl signaling pathway by this compound.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that regulate cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound's inhibition of EGFR would block these pathways.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow
The general workflow for the independent verification and characterization of a novel kinase inhibitor like this compound is outlined below.
Caption: Workflow for bioactivity verification of this compound.
Conclusion and Future Directions
This compound presents a promising natural product scaffold for the development of novel kinase inhibitors. The initial data indicates potent activity against v-Abl and EGFR. However, to fully realize its therapeutic potential, further independent research is crucial. This includes:
-
Independent verification of IC50 values against a broader panel of cancer cell lines.
-
Direct comparative studies against current standard-of-care kinase inhibitors.
-
In-depth mechanistic studies to elucidate its effects on downstream signaling pathways and potential off-target effects.
-
In vivo efficacy studies in relevant animal models of cancer.
This guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
A Comparative Guide to the Efficacy of Synthetic vs. Natural Paeciloquinone C: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the efficacy of synthetically produced Paeciloquinone C against its natural counterpart. As of the latest literature review, a direct comparison of the biological activity between synthetic and natural this compound has not been published. This is primarily due to the absence of a reported total synthesis of this compound in publicly available scientific literature.
Therefore, this document serves as a methodological guide, presenting the known efficacy of natural this compound as a benchmark and detailing the essential experimental protocols required to evaluate a synthetic version. This guide is intended to facilitate future research by providing a clear roadmap for a head-to-head comparison.
Natural this compound: A Benchmark of Efficacy
Natural this compound is an anthraquinone (B42736) produced by the fungus Paecilomyces carneus.[1] It is a known inhibitor of protein tyrosine kinases, with notable potency against the v-abl tyrosine kinase, a key target in certain types of cancer.
Table 1: Biological Activity of Natural this compound
| Target Enzyme | IC50 Value (µM) | Source Organism | Reference |
| v-abl Protein Tyrosine Kinase | 0.4 | Paecilomyces carneus | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols for Comparative Efficacy Studies
To objectively compare the efficacy of a synthetic this compound to its natural analog, two key sets of experiments are crucial: a direct enzymatic inhibition assay and a cell-based cytotoxicity assay.
v-abl Tyrosine Kinase Inhibition Assay (Non-Radioactive)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the v-abl tyrosine kinase. A non-radioactive format is recommended for safety and ease of use.
Principle: This assay relies on the detection of ADP (adenosine diphosphate) produced during the kinase reaction. The amount of ADP generated is proportional to the kinase activity, and a decrease in ADP in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant v-abl Tyrosine Kinase
-
Kinase Substrate (e.g., ABLtide)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate Reader (Luminescence)
-
Natural this compound (as a positive control)
-
Synthetic this compound (test compound)
Procedure:
-
Prepare Reagents: Prepare the kinase assay buffer, ATP solution, and kinase substrate according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of both natural and synthetic this compound in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the v-abl kinase, and the substrate.
-
Initiate Reaction: Add the diluted compounds (or vehicle control) to the wells, followed by the addition of ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Data Analysis: Measure the luminescence using a microplate reader. The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines that are dependent on or sensitive to v-abl kinase activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Human Chronic Myelogenous Leukemia (CML) cell line (e.g., K562)
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate Reader (Absorbance at 570 nm)
-
Natural this compound
-
Synthetic this compound
Procedure:
-
Cell Seeding: Seed the K562 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of natural and synthetic this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Path Forward: Diagrams for Experimental Workflow and Signaling Pathway
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
Paeciloquinone C: A Targeted Approach to Cancer Therapy? A Guide to Current Knowledge and Future Research
For researchers, scientists, and drug development professionals, Paeciloquinone C presents an intriguing but sparsely explored avenue in the landscape of potential anticancer agents. While a comprehensive comparison of its cytotoxic effects across a wide array of cancer types is not yet possible due to limited publicly available data, this guide synthesizes the current understanding of its mechanism of action and outlines the experimental framework necessary to elucidate its full potential.
Isolated from the fungus Paecilomyces carneus, this compound is an anthraquinone (B42736) derivative that has demonstrated potent and selective inhibitory activity against specific protein tyrosine kinases, key players in cancer cell signaling.[1] This targeted mode of action suggests a potential for more precise therapeutic intervention compared to traditional cytotoxic agents.
Unveiling the Mechanism: Targeting Key Signaling Pathways
The primary research into this compound has identified it as a potent inhibitor of the v-abl and epidermal growth factor receptor (EGFR) protein tyrosine kinases.[1][] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.
Summary of Known Biological Activity
Due to the nascent stage of research into this compound's cytotoxic effects, a comprehensive table comparing IC50 values across numerous cancer cell lines cannot be compiled. However, its specific inhibitory activities are summarized below.
| Target Enzyme | Reported IC50 Value | Source |
| v-abl protein tyrosine kinase | 0.4 µM | [1] |
| v-abl protein tyrosine kinase | 0.56 µmol/L | [] |
| Epidermal growth factor receptor (EGFR) protein tyrosine kinase | Micromolar range | [1][] |
A Roadmap for Future Research: Experimental Protocols
To build a comprehensive understanding of this compound's cytotoxic potential, a systematic evaluation across a panel of diverse cancer cell lines is necessary. The following outlines a standard experimental workflow.
Detailed Methodologies:
1. Cell Lines and Culture:
-
A diverse panel of human cancer cell lines should be selected, representing various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and K562 for leukemia).
-
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
References
The Evaluation of Paeciloquinone C in 3D Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayers, offering a more accurate platform for preclinical drug evaluation. These models better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient gradients, and gene expression profiles observed in vivo. This guide provides a comparative evaluation of Paeciloquinone C, a novel anthraquinone (B42736), within the context of 3D cell culture methodologies. Due to the limited direct experimental data on this compound in 3D models, this guide will draw comparisons with well-characterized compounds with similar potential applications, such as Doxorubicin (B1662922), Paclitaxel, and Thymoquinone, for which 3D cell culture data are available.
This compound: A Profile
This compound is a member of the anthraquinone class of compounds, isolated from the fungus Paecilomyces carneus.[1] It has been identified as a potent and selective inhibitor of the v-abl protein tyrosine kinase, with an IC50 of 0.4 microM.[1] This specific mode of action suggests its potential as a targeted anticancer agent. Further research into its broader biological activities, including anti-inflammatory properties, is ongoing.
Comparative Performance in 3D Cell Culture Models
While direct experimental data for this compound in 3D cell culture models is not yet available in published literature, we can extrapolate its potential performance based on its known mechanism of action and compare it to established therapeutic agents.
Data Summary
The following table summarizes the performance of comparator compounds in 3D cell culture models, providing a framework for the potential evaluation of this compound.
| Compound | 3D Model System(s) | Key Performance Metrics in 3D Models | Reference(s) |
| Doxorubicin | Colorectal cancer spheroids, Cardiac spheroids, Various cancer cell line spheroids | Increased IC50 values compared to 2D cultures. Time-dependent effects on spheroid integrity and viability. Cardiotoxicity demonstrated in 3D cardiac models. | [2][3][4][5][6] |
| Paclitaxel | Prostate cancer spheroids, Breast cancer spheroids, Non-small cell lung cancer spheroids | Higher cytotoxicity in 3D models compared to 2D for some formulations. Effects on cell viability, migration, and morphology. Time- and concentration-dependent cytotoxicity. | [7][8][9][10][11] |
| Thymoquinone | Colorectal cancer spheroids and organoids | Radiosensitizing effects, inhibition of sphere formation, reduction of cancer stem cell markers. Non-toxic to non-tumorigenic intestinal cells in 3D models. | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of compounds in 3D cell culture. Below are representative protocols for key experiments.
1. 3D Spheroid Culture Formation
-
Method: Liquid overlay technique.
-
Protocol:
-
Coat the wells of a 96-well plate with a non-adherent surface (e.g., agar (B569324) or commercially available ultra-low attachment plates).
-
Seed a suspension of cancer cells (e.g., HCT116, MCF-7) at a density of 2,000-5,000 cells per well.
-
Centrifuge the plate at low speed to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 48-72 hours.
-
Monitor spheroid formation and growth using brightfield microscopy.
-
2. Cell Viability Assay (ATP-based)
-
Method: Luminescent cell viability assay (e.g., CellTiter-Glo® 3D).
-
Protocol:
-
Culture spheroids as described above and treat with various concentrations of the test compound (e.g., this compound, Doxorubicin) for 24, 48, and 72 hours.
-
Equilibrate the spheroid plate and the assay reagent to room temperature.
-
Add a volume of the assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
3. Apoptosis Assay
-
Method: Caspase-3/7 activity assay.
-
Protocol:
-
Treat spheroids with the test compounds as for the viability assay.
-
Add a caspase-3/7 reagent containing a pro-fluorescent substrate to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
In living cells undergoing apoptosis, activated caspase-3/7 will cleave the substrate, releasing a fluorescent signal.
-
Measure fluorescence using a plate reader or imaging cytometer.
-
Signaling Pathways and Visualizations
Understanding the mechanism of action of a compound is critical. The following diagrams illustrate the known or hypothesized signaling pathways affected by this compound and its comparators.
This compound - Hypothesized Anticancer Signaling Pathway
Based on its known activity as a v-abl protein tyrosine kinase inhibitor, this compound is hypothesized to interfere with downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Hypothesized signaling pathway of this compound in cancer cells.
Doxorubicin - Anticancer Signaling Pathway
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms, including DNA intercalation and topoisomerase II inhibition, leading to DNA damage and apoptosis.
Caption: Simplified signaling pathway of Doxorubicin in cancer cells.
Thymoquinone - Anti-inflammatory Signaling Pathway
Thymoquinone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Anti-inflammatory signaling pathway of Thymoquinone.
Experimental Workflow for Compound Evaluation in 3D Spheroids
The following workflow outlines the key steps for assessing the efficacy of a novel compound like this compound in a 3D spheroid model.
Caption: General workflow for evaluating compound efficacy in 3D spheroids.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound in 3D cell culture models is currently lacking, its potent and selective inhibition of v-abl tyrosine kinase marks it as a promising candidate for anticancer therapy. The comparative data from established drugs like Doxorubicin and Paclitaxel in 3D spheroids highlight the importance of evaluating novel compounds in these more physiologically relevant systems. Future studies should focus on generating robust data for this compound in various 3D cancer models to elucidate its therapeutic potential. Such investigations will be crucial in bridging the gap between promising preclinical findings and successful clinical translation.
References
- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time | Semantic Scholar [semanticscholar.org]
- 3. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of doxorubicin's cardiotoxicity and screening using a 3D bioprinted spheroidal droplet-based system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Doxorubicin-sensitive and -resistant colorectal cancer spheroid models: assessing tumor microenvironment features for therapeutic modulation [frontiersin.org]
- 6. Demonstration of doxorubicin's cardiotoxicity and screening using a 3D bioprinted spheroidal droplet-based system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated Paclitaxel Nanomedicine Meets 3D Confinement: Cytotoxicity and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core-Cross-Linking Accelerates Antitumor Activities of Paclitaxel-Conjugate Micelles to Prostate Multicellular Tumor Spheroids: A Comparison of 2D and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thymoquinone Radiosensitizes Human Colorectal Cancer Cells in 2D and 3D Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 14. Thymoquinone Radiosensitizes Human Colorectal Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of Paeciloquinone C in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern biophysical techniques to confirm the direct cellular engagement of Paeciloquinone C, a novel anthraquinone, with its putative target. While this compound has been identified as a potent inhibitor of the v-abl protein tyrosine kinase, its structural class as a quinone also suggests potential interaction with other cellular targets, such as the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 signaling pathway.[1][2][3][4][5][6][7][8][9] This guide will use the Keap1-Nrf2 pathway as a plausible and illustrative example to compare methodologies for confirming target engagement.
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[10][11] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[10] Electrophilic compounds, including many quinones, can covalently modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][12] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, which encode for a battery of cytoprotective proteins.[13][14]
This guide will compare three state-of-the-art, label-free methods for confirming the engagement of this compound with Keap1: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP). We will also discuss alternative Nrf2 activators that can be used as comparative compounds.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate method for confirming target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key features of CETSA, DARTS, and TPP.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Thermal Proteome Profiling (TPP) |
| Principle | Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature (Tm). | Ligand binding protects the target protein from proteolytic degradation. | A proteome-wide application of CETSA, identifying thermally stabilized proteins using mass spectrometry. |
| Throughput | Low to medium (can be adapted to 96-well format). | Low to medium. | High (proteome-wide). |
| Detection | Western Blotting, ELISA, or mass spectrometry. | SDS-PAGE with silver staining or Western Blotting, mass spectrometry for unbiased target ID. | Quantitative mass spectrometry (e.g., TMT or LFQ-DIA). |
| Key Advantage | Applicable in intact cells and tissues, providing physiological relevance. | Does not require modification of the compound; relies on inherent changes in protein stability. | Unbiased, proteome-wide target and off-target identification. |
| Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding. Requires a specific antibody for detection (unless using MS). | The degree of protection can be subtle and difficult to detect. Protease concentration and digestion time are critical parameters. | Requires sophisticated mass spectrometry instrumentation and data analysis capabilities. |
| This compound Application | Ideal for validating the direct interaction of this compound with Keap1 in a cellular context by observing a shift in Keap1's melting curve. | Can confirm that this compound binding to Keap1 confers resistance to proteolysis. | Can identify Keap1 as a target of this compound in an unbiased manner and simultaneously reveal potential off-target interactions across the proteome. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound interaction with the Keap1-Nrf2 pathway.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the amount of soluble Keap1 by Western blotting using a specific anti-Keap1 antibody.
-
Data Analysis: Quantify the band intensities to generate a melting curve for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Harvest cultured cells and lyse them in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control.
-
Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) at a predetermined concentration to each aliquot and incubate for a specific time to allow for partial digestion.
-
Sample Analysis: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples. Separate the protein fragments by SDS-PAGE.
-
Detection: Visualize the protein bands by silver staining or perform a Western blot using an anti-Keap1 antibody.
-
Data Analysis: A protected band corresponding to the molecular weight of Keap1 that is more intense in the this compound-treated samples compared to the vehicle control indicates target engagement.
Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Treatment and Lysis: Aliquot the treated cells, heat them across a temperature gradient, and then lyse the cells.
-
Protein Isolation and Digestion: Isolate the soluble protein fraction by ultracentrifugation and digest the proteins into peptides using trypsin.
-
Isobaric Labeling and Mass Spectrometry: Label the peptides from each temperature point with isobaric tags (e.g., TMT). Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Process the mass spectrometry data to determine the relative abundance of thousands of proteins at each temperature. Generate melting curves for each protein and identify those with a significant thermal shift in the presence of this compound, which are potential direct or indirect targets.
Alternative and Comparative Compounds
To further validate the on-target engagement of this compound with Keap1 and to understand its relative potency and mechanism, it is beneficial to compare its effects with other known Nrf2 activators.
| Compound | Class | Mechanism of Keap1 Interaction |
| Sulforaphane | Isothiocyanate | Covalent modification of Keap1 cysteines.[15][16] |
| Curcumin | Polyphenol | Covalent modification of Keap1 cysteines.[15][16][17] |
| Bardoxolone Methyl | Triterpenoid | Reversible covalent modification of Keap1 cysteines.[18] |
By comparing the cellular and biochemical effects of this compound with these compounds, researchers can gain a more comprehensive understanding of its mechanism of action and its potential as a modulator of the Keap1-Nrf2 pathway.
References
- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (PDF) Quinone-Induced Activation of Keap1/Nrf2 Signaling by [research.amanote.com]
- 10. hololifecenter.com [hololifecenter.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Research Progress on Nrf2 Activators Based on Natural Products and Their Derivatives (Part I) - www.pharmasources.com [pharmasources.com]
- 13. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are the Primary Natural Dietary Activators of the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]
- 17. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Paeciloquinone C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Paeciloquinone C. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe laboratory practices. The following procedural guidance is based on information for closely related compounds, such as hydroxyanthraquinones and kinase inhibitors, in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Personal Protective Equipment (PPE) and Safety Precautions
Given that this compound is a member of the hydroxyanthraquinone family and acts as a kinase inhibitor, it should be handled with care, assuming it may have hazardous properties such as being a skin/eye irritant and potentially toxic. The following PPE is essential to minimize exposure.
Summary of Personal Protective Equipment (PPE) Requirements:
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). | To prevent skin contact. Always inspect gloves for tears or holes before use and change them frequently. |
| Skin and Body Protection | A full-length, long-sleeved laboratory coat and closed-toe shoes. An apron may be necessary for larger quantities. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Recommended when handling the solid compound, if there is a risk of generating dust, or if working outside of a certified chemical fume hood. |
General Handling Procedures:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Ensure that an eyewash station and safety shower are readily accessible.
II. Emergency First Aid Procedures
In the event of accidental exposure, immediate action is critical. The following first aid measures are based on guidelines for similar chemical compounds.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
III. Spill and Disposal Plans
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate the immediate area of the spill.
-
Wear Appropriate PPE: Before cleaning, don the full PPE as described in Section I.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.
-
Collect Waste: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a dedicated, clearly labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Disposal Plan: All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, compatible containers.
-
-
Container Management:
-
Use a dedicated, properly labeled, and sealed container for collecting this compound waste.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not pour down the drain or dispose of in regular trash.
-
IV. Experimental Context: v-Abl Signaling Pathway
This compound has been identified as an inhibitor of the v-Abl protein tyrosine kinase.[] Understanding the signaling pathway it targets is crucial for researchers. The v-Abl oncoprotein activates several downstream pathways that are critical for cell proliferation and survival.
Caption: v-Abl signaling pathway and the inhibitory action of this compound.
V. Experimental Protocol Workflow
The following diagram outlines a general workflow for a typical in vitro experiment involving this compound, such as a kinase assay or cell-based assay, emphasizing the integration of safety procedures.
Caption: General experimental workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
